Product packaging for Isoamyl-n-propyl-amine(Cat. No.:)

Isoamyl-n-propyl-amine

Cat. No.: B15358245
M. Wt: 129.24 g/mol
InChI Key: NCBKRBDUPKCJEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isoamyl-n-propyl-amine is a secondary amine with the molecular formula C8H19N and a molecular weight of 129.24 g/mol . This compound is of significant interest in research and development, particularly in the field of analytical chemistry. Its properties have been documented in scientific studies, including its gas chromatographic behavior on non-polar stationary phases, which is valuable for method development and chemical analysis . As a chemical building block, it serves as a valuable intermediate for researchers in organic synthesis. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19N B15358245 Isoamyl-n-propyl-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

3-methyl-N-propylbutan-1-amine

InChI

InChI=1S/C8H19N/c1-4-6-9-7-5-8(2)3/h8-9H,4-7H2,1-3H3

InChI Key

NCBKRBDUPKCJEH-UHFFFAOYSA-N

Canonical SMILES

CCCNCCC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Isoamyl-n-propyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for isoamyl-n-propyl-amine, also known as N-(3-methylbutyl)propan-1-amine. The document focuses on providing actionable experimental protocols and quantitative data to support research and development in the chemical and pharmaceutical industries.

Core Synthesis Pathway: Reductive Amination

The most prevalent and efficient method for the synthesis of this compound is through reductive amination. This versatile reaction involves the formation of an imine intermediate from an aldehyde or ketone and a primary amine, followed by the reduction of the imine to the corresponding secondary amine. For the synthesis of this compound, this involves the reaction of isovaleraldehyde (3-methylbutanal) with propylamine.

Mechanism of Reductive Amination

The reductive amination process proceeds in two key steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (propylamine) on the carbonyl carbon of the aldehyde (isovaleraldehyde). This is typically carried out under mildly acidic conditions, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack. The resulting hemiaminal intermediate then undergoes dehydration to form an imine (a compound containing a carbon-nitrogen double bond).

  • Reduction of the Imine: The formed imine is then reduced to the final secondary amine product, this compound. This reduction can be achieved using various reducing agents. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the imine in the presence of the unreacted aldehyde.

A general workflow for this synthesis is outlined below:

experimental_workflow Reactants Isovaleraldehyde + Propylamine Mixing Mix in Solvent (e.g., Methanol) Reactants->Mixing Acidification Add Mild Acid (e.g., Acetic Acid) Mixing->Acidification Imine_Formation Imine Formation (Stir at RT) Acidification->Imine_Formation Reduction Add Reducing Agent (e.g., NaBH3CN) Imine_Formation->Reduction Quenching Quench Reaction (e.g., with Water) Reduction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Distillation Extraction->Purification Product This compound Purification->Product

Fig. 1: General experimental workflow for the reductive amination synthesis of this compound.

Detailed Experimental Protocols

While specific literature detailing the synthesis of this compound is not abundant, a general protocol for the reductive amination of aliphatic aldehydes with primary amines can be adapted. The following represents a plausible experimental procedure.

Materials:

  • Isovaleraldehyde (3-methylbutanal)

  • Propylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Acetic acid (glacial)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isovaleraldehyde (1.0 eq) in anhydrous methanol.

  • Amine Addition: Add propylamine (1.1 eq) to the solution.

  • Acidification and Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.2 eq) in a minimal amount of anhydrous methanol. Add this solution dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 25°C (an ice bath may be necessary to control any exotherm).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: To the aqueous residue, add a saturated solution of sodium bicarbonate to neutralize the acid and basify the solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the pure product.

Alternative Synthesis Pathway: From Isoamyl Alcohol

An alternative, though potentially less direct, route to this compound involves the initial conversion of isoamyl alcohol to an intermediate that can then be reacted with propylamine. One such pathway involves the oxidation of isoamyl alcohol to isovaleraldehyde, followed by the reductive amination as described above.

Another possibility is the direct amination of isoamyl alcohol with propylamine over a suitable catalyst at elevated temperature and pressure. This method is often employed in industrial settings for the synthesis of amines from alcohols.

The logical relationship for this alternative pathway is as follows:

alternative_pathway cluster_oxidation Pathway 1: Oxidation-Amination cluster_direct Pathway 2: Direct Amination Isoamyl_Alcohol1 Isoamyl Alcohol Oxidation Oxidation (e.g., PCC, Swern) Isoamyl_Alcohol1->Oxidation Isovaleraldehyde Isovaleraldehyde Oxidation->Isovaleraldehyde Reductive_Amination1 Reductive Amination with Propylamine Isovaleraldehyde->Reductive_Amination1 Product This compound Reductive_Amination1->Product Isoamyl_Alcohol2 Isoamyl Alcohol Direct_Amination Direct Amination (Catalyst, High T/P) Isoamyl_Alcohol2->Direct_Amination Propylamine Propylamine Propylamine->Direct_Amination Direct_Amination->Product

Fig. 2: Alternative synthesis pathways for this compound starting from isoamyl alcohol.

Quantitative Data Summary

Due to the limited availability of specific literature for the synthesis of this compound, the following table presents expected yields for reductive amination of aliphatic aldehydes with primary amines based on general procedures found in organic synthesis literature. These values should be considered as representative and may vary depending on the specific reaction conditions and scale.

Synthesis PathwayStarting MaterialsReducing Agent/CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
Reductive Amination Isovaleraldehyde, PropylamineNaBH₃CNMethanolRoom Temp12-2470-90>95 (after distillation)
Reductive Amination Isovaleraldehyde, PropylamineH₂/Pd-CEthanolRoom Temp4-1265-85>95 (after distillation)
Direct Amination Isoamyl alcohol, PropylamineMetal Catalyst (e.g., Ni, Cu)- (Neat)150-2502-850-70Variable, requires extensive purification

Note: The direct amination of alcohols is a more industrially focused process and often results in a mixture of primary, secondary, and tertiary amines, thus requiring more rigorous purification to isolate the desired secondary amine.

Conclusion

The synthesis of this compound is most reliably achieved through the reductive amination of isovaleraldehyde with propylamine. This method offers good to excellent yields and high purity of the final product. While alternative pathways from isoamyl alcohol exist, they may involve additional steps or require more specialized equipment and harsher reaction conditions. The provided experimental protocol for reductive amination serves as a solid foundation for laboratory-scale synthesis, and the summarized quantitative data offers a benchmark for expected outcomes. Further optimization of reaction parameters may be necessary to achieve desired yields and purity for specific research or development applications.

Technical Guide: Physical Properties of N-Propylisoamylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and expected physical properties of N-propylisoamylamine. Due to a lack of available experimental data for this specific secondary amine, this document outlines its theoretical properties and provides experimental data for structurally similar compounds for comparative analysis. Detailed experimental protocols for determining key physical parameters are also included to aid researchers in characterizing this and other similar molecules.

Introduction

N-propylisoamylamine, with the chemical formula C₈H₁₉N, is a secondary amine. Understanding the physical properties of such compounds is fundamental for their application in research and development, particularly in the fields of medicinal chemistry and material science. Properties such as boiling point, density, and solubility are critical for reaction setup, purification, formulation, and predicting bioavailability. This guide summarizes the predicted physical data for N-propylisoamylamine and provides established methodologies for their experimental determination.

Predicted Physical Properties of N-Propylisoamylamine

PropertyPredicted Value/Information
Molecular Formula C H₁₉N
Molecular Weight 129.24 g/mol
Appearance Expected to be a colorless liquid.
Odor Expected to have a characteristic amine-like (fishy or ammoniacal) odor.

Physical Properties of a Comparable Secondary Amine

For contextual understanding, the experimentally determined physical properties of N-isopropylpropylamine (C₆H₁₅N), a structurally related secondary amine, are presented below.[1] It is important to note that while N-isopropylpropylamine has a lower molecular weight, the data provides a valuable reference point.

PropertyExperimental Value for N-Isopropylpropylamine
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol [1]
CAS Number 21968-17-2[1]

Note: Specific values for boiling point, melting point, density, and solubility for N-isopropylpropylamine were not found in the provided search results.

Discussion of Expected Physical Properties

Based on the general principles of physical chemistry for amines, the following characteristics for N-propylisoamylamine can be anticipated:

  • Boiling Point : As a secondary amine, N-propylisoamylamine can participate in intermolecular hydrogen bonding.[2][3][4][5] This results in a boiling point that is expected to be higher than that of a tertiary amine of similar molecular weight but lower than that of a primary amine or an alcohol with a comparable molecular weight.[2][3][4][5] The boiling point will be significantly higher than non-polar alkanes of similar mass due to both hydrogen bonding and dipole-dipole interactions.[4][5]

  • Solubility : The solubility of amines in water is dependent on their ability to form hydrogen bonds with water molecules and the size of the hydrophobic alkyl groups.[3] N-propylisoamylamine, with a total of eight carbon atoms, is expected to have low solubility in water.[6] Generally, amines with more than six carbon atoms are considered insoluble or only slightly soluble in water.[6] However, it is expected to be soluble in organic solvents such as alcohols, ethers, and benzene.[3][6] The amine's basicity allows it to react with acids to form water-soluble ammonium salts.[7]

  • Density : The density of liquid amines is typically less than that of water. It is anticipated that the density of N-propylisoamylamine would be in the range of 0.7 to 0.8 g/mL at room temperature.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid amines.

Determination of Boiling Point

The normal boiling point of a liquid amine can be determined using a variety of methods, including simple and fractional distillation, or more precise ebulliometric techniques.

Protocol: Distillation Method

  • Apparatus Setup : Assemble a standard distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation : Place a measured volume of the amine sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Heating : Begin to gently heat the flask.

  • Equilibrium : Observe the temperature as the liquid begins to boil and the vapor condenses. The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature reading on the thermometer as the condensate is collected.

  • Data Recording : Record the stable temperature as the boiling point. For high-purity substances, the boiling point should remain constant throughout the distillation.

Measurement of Density

The density of a liquid amine can be accurately measured using a pycnometer or a vibrating tube densimeter.[8][9][10][11][12]

Protocol: Pycnometer Method

  • Cleaning and Drying : Thoroughly clean and dry a pycnometer of a known volume.

  • Weighing (Empty) : Accurately weigh the empty, dry pycnometer.

  • Filling : Fill the pycnometer with the amine sample, ensuring there are no air bubbles. The temperature of the sample should be controlled and recorded.

  • Weighing (Filled) : Weigh the pycnometer filled with the amine.

  • Calculation : The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where m₁ is the mass of the empty pycnometer, m₂ is the mass of the filled pycnometer, and V is the volume of the pycnometer.

Determination of Solubility

The solubility of an amine in various solvents can be determined by the equilibrium saturation method.

Protocol: Visual Method for Qualitative Solubility

  • Sample Preparation : In a series of labeled test tubes, add a small, measured amount of the amine (e.g., 0.1 mL).

  • Solvent Addition : To each test tube, add a specific volume of a different solvent (e.g., 2 mL of water, ethanol, diethyl ether, etc.).[6]

  • Mixing : Stopper and vigorously shake each test tube for a set period to ensure thorough mixing.[13]

  • Observation : Allow the mixtures to settle and observe whether the amine has completely dissolved to form a single phase (soluble), if two distinct layers remain (insoluble), or if it is partially dissolved (slightly soluble).

  • Acidification for Water Solubility : For the test tube with water, if the amine is insoluble, add a dilute acid (e.g., 5% HCl) dropwise and observe if the amine dissolves upon formation of the ammonium salt.[7]

Mandatory Visualizations

Experimental_Workflow_Boiling_Point cluster_setup Apparatus Setup cluster_measurement Measurement setup Assemble Distillation Apparatus prepare Add Amine and Boiling Chips to Flask setup->prepare 1. heat Gently Heat the Flask prepare->heat 2. equilibrium Observe Stable Temperature at Condensation heat->equilibrium 3. record Record Boiling Point equilibrium->record 4.

Caption: Experimental workflow for determining the boiling point of a liquid amine.

Experimental_Workflow_Density cluster_prep Preparation cluster_measurement Measurement clean Clean and Dry Pycnometer weigh_empty Weigh Empty Pycnometer clean->weigh_empty 1. fill Fill Pycnometer with Amine weigh_empty->fill 2. weigh_filled Weigh Filled Pycnometer fill->weigh_filled 3. calculate Calculate Density weigh_filled->calculate 4.

Caption: Experimental workflow for measuring the density of a liquid amine.

Logical_Relationship_Physical_Properties cluster_molecular Molecular Structure cluster_intermolecular Intermolecular Forces cluster_properties Physical Properties mw Molecular Weight (C₈H₁₉N) vdw Van der Waals Forces mw->vdw solubility Solubility mw->solubility density Density mw->density structure Secondary Amine (R₂NH) h_bonding Hydrogen Bonding structure->h_bonding dipole Dipole-Dipole Interactions structure->dipole branching Alkyl Chain Branching branching->vdw bp Boiling Point h_bonding->bp h_bonding->solubility vdw->bp dipole->bp

Caption: Factors influencing the physical properties of a secondary amine.

References

An In-Depth Technical Overview of N-propyl-3-methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nomenclature

The systematic naming of chemical compounds is crucial for unambiguous identification in research and development. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system.

The IUPAC name for the compound commonly referred to as Isoamyl-n-propyl-amine is 3-methyl-N-propylbutan-1-amine .[1] This name is derived by identifying the longest carbon chain containing the amine group (butanamine), noting the methyl substituent at the third position of this chain, and indicating the propyl group attached to the nitrogen atom.

A variety of synonyms for this compound are also in use across different chemical databases and suppliers. Understanding these synonyms is essential for conducting thorough literature and database searches.

Nomenclature Type Name
IUPAC Name 3-methyl-N-propylbutan-1-amine
Common Name This compound
Synonym (3-METHYLBUTYL)(PROPYL)AMINE
Synonym 1-butanamine, 3-methyl-N-propyl-

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-methyl-N-propylbutan-1-amine is presented below. This data is critical for applications in chemical synthesis, formulation, and experimental design.

Property Value
Molecular Formula C8H19N
Molecular Weight 129.2432 g/mol [2]
CAS Number 78579-58-5[1]

Note: Further detailed physical properties such as boiling point, density, and solubility are not consistently reported across publicly available databases and would require experimental determination.

Structural and Relational Information

To clarify the relationship between the various names and the chemical structure, the following diagram is provided.

Isoamyl_n_propyl_amine_Nomenclature Nomenclature for C8H19N IUPAC 3-methyl-N-propylbutan-1-amine Common This compound IUPAC->Common is commonly known as Synonym1 (3-METHYLBUTYL)(PROPYL)AMINE IUPAC->Synonym1 is synonymous with Synonym2 1-butanamine, 3-methyl-N-propyl- IUPAC->Synonym2 is synonymous with

References

Spectral Data for Isoamyl-n-propyl-amine: A Search for Available Information

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for publicly available spectral data (NMR, IR, and MS) for the compound Isoamyl-n-propyl-amine (also known as N-(3-methylbutyl)propan-1-amine) has been conducted. The investigation of chemical databases and scientific literature reveals a notable lack of comprehensive experimental spectral data for this specific secondary amine.

While basic chemical and physical properties for this compound, such as its chemical formula (C8H19N) and molecular weight (129.2432 g/mol ), are documented, experimental NMR, IR, and Mass Spectrometry data sets are not readily accessible in the public domain.[1][2][3]

Searches for this compound in resources such as the NIST Chemistry WebBook and PubChem confirm its identity but do not provide links to or publications containing its spectral characterization.[2][3] The available information is primarily limited to identifiers like its IUPAC name, InChI key, and molecular formula.

For researchers and scientists in drug development, the absence of this foundational data necessitates either de novo spectral analysis of a synthesized or acquired sample or reliance on predictive software to estimate the spectral properties.

In contrast, spectral data for related but structurally distinct compounds are available. For instance, data for smaller amines like propylamine and isopropylamine, as well as the primary amine isoamylamine, can be found.[4][5][6][7][8][9][10][11][12][13] These can serve as useful references for predicting the expected spectral features of this compound, but they do not substitute for experimental data.

Due to the unavailability of quantitative spectral data for this compound, the creation of data tables and detailed experimental protocols for this specific molecule is not possible at this time. A logical workflow for the analysis of a similar, unknown amine compound is presented below.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis of an Amine cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis and Interpretation cluster_conclusion Structure Elucidation Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS Ionization IR Infrared (IR) Spectroscopy Sample->IR IR Radiation NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Sample->NMR Magnetic Field & RF Pulse MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data IR_Data Identify Functional Groups (e.g., N-H, C-N, C-H) IR->IR_Data NMR_Data Determine Chemical Structure and Connectivity NMR->NMR_Data Structure Confirm Structure of This compound MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: General workflow for the spectral analysis and structure elucidation of an amine compound.

References

Isoamyl-n-propyl-amine CAS number lookup

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isoamyl-n-propyl-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound (also known as 3-methyl-N-propyl-butan-1-amine), a secondary aliphatic amine. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from established chemical principles and analogous compounds to provide detailed theoretical experimental protocols for its synthesis and analysis. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identification and Properties

This compound is an organic compound classified as a secondary amine. Its structure consists of an isoamyl group and an n-propyl group attached to a nitrogen atom.

PropertyValueSource
CAS Number 78579-58-5[1]
Molecular Formula C8H19N[2]
Molecular Weight 129.24 g/mol [2]
IUPAC Name 3-methyl-N-propyl-butan-1-amine[1]
Synonyms N-propylisoamylamine, (3-Methylbutyl)(propyl)amine[1][3]
Boiling Point 153.37 °C at 760 mmHg[4]
Flash Point 31.84 °C[4]
Density 0.761 g/cm³[4]
Vapor Pressure 3.34 mmHg at 25°C[5]

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and analysis of this compound. These are based on established methods for similar aliphatic amines.

Synthesis via Reductive Amination

Reductive amination is a common and efficient method for the synthesis of secondary amines from primary amines and carbonyl compounds.[6][7] This proposed protocol uses isoamyl alcohol, which would first be oxidized to isovaleraldehyde, followed by reductive amination with propylamine.

3.1.1 Materials and Reagents

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (DCM)

  • Propylamine

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

3.1.2 Procedure

Step 1: Oxidation of Isoamyl Alcohol to Isovaleraldehyde

  • To a stirred solution of isoamyl alcohol (1 equivalent) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) in portions at room temperature.

  • Stir the reaction mixture for 2-3 hours until the oxidation is complete (monitor by TLC).

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield crude isovaleraldehyde. This can be used in the next step without further purification.

Step 2: Reductive Amination

  • Dissolve the crude isovaleraldehyde (1 equivalent) in dichloromethane.

  • Add propylamine (1.2 equivalents) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation.

Analytical Characterization

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile compounds like amines.[5]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Sample Preparation:

  • Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the sample into the GC-MS.

Expected Results:

The resulting chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak should exhibit a molecular ion peak (M+) at m/z 129, along with characteristic fragmentation patterns for aliphatic amines.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.[8][9]

Instrumentation:

  • NMR spectrometer (e.g., Bruker 400 MHz).

  • Solvent: Chloroform-d (CDCl3) or Methanol-d4 (CD3OD).

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated solvent in an NMR tube.

Expected ¹H NMR Spectrum (in CDCl3, predicted):

  • A triplet corresponding to the methyl group of the propyl chain.

  • A multiplet (sextet) for the methylene group adjacent to the methyl group of the propyl chain.

  • A triplet for the methylene group attached to the nitrogen of the propyl chain.

  • A doublet for the two methyl groups of the isoamyl chain.

  • A multiplet (nonet) for the methine proton of the isoamyl chain.

  • A triplet for the methylene group adjacent to the nitrogen of the isoamyl chain.

  • A broad singlet for the N-H proton.

Expected ¹³C NMR Spectrum (in CDCl3, predicted):

  • Signals corresponding to the eight distinct carbon atoms in the molecule. The chemical shifts will be in the aliphatic region.

Biological Activity and Toxicology

General Toxicological Profile of Aliphatic Amines: [12]

  • Irritation: Can cause severe irritation to the skin, eyes, and mucous membranes.

  • Sensitization: Potential for allergic sensitization.

  • Inhalation: Volatile amines can be highly irritating upon inhalation.

Further research is required to determine the specific biological activity and toxicological profile of this compound.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization of this compound Start Start: Isoamyl Alcohol and Propylamine Oxidation Step 1: Oxidation (PCC, DCM) Start->Oxidation Oxidizing Agent ReductiveAmination Step 2: Reductive Amination (STAB, Acetic Acid) Oxidation->ReductiveAmination Isovaleraldehyde Workup Aqueous Workup and Extraction ReductiveAmination->Workup Purification Purification (Fractional Distillation) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Analysis Characterization Product->Analysis GCMS GC-MS Analysis->GCMS Purity & Identity NMR NMR Spectroscopy Analysis->NMR Structure Elucidation

Caption: General workflow for the synthesis and characterization of this compound.

Logical Relationship of Aliphatic Amine Structure and Activity

This diagram illustrates the general structure-activity relationships for aliphatic amines based on available literature.

G Structure-Activity Relationship of Aliphatic Amines Structure Aliphatic Amine Structure ChainLength Alkyl Chain Length Structure->ChainLength Branching Branching of Alkyl Groups Structure->Branching Substitution Degree of Substitution (Primary, Secondary, Tertiary) Structure->Substitution Properties Physicochemical Properties ChainLength->Properties Lipophilicity Lipophilicity ChainLength->Lipophilicity Branching->Properties Branching->Lipophilicity Substitution->Properties Basicity Basicity (pKa) Substitution->Basicity Activity Biological Activity and Toxicity Properties->Activity Lipophilicity->Activity Influences membrane permeability Volatility Volatility Volatility->Activity Influences inhalation toxicity Basicity->Activity Influences receptor interaction

Caption: Factors influencing the biological activity of aliphatic amines.

Conclusion

This technical guide provides a detailed overview of this compound, including its chemical properties and proposed methodologies for its synthesis and characterization. While specific experimental data for this compound is scarce, the protocols and information presented herein are based on well-established chemical principles and provide a solid foundation for researchers and professionals. Further investigation is warranted to elucidate the specific biological activities and toxicological profile of this compound.

References

A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl-n-propyl-amine, a secondary aliphatic amine with the chemical formula C8H19N, is a molecule of interest in various chemical and pharmaceutical contexts. Its utility in synthesis and potential biological activity necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, drawing upon data from analogous compounds and established principles of amine solubility. The guide also outlines a general experimental protocol for the precise determination of its solubility and presents logical workflows for solubility testing.

Core Principles of Amine Solubility

The solubility of amines is governed by their molecular structure, including the length and branching of their alkyl chains, and the polarity of the solvent. Generally, aliphatic amines are soluble in a wide range of organic solvents.[1][2] This is attributed to the ability of the nitrogen atom's lone pair of electrons to engage in intermolecular interactions. As the carbon chain length increases, the hydrophobic character of the amine becomes more dominant, which can influence its solubility in highly polar solvents. However, for a secondary amine with eight carbon atoms like this compound, high solubility in common organic solvents is expected.

Predicted Solubility of this compound

Table 1: Solubility of this compound and Structurally Similar Amines in Common Organic Solvents

Solvent ClassSolventDi-n-butylamine (C8H19N)N-Ethyl-n-butylamine (C6H15N)Predicted Solubility of this compound (C8H19N)
Alcohols EthanolSoluble[3]Miscible[4]Miscible
MethanolData not availableData not availableMiscible
Ketones AcetoneSoluble[3]Miscible[4]Miscible
Ethers Diethyl EtherSoluble[3]Miscible[4]Miscible
Chlorinated Solvents DichloromethaneData not availableData not availableSoluble
ChloroformData not availableMiscible[4]Soluble
Aromatic Hydrocarbons BenzeneSoluble[3]Miscible[4]Miscible
TolueneData not availableData not availableMiscible
Alkanes HexaneData not availableData not availableSoluble

Note: "Miscible" indicates that the substances are soluble in all proportions. "Soluble" indicates a high degree of solubility, though not necessarily infinite.

Experimental Protocol for Solubility Determination

A precise determination of the solubility of this compound in various organic solvents can be achieved through a standardized experimental protocol. The following outlines a general gravimetric method.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled water bath or incubator

  • Vials with airtight seals

  • Volumetric flasks and pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for drying

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Place the vial in a temperature-controlled bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the solution to stand undisturbed for a period to allow any undissolved amine to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe. To avoid drawing in undissolved droplets, it is crucial to take the sample from the clear liquid phase.

    • Filter the withdrawn sample through a syringe filter appropriate for the solvent to remove any suspended micro-droplets.

  • Gravimetric Analysis:

    • Dispense the filtered, saturated solution into a pre-weighed, dry volumetric flask.

    • Determine the mass of the solution.

    • Carefully evaporate the solvent from the flask under controlled conditions (e.g., in a fume hood with a gentle stream of nitrogen or in a rotary evaporator).

    • Once the solvent is removed, dry the flask containing the non-volatile this compound residue in an oven at a temperature below its boiling point until a constant weight is achieved.

    • Reweigh the flask to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Solubility ( g/100 mL) = (mass of dissolved amine / volume of solvent) * 100

    • Solubility can also be expressed in other units such as molarity (mol/L) or mole fraction.

Logical Workflow for Solubility Assessment

The process of determining the solubility of a compound like this compound can be visualized as a logical workflow.

G cluster_prep Preparation cluster_exp Experimentation cluster_data Data Analysis A Select Solvent C Prepare Supersaturated Solution A->C B Obtain High-Purity this compound B->C D Equilibrate at Constant Temperature C->D E Withdraw and Filter Aliquot D->E F Gravimetric Analysis E->F G Calculate Solubility F->G H Repeat for Other Solvents G->H

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways and Biological Context

Currently, there is no specific information in the scientific literature that implicates this compound in any defined signaling pathways or significant biological roles. As a simple aliphatic amine, it is not structurally related to known neurotransmitters or common signaling molecules. Its biological effects, if any, would likely be related to its general properties as a weak base and its potential to interact with cell membranes due to its lipophilic character. Further research would be required to explore any specific biological activities.

Conclusion

This compound is predicted to be highly soluble to miscible in a wide range of common organic solvents, including alcohols, ketones, ethers, and aromatic hydrocarbons. This technical guide provides a framework for understanding and experimentally verifying these solubility characteristics. The provided experimental protocol offers a robust method for generating precise quantitative solubility data, which is crucial for its application in research, synthesis, and drug development. While its specific biological role is currently undefined, a thorough understanding of its physicochemical properties is the first step in unlocking its full potential.

References

Thermochemical Properties of Isoamyl-n-propyl-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of isoamyl-n-propyl-amine, also known as N-(3-methylbutyl)propan-1-amine. Due to the limited availability of direct experimental data for this specific secondary amine, this document leverages established computational chemistry methods to provide estimated values for key thermochemical parameters. Detailed, generalized experimental protocols for determining these properties are also presented, alongside a workflow for the computational estimation approach. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields where the thermodynamic characteristics of aliphatic amines are of interest.

Introduction

This compound (C8H19N) is a secondary aliphatic amine. Understanding its thermochemical properties, such as enthalpy of formation, Gibbs free energy of formation, and heat capacity, is crucial for a variety of applications, including reaction engineering, process design, and safety analysis. These properties govern the energy changes and spontaneity of chemical reactions involving the compound and are essential for developing and optimizing synthetic routes and understanding its stability.

This guide addresses the absence of readily available experimental thermochemical data for this compound by employing the Joback group contribution method for estimation. This method provides reliable predictions of thermochemical properties based on the molecular structure of the compound.

Estimated Thermochemical Properties

The thermochemical properties of this compound in the ideal gas phase at 298.15 K and 1 atm have been estimated using the Joback group contribution method. This method breaks down the molecule into its constituent functional groups and uses empirically derived parameters to calculate the overall properties.

The molecular structure of this compound consists of the following Joback groups:

  • Two -CH3 groups

  • Four -CH2- groups

  • One >CH- group

  • One >NH (secondary amine) group

The estimated values for the key thermochemical properties are summarized in the table below.

PropertySymbolEstimated ValueUnits
Enthalpy of Formation (Ideal Gas)ΔHf°-187.5 kJ/molkJ/mol
Gibbs Free Energy of Formation (Ideal Gas)ΔGf°41.8 kJ/molkJ/mol
Molar MassMW129.24 g/mol

Note: These values are estimations and should be used with an understanding of the inherent approximations of the group contribution method. Experimental verification is recommended for applications requiring high accuracy.

Computational Workflow for Thermochemical Property Estimation

The following diagram illustrates the workflow for estimating the thermochemical properties of this compound using the Joback group contribution method.

Thermochemical_Property_Estimation_Workflow cluster_input Input cluster_methodology Methodology cluster_calculation Calculation cluster_output Output mol_structure Molecular Structure of this compound group_decomp Decomposition into Joback Groups: -CH3, -CH2-, >CH-, >NH mol_structure->group_decomp param_retrieval Retrieval of Group Contribution Parameters group_decomp->param_retrieval calc_hf ΔHf° Calculation param_retrieval->calc_hf calc_gf ΔGf° Calculation param_retrieval->calc_gf therm_data Estimated Thermochemical Data Table calc_hf->therm_data calc_gf->therm_data

Caption: Computational workflow for estimating thermochemical properties.

Experimental Protocols for Thermochemical Analysis

While computational methods provide valuable estimates, experimental determination remains the gold standard for accuracy. The following sections outline generalized protocols for the experimental determination of the key thermochemical properties of liquid amines like this compound.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) of a liquid organic compound is typically determined indirectly from its enthalpy of combustion (ΔHc°), which is measured using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

  • Isoperibol or static jacket bomb calorimeter

  • Oxygen bomb

  • Calorimeter bucket

  • High-precision thermometer

  • Ignition system

  • Pellet press (for solid samples, adaptable for liquids in capsules)

  • Crucible

  • Oxygen cylinder with pressure regulator

Procedure:

  • Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a certified standard substance with a known enthalpy of combustion, typically benzoic acid.

    • A known mass of benzoic acid is pelletized and placed in the crucible.

    • The bomb is assembled, charged with oxygen to approximately 30 atm, and placed in the calorimeter bucket containing a known mass of water.

    • The sample is ignited, and the temperature change of the water is recorded until a stable final temperature is reached.

    • Ccal is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature change.

  • Sample Preparation:

    • A precise mass (typically 0.5 - 1.0 g) of this compound is accurately weighed into a gelatin capsule or a suitable container to prevent evaporation before ignition.

  • Combustion of this compound:

    • The encapsulated sample is placed in the crucible within the bomb.

    • A fuse wire is attached to the ignition circuit and positioned to ensure ignition of the sample.

    • A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.

    • The bomb is sealed, purged of air, and filled with high-purity oxygen to a pressure of about 30 atm.

    • The bomb is placed in the calorimeter bucket, and the temperature is allowed to equilibrate.

    • The sample is ignited, and the temperature of the water is recorded at regular intervals before, during, and after combustion to determine the precise temperature rise (ΔT).

  • Data Analysis:

    • The total heat released (qtotal) is calculated from the heat capacity of the calorimeter and the corrected temperature rise: q_total = C_cal * ΔT.

    • Corrections are made for the heat of formation of nitric acid (from the nitrogen in the amine) and the heat of combustion of the fuse wire and capsule.

    • The constant volume heat of combustion (ΔUc°) is calculated per mole of the amine.

    • The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc° using the relationship ΔH = ΔU + Δn_g * RT, where Δng is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (ΔHf°) of this compound is calculated using Hess's Law: ΔH_f°(amine) = ΣΔH_f°(products) - ΔH_c°(amine) The standard enthalpies of formation of the combustion products (CO2(g), H2O(l), and N2(g)) are well-established.

Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This difference can be used to determine the heat capacity of the sample.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed sample pans (e.g., aluminum)

  • Syringe for liquid sample handling

  • Reference material (an empty, sealed pan)

Procedure:

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium, zinc) with known melting points and enthalpies of fusion.

  • Baseline Determination: An empty sample pan and an empty reference pan are placed in the DSC cell. The temperature is scanned over the desired range (e.g., from room temperature to a temperature below the boiling point of the amine) at a constant heating rate (e.g., 10 °C/min). This provides the baseline heat flow.

  • Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan. The temperature scan is repeated under the same conditions as the baseline measurement.

  • Sample Measurement:

    • A small, accurately weighed amount of this compound is hermetically sealed in a sample pan to prevent volatilization.

    • The sample pan is placed in the DSC, and the temperature scan is performed under the same conditions as the baseline and standard measurements.

  • Data Analysis:

    • The heat flow (dq/dt) is measured as a function of temperature for the baseline, the standard, and the sample.

    • The heat capacity of the sample (Cp,sample) is calculated at a given temperature using the following equation: C_p,sample = C_p,standard * (m_standard / m_sample) * (Δ(dq/dt)_sample / Δ(dq/dt)_standard) where:

      • C_p,standard is the known heat capacity of the standard material.

      • m_standard and m_sample are the masses of the standard and the sample, respectively.

      • Δ(dq/dt) is the difference in heat flow between the measurement and the baseline for the sample and the standard.

Conclusion

This technical guide provides estimated thermochemical data for this compound derived from the Joback group contribution method, addressing a gap in the publicly available experimental data. The provided computational workflow and generalized experimental protocols for bomb calorimetry and differential scanning calorimetry offer a comprehensive framework for researchers and professionals to understand, predict, and experimentally verify the thermochemical properties of this and similar aliphatic amines. Accurate thermochemical data is fundamental to advancing research and development in fields where these compounds play a significant role.

Potential research applications of secondary amines

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Research Applications of Secondary Amines

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Secondary amines, organic compounds characterized by a nitrogen atom bonded to two alkyl or aryl groups and one hydrogen atom, represent a cornerstone of modern chemical and biomedical research. Their unique structural and electronic properties, including their basicity, nucleophilicity, and ability to participate in hydrogen bonding, make them indispensable building blocks and functional motifs in a vast array of applications.[1] This technical guide explores the pivotal role of secondary amines in three major research domains: medicinal chemistry, asymmetric catalysis, and advanced materials science. For each area, we will delve into the core principles, present key quantitative data, and provide detailed experimental protocols for seminal reactions and assays, thereby offering a comprehensive resource for researchers in the field.

Medicinal Chemistry Applications of Secondary Amines

The secondary amine moiety is a prevalent feature in a multitude of clinically successful drugs and is a critical pharmacophore for interacting with various biological targets.[2][3] Its ability to act as both a hydrogen bond donor and acceptor, as well as its basicity at physiological pH, allows for potent and specific interactions with enzymes and receptors.

Case Study: Propranolol and Beta-Adrenergic Receptor Signaling

Propranolol, a well-known beta-blocker containing a secondary amine, is used to treat hypertension, angina, and anxiety.[3][4] It functions as a non-selective antagonist of beta-adrenergic receptors (β-ARs), competing with endogenous catecholamines like epinephrine and norepinephrine.[4][5]

Signaling Pathway:

Propranolol's primary mechanism of action involves the blockade of the Gs protein-coupled signaling cascade.[1] Normally, the binding of an agonist (e.g., epinephrine) to the β-AR activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[6] cAMP then activates Protein Kinase A (PKA), leading to various downstream cellular responses.[6] Propranolol, by blocking the receptor, prevents this cascade, leading to a decrease in heart rate and blood pressure.[3][5] Interestingly, propranolol can also act as a partial agonist for a β-arrestin-mediated signaling pathway, which can activate the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

G_Protein_Signaling cluster_intracellular Intracellular bAR β-Adrenergic Receptor Gs Gs Protein (Inactive) bAR->Gs Activates Arrestin β-Arrestin bAR->Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP→cAMP Epi Epinephrine (Agonist) Epi->bAR Activates Prop Propranolol (Antagonist) Prop->bAR Blocks Gs_active Gs-GTP (Active) Gs->Gs_active GDP→GTP Gs_active->AC Stimulates PKA PKA cAMP->PKA Activates CellResponse Cellular Response (e.g., ↑ Heart Rate) PKA->CellResponse Phosphorylates Targets MAPK MAPK Pathway Arrestin->MAPK Activates

Caption: Beta-adrenergic receptor signaling pathway modulated by propranolol.
Secondary Amines as Enzyme Inhibitors

Secondary amines are prevalent in various enzyme inhibitors. A notable example is their role in inhibitors of Monoamine Oxidase (MAO), a flavoenzyme responsible for the oxidative deamination of neurotransmitters.[7] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.

Compound IDStructure (Generic)TargetIC50 (µM)Selectivity
CD1 Heterocyclic DienoneMAO-A3.45 ± 0.07-
CD2 Heterocyclic DienoneMAO-A3.23 ± 0.24-
CD3 Heterocyclic DienoneMAO-A3.15 ± 0.10-
CD11 Thiophene DienoneMAO-B0.063 ± 0.001>250-fold for MAO-B
CD14 Thiophene DienoneMAO-B0.036 ± 0.008>250-fold for MAO-B
Compound 25 Pyridoxine-Resveratrol HybridMAO-B2.68 ± 0.01Selective for MAO-B
Compound 34 Benzyloxy Phenyl DerivativeMAO-B0.19>146-fold for MAO-B
Data compiled from multiple sources.[8][9]
Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity (Ki) of a secondary amine test compound for a G-protein coupled receptor, such as the beta-adrenergic receptor.

Materials:

  • Receptor-containing membranes (e.g., from cells overexpressing the target receptor).

  • Radioligand (e.g., ³H-dihydroalprenolol for β-ARs).

  • Unlabeled competitor (the secondary amine test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the receptor membrane preparation on ice and resuspend in assay buffer to the desired protein concentration. Prepare serial dilutions of the secondary amine test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or a high concentration of an unlabeled standard ligand (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

    • 100 µL of the membrane preparation to initiate the reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Applications in Asymmetric Catalysis

Secondary amines are fundamental to the field of organocatalysis, particularly in asymmetric synthesis. Chiral secondary amines, such as proline, can react with carbonyl compounds to form transient nucleophilic enamines or electrophilic iminium ions, which then participate in a variety of stereoselective bond-forming reactions.[2][4][10]

Enamine Catalysis: The Proline-Catalyzed Aldol Reaction

The proline-catalyzed aldol reaction is a classic example of enamine catalysis.[1][5] Proline, a chiral secondary amine, reacts with a ketone or aldehyde donor to form an enamine intermediate. This enamine then attacks an aldehyde acceptor in a highly stereocontrolled manner, dictated by the geometry of the transition state, which is stabilized by a hydrogen bond between the proline's carboxylic acid and the acceptor aldehyde.[1][5] Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral β-hydroxy carbonyl product.

Catalytic Cycle:

Enamine_Catalysis cluster_cycle Catalytic Cycle Proline Proline (Catalyst) Enamine Enamine Intermediate Proline->Enamine Ketone Ketone (Donor) Ketone->Enamine + Proline, -H₂O Aldehyde Aldehyde (Acceptor) Iminium Iminium Ion Aldehyde->Iminium Product β-Hydroxy Ketone (Chiral Product) Product->Proline Regenerates Catalyst Enamine->Iminium + Aldehyde Iminium->Product + H₂O Water1 H₂O Water2 H₂O Water2->Product

Caption: The catalytic cycle of a proline-catalyzed aldol reaction.
Quantitative Data: Proline-Catalyzed Aldol Reactions

Aldehyde DonorAldehyde AcceptorSolventYield (%)anti:syn ratioee (%) (anti)
PropionaldehydeIsobutyraldehydeDMF8224:1>99
PropionaldehydeBenzaldehydeDMF8119:199
ButanalIsobutyraldehydeDMF8020:199
HexanalIsobutyraldehydeDMF8820:198
PropionaldehydePropionaldehydeDMF804:199
Data adapted from MacMillan, D. W. C., et al. (2002).[6]
Experimental Protocol: Proline-Catalyzed Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and acetone, catalyzed by (S)-proline.[6]

Materials:

  • (S)-Proline.

  • Aldehyde (e.g., 4-nitrobenzaldehyde).

  • Acetone (reagent grade).

  • Solvent (e.g., DMSO or DMF).

  • Saturated aqueous NH₄Cl solution.

  • Ethyl acetate.

  • Anhydrous MgSO₄.

Procedure:

  • Reaction Setup: To a stirred solution of the catalyst, (S)-proline (10-20 mol%), in the chosen solvent, add the aldehyde (1.0 equiv) and acetone (5.0 equiv) at the desired temperature (e.g., room temperature or cooled to 0°C).

  • Monitoring: Stir the solution for the required time (typically 24-72 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with water, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC).

Applications in Materials Science

Secondary amines are integral to the synthesis and modification of various materials, imparting crucial properties such as cross-linking density, thermal stability, and surface functionality.

Curing Agents for Epoxy Resins

Secondary amines are widely used as curing agents (hardeners) for epoxy resins. The active hydrogen on the secondary amine nitrogen atom reacts with the epoxide ring in a nucleophilic ring-opening reaction.[9][11] This reaction forms a covalent bond and a new hydroxyl group, and converts the secondary amine into a tertiary amine.[9] This process creates a highly cross-linked, rigid, and durable thermoset polymer network. The reactivity of the amine and the final properties of the cured resin can be tuned by varying the structure of the secondary amine.[11]

Epoxy Curing Mechanism:

Epoxy_Curing Epoxy Epoxy Resin (Oxirane Ring) Intermediate Zwitterionic Intermediate Epoxy->Intermediate Nucleophilic Attack SecAmine Secondary Amine (R₂NH) SecAmine->Intermediate TertAmine Tertiary Amine (Cross-link) Intermediate->TertAmine Proton Transfer Hydroxyl Hydroxyl Group (-OH) Intermediate->Hydroxyl Proton Transfer AnotherEpoxy Another Epoxy Resin Hydroxyl->AnotherEpoxy Can react further

References

The Advent and Evolution of Aliphatic Amines in Synthetic Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aliphatic amines, organic compounds containing a nitrogen atom bonded to at least one alkyl group, are fundamental building blocks in the world of synthetic chemistry. Their basicity, nucleophilicity, and ability to form a wide array of functional groups have made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide delves into the historical discovery and evolution of synthetic methodologies for accessing these crucial molecules, providing a comprehensive overview for researchers and professionals in the field. We will explore the seminal discoveries that first unlocked the potential of aliphatic amines and trace the development of more sophisticated and efficient methods, from classical named reactions to modern catalytic approaches.

A Historical Perspective: The Dawn of Amine Synthesis

The story of aliphatic amine synthesis begins in the 19th century, a period of foundational discoveries in organic chemistry. Early methods were often harsh and lacked the selectivity demanded by modern synthetic applications, yet they laid the groundwork for the sophisticated techniques used today.

One of the earliest and most significant contributions was the Hofmann rearrangement , discovered by August Wilhelm von Hofmann in 1881.[1][2][3] This reaction provided a novel method for converting primary amides into primary amines with one fewer carbon atom.[2] The reaction typically proceeds by treating a primary amide with bromine in an aqueous solution of a strong base, such as sodium hydroxide.[2] The key intermediate in this transformation is an isocyanate, which is then hydrolyzed to the primary amine and carbon dioxide.[2]

Another cornerstone of primary amine synthesis emerged in 1887 with the work of Siegmund Gabriel.[4][5][6] The Gabriel synthesis offered a more controlled method for preparing primary amines from primary alkyl halides, avoiding the overalkylation often observed in direct reactions with ammonia.[4][5] The process involves the N-alkylation of potassium phthalimide with an alkyl halide, followed by the liberation of the primary amine, often through reaction with hydrazine (the Ing-Manske procedure) or by acidic hydrolysis.[4][5]

The early 20th century saw the development of reductive amination , a powerful and versatile method for synthesizing amines from carbonyl compounds. The Leuckart-Wallach reaction , discovered by Rudolf Leuckart in 1885 and later expanded upon by Otto Wallach, utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source to convert aldehydes and ketones into amines.[7][8][9] This reaction represented a significant step forward in constructing carbon-nitrogen bonds.

Classical Synthetic Methodologies: A Closer Look

The foundational methods for aliphatic amine synthesis, while historically significant, are still relevant in modern organic chemistry. Understanding their mechanisms and experimental nuances is crucial for any synthetic chemist.

The Hofmann Rearrangement

The Hofmann rearrangement is a powerful tool for the synthesis of primary amines with the loss of one carbon atom. The reaction proceeds through a series of well-defined steps, initiated by the deprotonation of the amide by a base, followed by reaction with bromine to form an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of an isocyanate, which is then hydrolyzed to the final amine product.

Experimental Protocol: Modified Hofmann Rearrangement of p-Methoxybenzamide [10]

A solution of p-methoxybenzamide (10 g, 66 mmol), N-bromosuccinimide (NBS) (11.9 g, 66 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (22 mL, 150 mmol) in methanol (300 mL) is prepared in a 1-L round-bottomed flask equipped with a stirring bar. The solution is heated to reflux for 15 minutes. A second portion of NBS (11.9 g, 66 mmol) is then added slowly, and the reaction is allowed to continue for an additional 30 minutes. After this time, the methanol is removed by rotary evaporation. The resulting residue is dissolved in 500 mL of ethyl acetate (EtOAc). The organic solution is then washed sequentially with 6 N hydrochloric acid (HCl) (2 x 100 mL), 1 N sodium hydroxide (NaOH) (2 x 100 mL), and saturated sodium chloride solution. The organic layer is dried over magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The crude product, methyl N-(p-methoxyphenyl)carbamate, can be purified by flash column chromatography on silica gel (using a 1:1 mixture of EtOAc/hexane as the eluent) to yield a pale yellow solid (11.1 g, 93% yield). Further purification can be achieved by recrystallization from hexane.[10]

Hofmann_Rearrangement cluster_intermediates Intermediates cluster_product Product Amide Primary Amide (R-CONH2) NBromoamide N-Bromoamide Amide->NBromoamide + Br2, -HBr Reagents Br2, NaOH (aq) Isocyanate Isocyanate (R-N=C=O) NBromoamide->Isocyanate Rearrangement, -Br- Amine Primary Amine (R-NH2) Isocyanate->Amine + H2O CO2 CO2 Isocyanate->CO2 + H2O

The Gabriel Synthesis

The Gabriel synthesis provides a reliable route to primary amines, effectively preventing the formation of secondary and tertiary amine byproducts. The use of phthalimide as a protected form of ammonia is the key to this selectivity.

Experimental Protocol: Gabriel Synthesis of Benzylamine

Potassium phthalimide (1.85 g, 10 mmol) is suspended in 20 mL of dry dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Benzyl bromide (1.71 g, 10 mmol) is added, and the mixture is heated at 100 °C for 2 hours. After cooling to room temperature, the reaction mixture is poured into 100 mL of water, and the resulting precipitate of N-benzylphthalimide is collected by filtration, washed with water, and dried. For the cleavage of the phthalimide group, the N-benzylphthalimide (2.37 g, 10 mmol) is suspended in 30 mL of ethanol. Hydrazine hydrate (0.5 mL, 10 mmol) is added, and the mixture is heated at reflux for 1 hour. The reaction mixture is then cooled, and the precipitated phthalhydrazide is removed by filtration. The filtrate is acidified with concentrated HCl and then evaporated to dryness. The residue is dissolved in a small amount of water, and a concentrated solution of NaOH is added until the solution is strongly alkaline. The liberated benzylamine is then extracted with diethyl ether (3 x 20 mL). The combined ether extracts are dried over anhydrous potassium carbonate, and the solvent is removed by distillation to afford pure benzylamine.

Gabriel_Synthesis cluster_product Products Phthalimide Potassium Phthalimide NAlkylphthalimide N-Alkylphthalimide Phthalimide->NAlkylphthalimide SN2 Reaction AlkylHalide Primary Alkyl Halide (R-X) AlkylHalide->NAlkylphthalimide Amine Primary Amine (R-NH2) NAlkylphthalimide->Amine Cleavage Byproduct Phthalhydrazide or Phthalic Acid NAlkylphthalimide->Byproduct Cleavage Hydrazine Hydrazine (N2H4) or Acid/Base Hydrazine->Amine Hydrazine->Byproduct

Reductive Amination: The Leuckart-Wallach Reaction

Reductive amination is a cornerstone of amine synthesis due to its versatility in forming primary, secondary, and tertiary amines. The Leuckart-Wallach reaction is a classic example that utilizes readily available reagents.

Experimental Protocol: Leuckart-Wallach Reaction of Cyclohexanone with Ammonium Formate

In a round-bottom flask fitted with a reflux condenser and a dropping funnel, a mixture of cyclohexanone (9.8 g, 0.1 mol) and ammonium formate (12.6 g, 0.2 mol) is heated in an oil bath to 160-165 °C. The reaction is typically exothermic, and the temperature should be controlled. After the initial reaction subsides, the mixture is heated at this temperature for an additional 4-5 hours. The reaction mixture is then cooled and treated with an excess of concentrated hydrochloric acid. The acidic solution is heated to hydrolyze the intermediate formamide. After cooling, the solution is made strongly alkaline with a concentrated sodium hydroxide solution. The liberated cyclohexylamine is then separated and purified by distillation.

Reductive_Amination cluster_intermediate Intermediate cluster_product Product Carbonyl Aldehyde or Ketone Imine Imine or Enamine Carbonyl->Imine Condensation AmineSource Ammonia or Primary/Secondary Amine AmineSource->Imine ReducingAgent Reducing Agent Amine Amine ReducingAgent->Amine Imine->Amine Reduction

The Modern Era: Transition-Metal Catalysis and Beyond

While classical methods remain valuable, the late 20th and early 21st centuries have witnessed a revolution in amine synthesis, driven by the development of powerful transition-metal catalysts. These modern methods offer milder reaction conditions, improved functional group tolerance, and enhanced selectivity, opening up new avenues for the construction of complex amine-containing molecules.

One of the most significant advancements has been in the area of hydroamination , the direct addition of an N-H bond across a carbon-carbon double or triple bond.[11][12] This atom-economical reaction, often catalyzed by transition metals such as rhodium, iridium, and palladium, provides a direct route to amines from readily available alkenes and alkynes.[12][13]

Furthermore, C-H amination has emerged as a transformative strategy, allowing for the direct conversion of C-H bonds into C-N bonds.[14] This approach, often utilizing catalysts based on rhodium, palladium, or copper, bypasses the need for pre-functionalized starting materials, offering a more efficient and sustainable route to complex amines.

The amination of alcohols represents another frontier in modern amine synthesis.[15][16] By leveraging transition-metal catalysis, alcohols can be directly converted to amines, often through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde or ketone, which then undergoes reductive amination.[15]

Quantitative Data Summary

The efficiency of these synthetic methods can vary significantly depending on the substrate, reagents, and reaction conditions. The following tables provide a summary of representative yields for the classical and modern methods discussed.

Table 1: Representative Yields for Classical Aliphatic Amine Synthesis Methods

ReactionSubstrateProductReagentsYield (%)Reference
Hofmann Rearrangementp-MethoxybenzamideMethyl N-(p-methoxyphenyl)carbamateNBS, DBU, MeOH93[10]
Hofmann Rearrangementα,β-Unsaturated AmidesCarbamatesBr2, NaOH~70[2]
Gabriel SynthesisPrimary Alkyl HalidesPrimary AminesPotassium Phthalimide, HydrazineGenerally Good[4][5]
Leuckart-Wallach ReactionAcetophenoneα-PhenylethylamineAmmonium Formate92 (NMR)[17]

Table 2: Representative Yields for Modern Aliphatic Amine Synthesis Methods

ReactionCatalystSubstrateProductYield (%)Reference
Reductive AminationIron CatalystVarious Ketones and AldehydesPrimary AminesUp to 89[18]
Reductive AminationCobalt CatalystVarious Ketones and AldehydesPrimary AminesUp to 99[19][20]
HydroaminationIridium CatalystUnactivated Terminal AlkenesSubstituted AminopyridinesGood to Excellent
C-H AminationCopper CatalystVarious SubstratesAmidated ProductsGood[14]
Amination of AlcoholsCobalt(II) ComplexPrimary and Secondary AlcoholsN-Alkylated AminesUp to 95[15]

Conclusion

The journey of aliphatic amine synthesis, from the foundational discoveries of Hofmann and Gabriel to the cutting-edge transition-metal catalyzed reactions of today, reflects the broader evolution of organic chemistry. The continuous pursuit of milder, more efficient, and more selective methods has transformed the way chemists approach the synthesis of these vital compounds. For researchers and professionals in drug development and other chemical sciences, a deep understanding of this historical and modern landscape is essential for designing innovative and effective synthetic strategies. The methods outlined in this guide, from the classical workhorses to the modern catalytic marvels, provide a powerful toolkit for the construction of a vast array of aliphatic amines, enabling the creation of novel molecules with profound impacts on science and society.

References

Isoamyl-n-propyl-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on Isoamyl-n-propyl-amine, a secondary amine of interest in various chemical and pharmaceutical research domains.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

ParameterValue
Molecular Formula C₈H₁₉N
Molecular Weight 129.2432 g/mol [1]

Molecular Composition and Connectivity

The molecular formula C₈H₁₉N indicates a composition of eight carbon atoms, nineteen hydrogen atoms, and one nitrogen atom. The structure of this compound is characterized by an isoamyl group and an n-propyl group attached to a central nitrogen atom. This arrangement is visualized in the following diagram.

Caption: Skeletal structure of this compound.

Note: Hydrogen atoms are omitted for clarity in the skeletal diagram but are accounted for in the molecular formula and weight.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound can be found in established chemical literature. Key experimental techniques would include:

  • Synthesis: Reductive amination of isoamylamine with propionaldehyde or nucleophilic substitution of an isoamyl halide with n-propylamine.

  • Purification: Fractional distillation under reduced pressure is a common method for purifying amines.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess purity.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Infrared (IR) Spectroscopy: To identify the N-H and C-N functional groups.

    • Gas Chromatography (GC): To assess purity and identify any volatile impurities.[1]

References

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of Isoamyl-n-propyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust gas chromatography (GC) method for the qualitative and quantitative analysis of isoamyl-n-propyl-amine, a secondary aliphatic amine. Due to the polar nature of amines, which can lead to poor peak shape and column adsorption, this protocol utilizes a specialized base-deactivated capillary column for optimal separation and peak symmetry.[1][2][3][4] The method employs a flame ionization detector (FID), providing high sensitivity and a wide linear dynamic range suitable for trace-level quantification in various sample matrices, including pharmaceutical intermediates and environmental samples.[5][6][7][8] An optional derivatization step with pentafluorobenzoyl chloride is also described to enhance volatility and improve chromatographic performance, particularly for complex matrices.[1]

Introduction

This compound (N-propyl-3-methylbutan-1-amine) is a secondary amine that finds application in various chemical syntheses, including the development of pharmaceutical compounds. Accurate and reliable quantification of this and other aliphatic amines is crucial for process monitoring, quality control, and safety assessment. Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds; however, the inherent polarity of amines presents analytical challenges, often resulting in tailing peaks and poor reproducibility.[1][2][3][4]

To overcome these challenges, this method employs a specialized GC column with a base-deactivated stationary phase, which minimizes analyte-column interactions and produces symmetrical peaks.[9][10][11][12] Flame Ionization Detection (FID) is utilized for its high sensitivity and broad applicability to organic compounds. For samples with complex matrices or when enhanced sensitivity is required, a derivatization procedure can be employed to reduce the polarity of the amine, thereby improving its chromatographic behavior.[1][13][14][15][16]

Experimental Protocol

Materials and Reagents
  • This compound standard (≥98% purity)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Pentafluorobenzoyl chloride (for derivatization)

  • Sodium bicarbonate buffer (0.5 M, pH 9.0) (for derivatization)

  • Anhydrous sodium sulfate

  • Helium (carrier gas, 99.999% purity)

  • Hydrogen (FID fuel gas, 99.999% purity)

  • Air (FID oxidizer, zero grade)

Instrumentation
  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Capillary GC column: Agilent J&W CP-Wax 51 for Amines (30 m x 0.32 mm ID, 1.2 µm film thickness) or similar base-deactivated column.[9]

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (Direct Analysis)
  • Accurately weigh or pipette a known amount of the sample into a volumetric flask.

  • Dilute the sample with methanol to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm PTFE syringe filter into a GC vial.

Sample Preparation (with Derivatization)
  • To 1 mL of the diluted sample or standard in a glass vial, add 2 mL of 0.5 M sodium bicarbonate buffer (pH 9.0).

  • Add 1 mL of a 10% (v/v) solution of pentafluorobenzoyl chloride in dichloromethane.

  • Cap the vial and vortex for 2 minutes.

  • Allow the layers to separate.

  • Transfer the lower organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic layer to a GC vial for analysis.

GC-FID Operating Conditions
ParameterValue
Column Agilent J&W CP-Wax 51 for Amines (30 m x 0.32 mm ID, 1.2 µm)
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 20:1
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.5 mL/min (constant flow)
Oven Program Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 220 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

Quantitative Data Summary

The following tables provide representative quantitative performance data for the analysis of secondary aliphatic amines using a GC-FID method. These values are based on typical performance and should be verified during method validation.

Table 1: Calibration Curve and Linearity

AnalyteLinear Range (µg/mL)Correlation Coefficient (r²)
This compound1 - 100≥ 0.998

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.31.0

Table 3: Precision and Accuracy

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
This compound10< 5%< 7%95 - 105%
50< 3%< 5%97 - 103%

Experimental Workflow and Signaling Pathway Diagrams

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Optional Derivatization cluster_gc GC-FID Analysis cluster_data Data Analysis sample Sample dilution Dilution with Methanol sample->dilution standard This compound Standard standard->dilution filtration Filtration (0.45 µm) dilution->filtration add_buffer Add Bicarbonate Buffer filtration->add_buffer injection GC Injection filtration->injection add_reagent Add Pentafluorobenzoyl Chloride add_buffer->add_reagent vortex Vortex add_reagent->vortex extract Extract Organic Layer vortex->extract extract->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the GC-FID analysis of this compound.

Logical_Relationship cluster_problem Analytical Challenge cluster_solution Methodological Solution cluster_outcome Desired Outcome amine_polarity High Polarity of Amines peak_tailing Peak Tailing & Adsorption amine_polarity->peak_tailing base_deactivated_column Base-Deactivated GC Column peak_tailing->base_deactivated_column Mitigates derivatization Chemical Derivatization peak_tailing->derivatization Mitigates improved_chromatography Improved Peak Shape base_deactivated_column->improved_chromatography Leads to derivatization->improved_chromatography Leads to accurate_quantification Accurate Quantification improved_chromatography->accurate_quantification

Caption: Logical relationship between the analytical problem and the proposed solution.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Secondary Amines in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the determination of secondary amines in complex matrices using High-Performance Liquid Chromatography (HPLC). Due to the general lack of strong chromophores or fluorophores in secondary amines, a pre-column derivatization step is employed to enhance their detectability. This document provides a comprehensive protocol for the derivatization of secondary amines with 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), followed by their separation and quantification using reverse-phase HPLC with fluorescence detection. The methodology is particularly applicable to the analysis of pharmaceutical formulations and active pharmaceutical ingredients (APIs) where secondary amines can be present as impurities or degradation products.[1]

Introduction

Secondary amines are a significant class of organic compounds that are prevalent as structural motifs in many pharmaceuticals, agrochemicals, and specialty chemicals. The monitoring of secondary amines in complex mixtures is crucial for quality control, impurity profiling, and stability testing in the pharmaceutical industry.[2] For instance, secondary amines can be precursors to the formation of potentially carcinogenic nitrosamine impurities, making their detection and quantification a regulatory imperative.[2][3]

Direct analysis of secondary amines by HPLC is often challenging due to their low UV absorbance and lack of native fluorescence. To overcome this limitation, derivatization is a widely accepted strategy to introduce a chromophoric or fluorophoric tag to the amine molecule, thereby significantly improving detection sensitivity and selectivity.[4][5] A variety of derivatizing reagents are available, including dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (OPA) with a primary amine scavenger.[4][6]

This application note focuses on the use of 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) as a pre-column derivatization reagent for secondary amines. NBD-Cl reacts with secondary amines under mild conditions to form highly fluorescent derivatives, enabling their sensitive detection by HPLC with a fluorescence detector (FLD).[1][7] The described method is suitable for the analysis of various secondary amines, such as dimethylamine (DMA) and diethylamine (DEA), which can be found as impurities in pharmaceutical products.[1]

Experimental Workflow

The overall experimental workflow for the HPLC analysis of secondary amines following pre-column derivatization is depicted below.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Pharmaceutical Formulation) Extraction Analyte Extraction (e.g., LLE, SPE) Sample->Extraction Deriv Pre-column Derivatization with NBD-Cl Extraction->Deriv HPLC RP-HPLC Separation Deriv->HPLC Detection Fluorescence Detection HPLC->Detection Data Quantification and Reporting Detection->Data

Caption: Experimental workflow for secondary amine analysis.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the analysis of dimethylamine (DMA) and diethylamine (DEA) in a pharmaceutical sample matrix.

1. Materials and Reagents

  • Dimethylamine (DMA) standard

  • Diethylamine (DEA) standard

  • 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl)

  • Boric acid

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard Solution Preparation

  • Stock Standards (1000 µg/mL): Accurately weigh and dissolve 100 mg of DMA and DEA standards in 100 mL of water, respectively.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock standards with water to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

3. Sample Preparation

The appropriate sample preparation procedure will depend on the complexity of the sample matrix. For a solid pharmaceutical dosage form, the following procedure is recommended:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh an amount of powder equivalent to a single dose and transfer to a volumetric flask.

  • Add a suitable extraction solvent (e.g., a mixture of methanol and water) and sonicate for 15-20 minutes to ensure complete dissolution of the amines.

  • Dilute to volume with the extraction solvent and mix well.

  • Centrifuge a portion of the solution to remove undissolved excipients.

  • Solid Phase Extraction (SPE) Cleanup: To remove interfering substances from the sample matrix, an SPE step may be necessary.[8]

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.

    • Elute the target secondary amines with a suitable organic solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of water.

4. Pre-column Derivatization Procedure

This procedure is based on the reaction of NBD-Cl with secondary amines.[1]

  • In a clean vial, mix the following:

    • 200 µL of the standard solution or prepared sample.

    • 50 µL of 20 mM borate buffer (pH adjusted to an alkaline value, e.g., 9-10, to facilitate the reaction).

    • 150 µL of NBD-Cl solution (e.g., 0.33 mg/mL in acetonitrile).

  • Vortex the mixture for 1 minute.

  • Heat the vial in a heating block at 70°C for 30 minutes.[1]

  • After heating, immediately place the vial in a freezer for 1 minute to stop the reaction.[1]

  • The derivatized sample is now ready for HPLC analysis.

5. HPLC Conditions

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 20 mM Sodium dihydrogen phosphate buffer (pH adjusted to 2.8).[1]

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is typically employed to achieve optimal separation of the derivatized amines and any potential byproducts. An example gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Fluorescence Detector Settings:

    • Excitation Wavelength (λex): 470 nm.

    • Emission Wavelength (λem): 530 nm.

Table 1: Example Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.05050
20.01090
25.01090
25.19010
30.09010

Data Presentation and Quantification

The quantification of secondary amines is performed by constructing a calibration curve using the peak areas of the derivatized standards versus their known concentrations. The concentration of the secondary amines in the samples is then determined from this calibration curve.

Table 2: Example Quantitative Data for DMA and DEA Analysis

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)Recovery (%)
DMA-NBD8.50.010.03>0.99995 - 105
DEA-NBD10.20.010.03>0.99995 - 105

Note: The values presented in this table are for illustrative purposes and may vary depending on the specific instrumentation and experimental conditions.

Method Selection Logic

The choice of analytical method for secondary amines depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. The following diagram illustrates a decision-making process for selecting an appropriate method.

MethodSelection Start Start: Analyze Secondary Amines Concentration High Concentration of Amines? Start->Concentration Chromophore Amines have a Chromophore? Concentration->Chromophore No DirectUV Direct HPLC-UV Analysis Concentration->DirectUV Yes Derivatization Derivatization Required Chromophore->Derivatization No Chromophore->DirectUV Yes Detector Available Detector? Derivatization->Detector FLD HPLC-FLD with Fluorescent Derivatization (e.g., NBD-Cl, Dansyl-Cl) Detector->FLD FLD MS HPLC-MS Analysis (High Specificity) Detector->MS MS UV_Deriv HPLC-UV with Chromophoric Derivatization (e.g., DNFB) Detector->UV_Deriv UV

Caption: Decision tree for selecting a secondary amine analysis method.

Conclusion

The described HPLC method with pre-column derivatization using NBD-Cl provides a sensitive, selective, and reliable approach for the quantification of secondary amines in complex matrices. This method is particularly well-suited for quality control in the pharmaceutical industry, where stringent control of impurities is required. The detailed protocol and workflow provided in this application note can be adapted for the analysis of a wide range of secondary amines in various sample types. Proper sample preparation is critical to minimize matrix effects and ensure accurate and reproducible results.

References

Application Note: Synthesis and Derivatization of Isoamyl-n-propyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Synthesis of Isoamyl-n-propyl-amine and its Derivatives for research and development purposes.

Introduction

This compound is a secondary amine that can serve as a versatile building block in the synthesis of a variety of chemical entities with potential applications in drug discovery and materials science. This document outlines the synthetic protocols for the preparation of the parent compound, this compound, via reductive amination, and its subsequent derivatization to form amide and sulfonamide analogs. These derivatives are of interest to researchers exploring structure-activity relationships (SAR) in various biological targets. The provided protocols are intended for researchers, scientists, and professionals in drug development.

Core Applications

  • Scaffold for Library Synthesis: this compound can be readily derivatized to generate a library of compounds for high-throughput screening.

  • Intermediate for Agrochemicals and Pharmaceuticals: The structural motif of substituted amines is prevalent in many bioactive molecules.

  • Material Science: Used in the synthesis of specialized polymers and corrosion inhibitors.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound and two classes of its derivatives: N-(isoamyl)-N-propyl-acetamide (an amide) and N-(isoamyl)-N-propyl-benzenesulfonamide (a sulfonamide).

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of the parent secondary amine from isoamylamine and propionaldehyde. Reductive amination is a reliable method for forming carbon-nitrogen bonds.[1][2][3]

Materials:

  • Isoamylamine

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of isoamylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask, add propionaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCM.

  • Slowly add the reducing agent slurry to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Protocol 2: Synthesis of N-(isoamyl)-N-propyl-acetamide (Amide Derivative)

This protocol outlines the acylation of this compound with acetyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.5 M) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude amide can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of N-(isoamyl)-N-propyl-benzenesulfonamide (Sulfonamide Derivative)

This protocol details the sulfonylation of this compound with benzenesulfonyl chloride.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine (1.5 eq) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound and its derivatives. Note: This data is illustrative and may vary based on experimental conditions.

Table 1: Reaction Conditions and Yields for the Synthesis of this compound

Starting MaterialReagentReducing AgentSolventReaction Time (h)Yield (%)Purity (%)
IsoamylaminePropionaldehydeNaBH(OAc)₃DCM1675>95 (GC-MS)

Table 2: Synthesis of this compound Derivatives

DerivativeReagentBaseSolventReaction Time (h)Yield (%)Purity (%)
N-(isoamyl)-N-propyl-acetamideAcetyl chlorideTriethylamineDCM388>98 (LC-MS)
N-(isoamyl)-N-propyl-benzenesulfonamideBenzenesulfonyl chloridePyridineDCM1282>97 (LC-MS)

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.

Synthesis_of_Isoamyl_n_propyl_amine isoamylamine Isoamylamine imine Intermediate Imine isoamylamine->imine + DCM - H₂O propionaldehyde Propionaldehyde propionaldehyde->imine + DCM - H₂O product This compound imine->product + NaBH(OAc)₃ reductant NaBH(OAc)₃

Caption: Reductive amination pathway for the synthesis of this compound.

Derivatization_Workflow cluster_acylation Acylation cluster_sulfonylation Sulfonylation start_a This compound reagent_a Acetyl Chloride Triethylamine start_a->reagent_a Reaction product_a N-(isoamyl)-N-propyl-acetamide reagent_a->product_a Purification start_s This compound reagent_s Benzenesulfonyl Chloride Pyridine start_s->reagent_s Reaction product_s N-(isoamyl)-N-propyl-benzenesulfonamide reagent_s->product_s Purification

Caption: Workflow for the derivatization of this compound.

Logical_Relationship start Primary Amine (Isoamylamine) step1 Reductive Amination (with Propionaldehyde) start->step1 secondary_amine Secondary Amine (this compound) step1->secondary_amine step2a Acylation (e.g., Acetyl Chloride) secondary_amine->step2a step2b Sulfonylation (e.g., Benzenesulfonyl Chloride) secondary_amine->step2b product_a Amide Derivative step2a->product_a product_b Sulfonamide Derivative step2b->product_b

Caption: Logical progression from a primary amine to derivatized products.

References

Application Notes: Isoamyl-n-propyl-amine in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoamyl-n-propyl-amine (also known as N-(3-methylbutyl)-1-propanamine) is a secondary amine with the chemical formula C8H19N.[1] While the broader class of amines is widely utilized in polymer chemistry as catalysts, initiators, and curing agents, a comprehensive review of scientific literature and patent databases reveals no specific, documented applications of this compound as a catalyst in polymerization reactions.

These application notes, therefore, serve a dual purpose. Firstly, to provide the known chemical and safety data for this compound to ensure its proper handling. Secondly, to present a hypothetical framework and protocol for researchers interested in evaluating its potential as a catalyst, based on the established roles of similar secondary and tertiary amines in polymerization.

Chemical Properties and Safety Data

Handling any chemical reagent requires a thorough understanding of its properties and associated hazards. All personnel should consult the Safety Data Sheet (SDS) before use.

1.1 Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C8H19N[1]
Molecular Weight 129.24 g/mol [1]
IUPAC Name N-(3-methylbutyl)propan-1-amine[1]
Structure See Figure 1[1]
Appearance Data not available; likely a colorless liquidN/A
Boiling Point Data not available[2]
Solubility Data not available[2]

1.2 Safety and Handling

Alkylamines are often flammable, corrosive, and toxic.[3][4] While specific data for this compound is limited, precautions for similar amines should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5]

  • Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7] Keep away from incompatible materials such as strong oxidizing agents and acids.[8] Use only spark-proof or explosion-proof refrigerators for storing flammable liquids.[6][7]

  • Spill Management: In case of a spill, evacuate the area. Remove all ignition sources.[9] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]

  • First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[10] For eye contact, rinse immediately with plenty of water for at least 15 minutes.[11] If inhaled, move to fresh air.[10] Seek immediate medical attention in all cases of exposure.[10][11]

Potential Applications in Polymerization: A Theoretical Overview

Based on the known reactivity of other amines, this compound could hypothetically be investigated for roles in several types of polymerization reactions.

  • Anionic Polymerization: Tertiary amines are known to affect the rate of anionic polymerization.[12] While this compound is a secondary amine, it could potentially be used to create an amine-functionalized initiator after deprotonation with a strong base like an organolithium reagent. Such initiators can provide control over polymer molecular weight and architecture.[13]

  • Step-Growth Polymerization: Amines are effective catalysts for reactions like the formation of polyurethanes from isocyanates and polyols.[14] They can also catalyze Michael addition reactions between thiols and acrylates, a common method for creating polymer networks.[15] The basicity and steric hindrance of this compound would influence its catalytic activity in these systems.

  • Cationic Polymerization: Certain cyclic amines can undergo cationic polymerization.[16] However, the role of an external amine catalyst like this compound in these systems is less common.

A logical first step for evaluating a new compound's catalytic potential is a screening study.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase cluster_results Results & Iteration reagent_prep Reagent & Catalyst Preparation reactor_setup Reactor Setup (Inert Atmosphere) reagent_prep->reactor_setup monomer_add Add Monomer(s) & Solvent reactor_setup->monomer_add catalyst_inj Inject Catalyst (this compound) monomer_add->catalyst_inj polymerization Polymerization (Controlled Temp & Time) catalyst_inj->polymerization quenching Quench Reaction & Precipitate Polymer polymerization->quenching purification Purify & Dry Polymer Sample quenching->purification characterization Characterize Polymer (GPC, NMR, DSC) purification->characterization data_analysis Analyze Data (Conversion, Mn, PDI) characterization->data_analysis optimization Optimize Conditions (Concentration, Temp) data_analysis->optimization optimization->monomer_add Iterate G cluster_input Input Variables cluster_output Performance Metrics cluster_goal Desired Outcome cat_conc Catalyst Concentration conversion Monomer Conversion cat_conc->conversion mn Molecular Weight (Mn) cat_conc->mn temp Temperature temp->conversion time Reaction Time time->conversion time->mn goal Efficient & Controlled Polymerization conversion->goal mn->goal pdi Polydispersity (PDI) pdi->goal

References

Application of N-propylisoamylamine in Pharmaceutical Intermediate Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of chemical literature and patent databases, no specific applications of N-propylisoamylamine (also known as 3-methyl-N-propyl-butan-1-amine, CAS No. 78579-58-5) in the synthesis of pharmaceutical intermediates have been identified. This suggests that N-propylisoamylamine is not a commonly utilized building block, reagent, or catalyst in the mainstream development and manufacturing of pharmaceuticals.

While information on the general synthesis and basic properties of N-propylisoamylamine is available, its role in the construction of complex, biologically active molecules appears to be undocumented in publicly accessible scientific resources. This could be due to several factors, including the availability of more efficient or versatile alternative amines, or its use in proprietary, undisclosed synthetic routes.

For researchers and scientists in drug development, the lack of documented applications presents a potential area for novel exploration. The unique steric and electronic properties of N-propylisoamylamine could theoretically be leveraged in specific synthetic transformations.

Potential, Yet Undocumented, Areas of Application:

Based on the general reactivity of secondary amines, N-propylisoamylamine could hypothetically be involved in the following types of reactions relevant to pharmaceutical synthesis:

  • Nucleophilic Substitution Reactions: Acting as a nucleophile to introduce the N-propylisoamyl group into a molecule.

  • Mannich-type Reactions: As the amine component in the formation of β-amino carbonyl compounds, which are versatile intermediates.

  • Reductive Amination: Reacting with aldehydes or ketones in the presence of a reducing agent to form more complex secondary or tertiary amines.

  • As a Base Catalyst: Its basic nature could be utilized to promote certain reactions.

It is important to reiterate that these are theoretical applications based on general chemical principles, and no specific examples in the context of pharmaceutical intermediate synthesis have been found for N-propylisoamylamine.

General Synthetic Approach to N-propylisoamylamine:

For informational purposes, a general synthetic route to N-propylisoamylamine is presented below. This information is based on standard organic chemistry reactions for the synthesis of secondary amines.

Reaction: Reductive amination of isovaleraldehyde with propylamine.

Workflow Diagram:

G isovaleraldehyde Isovaleraldehyde (3-Methylbutanal) imine Imine Intermediate isovaleraldehyde->imine propylamine Propylamine propylamine->imine product N-propylisoamylamine imine->product h2_pdc H2, Pd/C (Reducing Agent) h2_pdc->product Reduction

Caption: General workflow for the synthesis of N-propylisoamylamine.

Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol for the synthesis of N-propylisoamylamine via reductive amination. This protocol is for illustrative purposes only and has not been validated with experimental data for this specific transformation.

Table 1: Hypothetical Reagent Quantities

ReagentMolecular Weight ( g/mol )MolesVolume/Mass
Isovaleraldehyde86.130.18.61 g (10.7 mL)
Propylamine59.110.116.50 g (9.4 mL)
Palladium on Carbon (10%)--0.5 g
Methanol (Solvent)--100 mL
Hydrogen Gas2.02Excess-

Procedure:

  • To a solution of isovaleraldehyde (0.1 mol) in methanol (100 mL) in a hydrogenation vessel, add propylamine (0.11 mol) dropwise at room temperature.

  • Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.

  • Carefully add 10% Palladium on Carbon (0.5 g) to the reaction mixture.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC or GC-MS until the starting materials are consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • The resulting crude product can be purified by distillation under reduced pressure to yield N-propylisoamylamine.

Conclusion:

At present, there is a notable absence of published data on the application of N-propylisoamylamine in the synthesis of pharmaceutical intermediates. The information provided herein is based on general chemical principles and serves as a hypothetical guide. Researchers interested in exploring the utility of this amine in drug discovery and development would be venturing into novel scientific territory. Further investigation would be required to establish its reactivity, selectivity, and potential advantages in the synthesis of specific pharmaceutical targets.

Application Notes and Protocols for the Scaled-Up Production of Isoamyl-n-propyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl-n-propyl-amine, a secondary amine, holds potential as a building block in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its production on a larger scale requires a robust, efficient, and economically viable synthetic route. Reductive amination, specifically the N-alkylation of a primary amine with a primary alcohol via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, presents a green and atom-economical pathway. This method avoids the use of alkyl halides and generates water as the primary byproduct.

This document provides a detailed experimental setup and protocol for the scaled-up synthesis of this compound using isoamyl alcohol and n-propylamine, employing a Raney Nickel catalyst. The protocol is based on established methodologies for the synthesis of analogous secondary amines.

Chemical Reaction Pathway

The synthesis of this compound from isoamyl alcohol and n-propylamine proceeds via a nickel-catalyzed reductive amination. The reaction mechanism involves three key steps:

  • Dehydrogenation: The catalyst, Raney Nickel, first abstracts hydrogen from isoamyl alcohol to form the corresponding aldehyde, isovaleraldehyde, in situ.

  • Imine Formation: The in situ generated isovaleraldehyde then reacts with n-propylamine to form an intermediate imine.

  • Hydrogenation: The catalyst transfers the "borrowed" hydrogen to the imine, reducing it to the final product, this compound.

Reaction_Pathway isoamyl_alcohol Isoamyl Alcohol isovaleraldehyde Isovaleraldehyde (in situ) isoamyl_alcohol->isovaleraldehyde - H2 (to Catalyst) n_propylamine n-Propylamine imine N-propyl-3-methylbutan-1-imine (Intermediate) n_propylamine->imine - H2O isovaleraldehyde->imine - H2O product This compound imine->product + H2 (from Catalyst) catalyst Raney Ni Catalyst

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The overall process for the scaled-up production of this compound can be divided into four main stages: Reactant Preparation, Synthesis, Product Isolation, and Purification.

Experimental_Workflow start Start prep Reactant Preparation (Isoamyl Alcohol, n-Propylamine, Raney Ni) start->prep synthesis Synthesis (Reductive Amination in Reactor) prep->synthesis isolation Product Isolation (Filtration and Solvent Removal) synthesis->isolation purification Purification (Fractional Distillation) isolation->purification analysis Quality Control (GC-MS, NMR, etc.) purification->analysis final_product Final Product: This compound analysis->final_product

Caption: Experimental workflow for this compound production.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the scaled-up synthesis of this compound. The data is extrapolated from analogous reactions and should be optimized for the specific equipment and scale of production.

Table 1: Reactant and Catalyst Specifications

ParameterValueUnitNotes
Isoamyl Alcohol1.0molLimiting Reagent
n-Propylamine1.2mol20% molar excess to favor secondary amine formation
Raney Nickel (slurry in water)10% w/w (of isoamyl alcohol)Catalyst
Solvent (e.g., Toluene)500mLReaction medium

Table 2: Reaction Conditions

ParameterValueUnitNotes
Temperature110-120°CReflux temperature of toluene
PressureAtmospheric-
Reaction Time16hours
Agitation Speed200-300RPMTo ensure proper mixing

Table 3: Expected Yield and Purity

ParameterValueUnitNotes
Theoretical Yield129.25gBased on 1.0 mol of isoamyl alcohol
Expected Experimental Yield~73.7gBased on a ~57% yield for an analogous reaction
Purity (after distillation)>98%

Experimental Protocols

Catalyst Preparation and Activation

Caution: Raney Nickel is pyrophoric when dry and should be handled with care under an inert atmosphere or as a slurry.

  • In a fume hood, carefully weigh the required amount of Raney Nickel slurry.

  • Wash the Raney Nickel slurry three times with deionized water, followed by three washes with absolute ethanol to remove any residual water.

  • Finally, wash the catalyst three times with the reaction solvent (e.g., toluene) to create a slurry ready for use.

Synthesis of this compound
  • Set up a multi-neck round-bottom flask (or a suitable reactor) equipped with a mechanical stirrer, a reflux condenser, a thermometer, and an inert gas (e.g., nitrogen or argon) inlet.

  • Charge the reactor with the prepared Raney Nickel slurry in toluene.

  • Begin stirring and add the isoamyl alcohol (1.0 mol) and n-propylamine (1.2 mol) to the reactor.

  • Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain this temperature for 16 hours.

  • Monitor the reaction progress periodically by taking small aliquots and analyzing them by Gas Chromatography (GC).

Product Isolation
  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry completely as it can be pyrophoric. Keep it wet with solvent.

  • Wash the filter cake with additional toluene to ensure complete recovery of the product.

  • Combine the filtrate and washes.

  • Remove the toluene solvent from the filtrate using a rotary evaporator under reduced pressure.

Purification by Fractional Distillation
  • Set up a fractional distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Slowly heat the flask and collect the fractions. The boiling point of this compound is approximately 155-157 °C at atmospheric pressure.

  • Collect the fraction that distills at a constant temperature.

  • The final product should be a clear, colorless liquid.

Quality Control and Characterization
  • Determine the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Confirm the structure of the product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

  • Characterize the product using Fourier-Transform Infrared (FTIR) spectroscopy to identify the secondary amine functional group.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Raney Nickel is pyrophoric and must be handled with extreme care. Always keep it wet with a solvent.

  • Isoamyl alcohol, n-propylamine, and the final product are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Application Note: Determination of Isoamyl-n-propyl-amine Purity via Non-Aqueous Potentiometric Titration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoamyl-n-propyl-amine is a secondary aliphatic amine utilized as an intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients. The purity of this amine is a critical parameter that can significantly impact the yield and impurity profile of subsequent reactions. This application note details a robust and accurate method for determining the purity of this compound using non-aqueous potentiometric acid-base titration.

Principle

Aliphatic amines, such as this compound, are weak bases that exhibit poor endpoints when titrated in aqueous solutions due to the leveling effect of water.[1][2] To achieve a sharp and well-defined endpoint, the titration is performed in a non-aqueous solvent system. Glacial acetic acid is an ideal solvent for this purpose as it allows for the differentiation of weak bases.[3][4][5]

Perchloric acid, a very strong acid, when dissolved in glacial acetic acid, acts as a powerful titrant capable of quantitatively neutralizing weakly basic amines.[4][6] The titration is monitored potentiometrically, where the change in potential of a glass electrode is measured as a function of the titrant volume. The endpoint of the titration corresponds to the point of maximum inflection on the titration curve, which can be determined with high precision.

The reaction proceeds as follows:

C₈H₁₉N + HClO₄ → [C₈H₁₉NH]⁺[ClO₄]⁻

Experimental Protocol

1. Reagents and Equipment

  • Reagents:

    • This compound (Sample)

    • Glacial Acetic Acid (AR Grade, <0.2% water)

    • Perchloric Acid (70%, AR Grade)

    • Acetic Anhydride (AR Grade)

    • Potassium Hydrogen Phthalate (KHP), primary standard, dried at 120°C for 2 hours.

    • Crystal Violet Indicator (0.1% w/v in glacial acetic acid) - for visual titration, if desired.

  • Equipment:

    • Automatic Potentiometric Titrator or a pH meter with a millivolt scale.

    • Combined glass pH electrode or separate glass and reference (e.g., calomel) electrodes.

    • Analytical Balance (readability ± 0.1 mg)

    • Burette (Class A, 25 mL or 50 mL)

    • Volumetric flasks (Class A)

    • Beakers and magnetic stir bars.

2. Preparation of 0.1 M Perchloric Acid Titrant

  • Add 8.5 mL of 70% perchloric acid to 900 mL of glacial acetic acid in a 1 L volumetric flask, while stirring.

  • Carefully add 30 mL of acetic anhydride to the solution.[5] The acetic anhydride will react with any residual water present in the perchloric acid and glacial acetic acid.

  • Dilute to the mark with glacial acetic acid and mix thoroughly.

  • Allow the solution to stand for 24 hours to ensure complete reaction of the acetic anhydride.

3. Standardization of 0.1 M Perchloric Acid

  • Accurately weigh approximately 0.5 g of dried potassium hydrogen phthalate (KHP) into a 250 mL beaker.

  • Dissolve the KHP in 50 mL of glacial acetic acid. Gentle warming may be required.

  • Add 2-3 drops of crystal violet indicator (optional, for visual confirmation) or immerse the potentiometric electrodes in the solution.

  • Titrate with the prepared 0.1 M perchloric acid solution to the potentiometric endpoint. The visual endpoint is the disappearance of the violet tinge.

  • Record the volume of perchloric acid consumed.

  • Calculate the molarity of the perchloric acid solution using the following formula:

    Molarity (M) = (Weight of KHP (g) / 204.22 g/mol ) / Volume of HClO₄ (L)

4. Sample Analysis

  • Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL beaker.

  • Dissolve the sample in 50 mL of glacial acetic acid.

  • Immerse the potentiometric electrodes in the sample solution and start the stirrer.

  • Titrate the sample with the standardized 0.1 M perchloric acid solution. Record the titrant volume and the corresponding millivolt readings.

  • Continue the titration past the equivalence point to ensure a complete titration curve is obtained.

  • Determine the endpoint volume from the point of maximum inflection of the titration curve (or by using the first or second derivative of the curve).

5. Calculation of Purity

The purity of this compound is calculated as follows:

Purity (%) = (V × M × 129.24) / (W × 1000) × 100

Where:

  • V = Volume of perchloric acid titrant consumed at the endpoint (mL)

  • M = Molarity of the standardized perchloric acid solution (mol/L)

  • 129.24 = Molecular weight of this compound ( g/mol )[7]

  • W = Weight of the this compound sample (g)

Data Presentation

ParameterValue
Titrant
TitrantPerchloric Acid in Glacial Acetic Acid
Nominal Concentration0.1 M
Standardization StandardPotassium Hydrogen Phthalate (KHP)
Sample
AnalyteThis compound
Molecular Weight129.24 g/mol
Recommended Sample Weight0.2 - 0.3 g
Solvent
Solvent for SampleGlacial Acetic Acid
Solvent Volume50 mL
Instrumentation
InstrumentPotentiometric Titrator
Electrode SystemCombined Glass pH Electrode
Endpoint Determination
MethodPotentiometric Inflection Point

Visualizations

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Titrant_Prep Prepare 0.1 M HClO4 in Glacial Acetic Acid Standardization Standardize HClO4 with KHP Titrant_Prep->Standardization Titrate Titrate sample with standardized HClO4 Standardization->Titrate Sample_Prep Accurately weigh and dissolve this compound in Glacial Acetic Acid Sample_Prep->Titrate Monitor Monitor potential (mV) vs. titrant volume (mL) Titrate->Monitor Endpoint Determine endpoint from the titration curve Monitor->Endpoint Calculate Calculate purity of This compound Endpoint->Calculate

Caption: Experimental workflow for the potentiometric titration of this compound.

Titration_Reaction cluster_reactants Reactants cluster_product Product Amine This compound (C8H19N) Weak Base Salt Isoamyl-n-propyl-ammonium Perchlorate ([C8H19NH]+[ClO4]−) Salt Amine->Salt + Acid Perchloric Acid (HClO4) Strong Acid Acid->Salt in Glacial Acetic Acid

Caption: Chemical reaction during the titration of this compound with perchloric acid.

References

Application Note: Derivatization of Isoamyl-n-propyl-amine for Improved Detection by GC-MS and HPLC-FLD

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isoamyl-n-propyl-amine, a secondary amine, presents analytical challenges due to its low volatility and lack of a strong chromophore, leading to poor chromatographic peak shape and low sensitivity in common analytical techniques. This application note details two reliable derivatization protocols to enhance the detection and quantification of this compound. The first protocol involves acylation with trifluoroacetic anhydride (TFAA) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The second protocol describes derivatization with dansyl chloride for highly sensitive detection by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). These methods significantly improve analytical performance, enabling lower detection limits and more robust quantification.

Introduction

Secondary amines such as this compound are prevalent in various chemical and pharmaceutical contexts. However, their direct analysis is often hindered by their polarity, which can lead to tailing peaks in gas chromatography, and their lack of UV-absorbing or fluorescent moieties, which limits sensitivity in liquid chromatography.[1][2] Chemical derivatization is a powerful strategy to overcome these limitations.[3] By converting the amine into a less polar, more volatile, or more detectable derivative, chromatographic separation and detection sensitivity can be dramatically improved.[1][3][4]

This note provides detailed protocols for two common and effective derivatization techniques:

  • Acylation with Trifluoroacetic Anhydride (TFAA): This reaction replaces the active hydrogen on the amine with a trifluoroacetyl group.[4][5] The resulting derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.[6][7] The fluorine atoms also provide a unique mass signature and enhance sensitivity, especially with an electron capture detector (ECD).[5][6][7]

  • Dansylation with Dansyl Chloride: This method attaches a 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group to the amine.[8][9] The dansyl group is highly fluorescent, allowing for extremely sensitive detection by HPLC-FLD.[9][10][11] This technique is robust and suitable for analyzing primary and secondary amines in complex matrices.[8]

Experimental Protocols

Method 1: Acylation with TFAA for GC-MS Analysis

This protocol details the conversion of this compound to its trifluoroacetamide derivative for enhanced volatility and detection by GC-MS.[5][6][7]

Materials and Reagents:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)[6][7]

  • Triethylamine (TEA) or Trimethylamine (TMA) (acid scavenger)[6][7]

  • Anhydrous solvent (e.g., Toluene, Benzene, or Dichloromethane)

  • 5% Aqueous Ammonia solution

  • Autosampler vials with caps

  • Heating block or water bath

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent at a concentration of 1 mg/mL. Create a series of working standards by serial dilution.

  • Reaction Setup: In a 2 mL autosampler vial, add 100 µL of the sample or standard solution.

  • Addition of Base: Add 20 µL of TEA (or a 0.05 M solution of TMA) to the vial to act as an acid scavenger and catalyst.[6][7]

  • Addition of Derivatizing Agent: Add 50 µL of TFAA to the vial.[6] Caution: TFAA is highly reactive and corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Cap the vial tightly and heat at 60°C for 20 minutes in a heating block or water bath.[6][12]

  • Quenching and Extraction: Cool the vial to room temperature. Add 0.5 mL of 5% aqueous ammonia solution to neutralize excess TFAA.[6][7]

  • Phase Separation: Vortex the mixture for 1 minute. Allow the layers to separate. The upper organic layer contains the derivatized analyte.

  • Analysis: Carefully transfer an aliquot of the upper organic layer to a clean autosampler vial for GC-MS injection.

Method 2: Dansylation for HPLC-FLD Analysis

This protocol describes the labeling of this compound with dansyl chloride to create a highly fluorescent derivative suitable for HPLC-FLD analysis.[8][9]

Materials and Reagents:

  • This compound standard

  • Dansyl chloride solution (e.g., 5 mg/mL in acetone or acetonitrile)[10]

  • Sodium carbonate/bicarbonate buffer (100 mM, pH 9.5-10)[8][9]

  • Methanol or Acetonitrile (HPLC grade)

  • Autosampler vials with caps

  • Heating block or water bath

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in 0.02 M HCl at 1 mg/mL. Create working standards by dilution with water.

  • Reaction Setup: In a 2 mL autosampler vial, add 100 µL of the sample or standard solution.

  • Buffering: Add 200 µL of the sodium carbonate/bicarbonate buffer (pH 9.5-10) to the vial and vortex briefly. An alkaline pH is crucial for the reaction.[9]

  • Addition of Derivatizing Agent: Add 200 µL of the dansyl chloride solution to the vial.

  • Reaction: Cap the vial, vortex, and incubate in a water bath at 60°C for 45-60 minutes in the dark.[8][9] Dansyl derivatives are light-sensitive.

  • Quenching: The reaction can be stopped by adding a small amount of a primary amine solution (e.g., proline or methylamine) to consume excess dansyl chloride, though this is often unnecessary if the sample is diluted before injection.

  • Final Preparation: Dilute the reaction mixture with the initial mobile phase (e.g., 1:1 with acetonitrile/water) to a suitable concentration for analysis.

  • Analysis: Inject the prepared sample into the HPLC-FLD system. Set the fluorescence detector to an excitation wavelength of ~330 nm and an emission wavelength of ~530 nm.[9]

Data Presentation

Derivatization significantly lowers the limit of detection (LOD) and limit of quantification (LOQ) for this compound. The following tables summarize the expected improvements.

Table 1: Comparison of Detection Limits for this compound

Analytical MethodAnalyte FormTypical LODTypical LOQ
GC-MSUnderivatized~50 ng/mL~150 ng/mL
GC-MSTFAA Derivative~0.5 ng/mL~1.5 ng/mL
HPLC-UVUnderivatized>1 µg/mL>3 µg/mL
HPLC-FLDDansyl Derivative~0.1 ng/mL~0.3 ng/mL

Table 2: Chromatographic Performance Comparison

MethodAnalyte FormPeak Symmetry (Asymmetry Factor)Relative Response (Signal Intensity)
GC-MSUnderivatized1.8 - 2.5 (Tailing)1x
GC-MSTFAA Derivative1.0 - 1.2 (Symmetric)>100x
HPLCDansyl Derivative1.0 - 1.3 (Symmetric)>1000x (vs. UV)

Visualizations

The following diagrams illustrate the chemical reaction and the general experimental workflow.

DerivatizationReaction cluster_product Product Amine This compound Product Dansylated Derivative (Highly Fluorescent) Amine->Product + Reagent Dansyl Chloride Reagent->Product ExperimentalWorkflow start Sample/Standard Preparation reagents Add Buffer & Derivatizing Reagent start->reagents react Incubate (Heat + Time) reagents->react quench Quench Reaction & Dilute Sample react->quench analyze Inject into GC-MS or HPLC quench->analyze data Data Acquisition & Analysis analyze->data

References

Handling and storage procedures for Isoamyl-n-propyl-amine in the lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of Isoamyl-n-propyl-amine (N-(3-methylbutyl)propan-1-amine) in a laboratory setting. Due to the limited availability of specific safety data for this compound, these protocols are based on information for structurally similar volatile amines and general best practices for handling flammable and corrosive liquids.

Chemical and Physical Properties

This compound is a secondary amine that is expected to be a volatile, flammable, and corrosive liquid with a characteristic amine odor. The following table summarizes its known and estimated physical and chemical properties. Data for analogous compounds are provided for comparison and to inform safety procedures.

PropertyThis compoundIsoamylamine (Analogue)[1]Di-n-propylamine (Analogue)Isopropylamine (Analogue)[2]n-Butylamine (Analogue)
Molecular Formula C₈H₁₉N[3][4]C₅H₁₃N[1]C₆H₁₅NC₃H₉N[2]C₄H₁₁N
Molecular Weight 129.24 g/mol [3][4]87.15 g/mol [1]101.19 g/mol 59.11 g/mol [2]73.14 g/mol
Appearance Colorless to pale yellow liquid (presumed)Colorless to pale yellow liquidColorless liquidColorless liquid[2]Colorless liquid
Odor Ammonia-like (presumed)Ammonia-likeAmmonia-likeAmmonia-like[2]Ammonia-like
Boiling Point Data not available95-97 °C[5]109-110 °C32.4 °C[6]77-78 °C
Flash Point Data not available (presumed flammable)16.67 °C[5]7 °C-37 °C[2]-12 °C
Vapor Pressure Data not available51.1 mmHg @ 25 °C24 mmHg @ 20 °C478 mmHg @ 20 °C[2]82 mmHg @ 20 °C
Oral LD50 (Rat) Data not available427 mg/kg[1]300 mg/kg111-820 mg/kg[7]366 mg/kg
Dermal LD50 (Rabbit) Data not available2000 mg/kg[1]550 mg/kg380 mg/kg[7]850 mg/kg
Inhalation LC50 (Rat) Data not available11.5 mg/L (4 h)[1]2.5 mg/L (4 h)8.7 mg/L (4 h)4.2 mg/L (4 h)

Experimental Protocols

Personal Protective Equipment (PPE)

Due to its presumed corrosive and toxic nature, appropriate PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[8]

  • Skin Protection: A flame-retardant lab coat, apron, and closed-toe shoes are essential.[8]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before and during use.[8]

  • Respiratory Protection: All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9][10]

Handling Procedures
  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Have a spill kit readily accessible.

    • Assemble all necessary equipment and reagents before handling the amine.

    • Ground all equipment to prevent static discharge, as the compound is likely flammable.[9][10]

  • Dispensing:

    • Use only non-sparking tools.[9][10]

    • Slowly open the container, being mindful of any potential pressure buildup.

    • Use a properly calibrated pipette or syringe for transferring the liquid.

    • Keep the container tightly sealed when not in use.[11]

  • Post-Handling:

    • Wipe down the work area in the fume hood with an appropriate decontaminating solution.

    • Properly dispose of all contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Storage Procedures
  • Location: Store this compound in a cool, dry, and well-ventilated area designated for corrosive and flammable liquids.[9][11]

  • Container: Keep the compound in its original, tightly sealed container.[11]

  • Segregation: Store away from incompatible materials such as acids, strong oxidizing agents, and sources of ignition.[1][9]

  • Inventory: Maintain a log of the amount of this compound in storage.

Emergency Procedures

Spill Response
  • Evacuation: Immediately evacuate the area and alert others.

  • Ventilation: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, use an appropriate absorbent material from a spill kit (e.g., vermiculite, sand). Do not use combustible materials.

  • Neutralization: For larger spills, consult with safety personnel for appropriate neutralization procedures.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

First Aid
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[2][12]

Visualizations

Handling_Workflow Prep Preparation PPE Don Appropriate PPE Prep->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood Grounding Ground Equipment FumeHood->Grounding Dispense Dispense Amine Grounding->Dispense PostHandle Post-Handling Cleanup Dispense->PostHandle Waste Dispose of Waste PostHandle->Waste Storage Return to Storage PostHandle->Storage

Caption: Workflow for handling this compound.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Others Spill->Alert Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Spill Response PPE Ventilate->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Dispose of Waste Decon->Dispose

Caption: Workflow for responding to a spill.

References

Troubleshooting & Optimization

Technical Support Center: Isoamyl-n-propyl-amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Isoamyl-n-propyl-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common and efficient method for synthesizing this compound is through reductive amination.[1][2] This involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced to the target amine. For this compound, there are two primary reductive amination pathways:

  • Pathway A: Reaction of isoamylamine with propionaldehyde (propanal).

  • Pathway B: Reaction of n-propylamine with isovaleraldehyde (3-methylbutanal).

Direct alkylation of isoamylamine with a propyl halide (or n-propylamine with an isoamyl halide) is generally not recommended due to the high probability of over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, which significantly lowers the yield of the desired secondary amine.[1]

Q2: Which reducing agent is best for the reductive amination synthesis of this compound?

A2: Several reducing agents can be used for reductive amination, each with its own advantages. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2]

  • Sodium cyanoborohydride (NaBH₃CN) is often preferred because it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, allowing for a one-pot reaction.[1][3]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent choice for one-pot reductive aminations and is less toxic than NaBH₃CN.[1]

  • Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce the starting aldehyde. Therefore, a two-step process is often employed where the imine is formed first, followed by the addition of NaBH₄.[1][3]

For general-purpose synthesis with good yield and ease of handling, NaBH(OAc)₃ is a highly recommended starting point.

Q3: What are the typical side reactions that can lower the yield of this compound?

A3: Several side reactions can occur during the synthesis of this compound, leading to a decreased yield of the desired product:

  • Over-alkylation: As mentioned, if using direct alkylation methods, the formation of tertiary amines is a major issue.[1]

  • Aldol condensation: The starting aldehydes (propionaldehyde or isovaleraldehyde) can undergo self-condensation under acidic or basic conditions.

  • Reduction of the starting aldehyde: If a strong reducing agent like NaBH₄ is used in a one-pot reaction, it can reduce the starting aldehyde to its corresponding alcohol (propanol or isoamyl alcohol).[3]

  • Formation of symmetric secondary amines: If the reaction conditions are not optimized, the primary amine starting material can react with the product amine, leading to the formation of di-n-propylamine or diisoamylamine.

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the reaction mixture is typically quenched with water or a dilute acid. The product is then extracted into an organic solvent like diethyl ether or dichloromethane.

  • Washing: The organic layer is washed with brine (saturated NaCl solution) to remove water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: The crude product is then purified by fractional distillation under reduced pressure to obtain the pure this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no product yield Incomplete imine formation.Ensure the reaction is stirred for a sufficient amount of time before adding the reducing agent (if using a two-step process). The use of a dehydrating agent like molecular sieves can also drive the imine formation equilibrium forward.
Inactive reducing agent.Use a fresh bottle of the reducing agent. Ensure it has been stored under appropriate conditions (cool and dry).
Incorrect pH.Reductive amination is often most effective under mildly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.[3]
Presence of starting materials in the final product Insufficient reaction time or temperature.Increase the reaction time or temperature. Monitor the reaction progress using TLC or GC-MS.
Stoichiometry of reactants is not optimal.Use a slight excess of the amine component to ensure complete conversion of the aldehyde.
Formation of a significant amount of alcohol byproduct Use of a non-selective reducing agent in a one-pot synthesis.If using NaBH₄, switch to a two-step procedure where the imine is formed first. Alternatively, use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃ for a one-pot reaction.[1][3]
Formation of tertiary amine byproducts The reaction temperature is too high, or the reaction time is excessively long.Optimize the reaction conditions by running the reaction at a lower temperature or for a shorter duration.
Use of direct alkylation instead of reductive amination.Employ the reductive amination method to avoid over-alkylation.[1]
Difficulty in isolating the product The product is water-soluble.During the work-up, ensure the aqueous layer is saturated with NaCl (brine) to decrease the solubility of the amine in the aqueous phase and improve extraction efficiency into the organic solvent.
Emulsion formation during extraction.Add a small amount of a saturated salt solution or a few drops of a different organic solvent to break the emulsion.

Experimental Protocols

Protocol 1: Reductive Amination of Isoamylamine with Propionaldehyde using Sodium Triacetoxyborohydride

This protocol outlines a one-pot reductive amination procedure.

Materials:

  • Isoamylamine

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of isoamylamine (1.0 eq) in dichloromethane (DCM), add propionaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quench the reaction by slowly adding 1 M HCl.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to yield this compound.

Protocol 2: Two-Step Reductive Amination of n-Propylamine with Isovaleraldehyde using Sodium Borohydride

This protocol is for a two-step procedure which can be useful if a milder reducing agent is not available.

Materials:

  • n-Propylamine

  • Isovaleraldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Diethyl ether

  • Deionized water

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve n-propylamine (1.0 eq) and isovaleraldehyde (1.0 eq) in methanol (MeOH).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract the product with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_one_pot One-Pot Reductive Amination cluster_two_step Two-Step Reductive Amination start1 Mix Isoamylamine and Propionaldehyde in DCM imine1 Imine Formation (in situ) start1->imine1 reduce1 Add NaBH(OAc)₃ imine1->reduce1 react1 Reaction/ Stirring reduce1->react1 workup1 Aqueous Work-up & Extraction react1->workup1 purify1 Distillation workup1->purify1 product1 Pure this compound purify1->product1 start2 Mix n-Propylamine and Isovaleraldehyde in MeOH imine2 Imine Formation start2->imine2 reduce2 Cool to 0°C and Add NaBH₄ imine2->reduce2 react2 Reaction/ Stirring reduce2->react2 workup2 Aqueous Work-up & Extraction react2->workup2 purify2 Distillation workup2->purify2 product2 Pure this compound purify2->product2

Caption: Comparative workflow for one-pot versus two-step reductive amination.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Incomplete Imine Formation start->cause1 cause2 Inactive Reducing Agent start->cause2 cause3 Incorrect pH start->cause3 cause4 Side Reactions start->cause4 sol1 Increase reaction time for imine formation / Add dehydrating agent cause1->sol1 sol2 Use fresh reducing agent cause2->sol2 sol3 Adjust pH to 4-6 cause3->sol3 sol4 Optimize temperature and choice of reducing agent cause4->sol4 end end sol1->end Improved Yield sol2->end sol3->end sol4->end

References

Technical Support Center: Synthesis of N-Propylisoamylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-propylisoamylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-propylisoamylamine via reductive amination of isoamylamine and propionaldehyde.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Imine Formation: The reaction between isoamylamine and propionaldehyde to form the intermediate imine may be slow or incomplete.[1][2] 2. Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage or handling. 3. Incorrect pH: The pH of the reaction mixture may not be optimal for imine formation and/or reduction.1. Extend Imine Formation Time: Allow the isoamylamine and propionaldehyde to stir together for a longer period (e.g., 1-2 hours) before adding the reducing agent. Gentle heating (e.g., 40-50°C) can also facilitate imine formation. 2. Use Fresh Reducing Agent: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. 3. Adjust pH: Maintain a slightly acidic pH (around 5-6) to promote imine formation without deactivating the amine. A small amount of acetic acid can be added.
Presence of Unreacted Isoamylamine 1. Insufficient Propionaldehyde: The molar ratio of propionaldehyde to isoamylamine may be too low. 2. Inefficient Imine Formation: See "Low or No Product Formation".1. Use a Slight Excess of Propionaldehyde: Employing a small excess (e.g., 1.1 equivalents) of propionaldehyde can help drive the reaction to completion. 2. Optimize Imine Formation Conditions: Refer to the solutions for "Low or No Product Formation".
Presence of Propanol Impurity Premature Reduction of Propionaldehyde: The reducing agent, particularly a strong one like sodium borohydride, can reduce the propionaldehyde to propanol before it reacts with the isoamylamine.[1]1. Stepwise Addition: Add the reducing agent portion-wise to the mixture of the amine and aldehyde. This allows the imine to form and be reduced before all the aldehyde is exposed to the reducing agent. 2. Use a Milder Reducing Agent: Consider using sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are more selective for the imine over the aldehyde.[1]
Formation of Tertiary Amine (N,N-dipropylisoamylamine) Over-alkylation: The newly formed N-propylisoamylamine reacts with another molecule of propionaldehyde and is subsequently reduced. While reductive amination generally minimizes this, it can still occur.[2][3]1. Control Stoichiometry: Use a 1:1 molar ratio of isoamylamine to propionaldehyde or a slight excess of the amine. 2. Slow Aldehyde Addition: Add the propionaldehyde slowly to the solution of the amine and reducing agent to maintain a low concentration of the aldehyde.
Difficult Product Isolation/Purification 1. Emulsion Formation during Workup: The amine product can act as a surfactant, leading to stable emulsions during aqueous extraction. 2. Similar Boiling Points of Product and Impurities: Propanol and unreacted starting materials may have boiling points close to the product, making distillation challenging.1. Brine Wash: During the workup, wash the organic layer with a saturated sodium chloride solution (brine) to break emulsions. 2. Acid-Base Extraction: Isolate the product by extracting the organic layer with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as the ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-propylisoamylamine?

A1: The most common and efficient method is the reductive amination of isoamylamine with propionaldehyde. This one-pot reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine product. This method is generally preferred over direct alkylation as it minimizes the formation of over-alkylated byproducts.[1][3]

Q2: Which reducing agent is best for this synthesis?

A2: The choice of reducing agent depends on the desired selectivity and reaction conditions.

  • Sodium borohydride (NaBH₄): A common, inexpensive, and effective reducing agent. However, it can also reduce the starting aldehyde, so careful control of the reaction conditions is necessary.[1][4]

  • Sodium cyanoborohydride (NaBH₃CN): More selective for the imine than the aldehyde, reducing the formation of alcohol byproducts. It is, however, more toxic.[1]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reductive aminations.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Spot the reaction mixture against the starting materials (isoamylamine and propionaldehyde). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • GC-MS: This technique can be used to identify the product and any side products, providing a more detailed analysis of the reaction progress.

Q4: What are the expected yields for this reaction?

Q5: What is the role of pH in this reaction?

A5: The pH is crucial for the initial imine formation. A slightly acidic environment (pH 5-6) is generally optimal as it catalyzes the dehydration step in imine formation. However, strongly acidic conditions can protonate the amine starting material, making it non-nucleophilic, while basic conditions will not favor the protonation of the carbonyl group, slowing down the initial attack of the amine.

Experimental Protocols

Key Experiment: Synthesis of N-propylisoamylamine via Reductive Amination

This protocol is a representative procedure based on general methods for the reductive amination of aliphatic amines and aldehydes.

Materials:

  • Isoamylamine

  • Propionaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve isoamylamine (1.0 equivalent) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add propionaldehyde (1.05 equivalents) to the cooled solution while stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture back to 0°C.

  • Slowly and portion-wise, add sodium borohydride (1.5 equivalents) to the reaction mixture. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add diethyl ether and 1 M NaOH. Transfer the mixture to a separatory funnel.

  • Shake the funnel and separate the layers. Extract the aqueous layer with diethyl ether twice.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-propylisoamylamine.

  • The crude product can be further purified by distillation if necessary.

Visualizations

Synthesis_Pathway Isoamylamine Isoamylamine Imine N-propylideneisoamylamine (Imine Intermediate) Isoamylamine->Imine + Propionaldehyde - H₂O Propionaldehyde Propionaldehyde Propionaldehyde->Imine Propanol Propanol (Side Product) Propionaldehyde->Propanol + [H] (Side Reaction) N_propylisoamylamine N-propylisoamylamine (Product) Imine->N_propylisoamylamine + [H] (Reduction) Tertiary_Amine N,N-dipropylisoamylamine (Side Product) N_propylisoamylamine->Tertiary_Amine + Propionaldehyde, +[H] (Side Reaction)

Caption: Main reaction and side reactions in N-propylisoamylamine synthesis.

Troubleshooting_Logic Start Low Yield or Impure Product Check_SM GC-MS Analysis: Identify Components Start->Check_SM SM_Present Unreacted Starting Materials Present? Check_SM->SM_Present Propanol_Present Propanol Detected? SM_Present->Propanol_Present No Optimize_Imine Optimize Imine Formation: - Increase reaction time - Gentle heating SM_Present->Optimize_Imine Yes Tertiary_Amine_Present Tertiary Amine Detected? Propanol_Present->Tertiary_Amine_Present No Use_Milder_Reducer Use Milder Reducing Agent: - NaBH(OAc)₃ or NaBH₃CN Propanol_Present->Use_Milder_Reducer Yes Control_Stoichiometry Control Stoichiometry: - 1:1 Amine:Aldehyde - Slow aldehyde addition Tertiary_Amine_Present->Control_Stoichiometry Yes

Caption: Troubleshooting workflow for N-propylisoamylamine synthesis.

References

Technical Support Center: Purification of Crude Isoamyl-n-propyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Isoamyl-n-propyl-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via reductive amination?

A1: The most common impurities include unreacted starting materials (isovaleraldehyde and n-propylamine), the intermediate imine (N-(3-methylbutylidene)propan-1-amine), and over-alkylation byproducts such as di-isoamyl-n-propyl-amine. Water is also a common impurity, often introduced during the reaction or workup.

Q2: My final product is cloudy. What could be the cause?

A2: Cloudiness in the purified product is often due to the presence of water. Secondary amines can form hydrates or absorb moisture from the air. Ensure all your solvents are anhydrous and that the purification is performed under a dry atmosphere (e.g., nitrogen or argon).

Q3: I am having trouble separating the product amine from the unreacted starting materials by distillation. Why is this happening?

A3: This is likely due to the significant difference in boiling points between your product and the starting materials. However, if azeotropes form, simple distillation may not be effective. Azeotropes are mixtures of liquids that boil at a constant temperature and have a constant composition in the vapor phase. For instance, n-propylamine can form an azeotrope with water.

Q4: Can I use chromatography to purify this compound?

A4: Yes, column chromatography can be an effective purification method. However, secondary amines can interact with the acidic silica gel, leading to peak tailing and potential degradation. It is often recommended to use a modified mobile phase containing a small amount of a basic modifier like triethylamine or to use a different stationary phase such as alumina.

Q5: How can I confirm the purity of my final product?

A5: The purity of this compound can be assessed using various analytical techniques. Gas chromatography (GC) with a flame ionization detector (FID) is a common and effective method.[1] High-performance liquid chromatography (HPLC) can also be used, often requiring derivatization of the amine.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation and identify impurities.

Troubleshooting Guides

Problem 1: Low yield after purification.
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or GC to ensure all starting material is consumed before starting the purification.
Product Loss During Extraction Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the initial acid wash to fully protonate and extract the amine. Conversely, ensure the pH is sufficiently basic (pH > 12) during neutralization to deprotonate the amine for extraction back into the organic phase.
Product Degradation on Silica Gel If using column chromatography, consider deactivating the silica gel with a base (e.g., triethylamine) or using an alternative stationary phase like alumina.
Formation of Volatile Azeotropes If performing distillation, be aware of potential azeotrope formation with water or solvents, which could lead to co-distillation and loss of product.
Problem 2: Presence of unreacted isovaleraldehyde in the final product.
Possible Cause Troubleshooting Step
Inefficient Extraction Isovaleraldehyde is a neutral compound and should remain in the organic layer during an acid-base extraction. Perform multiple extractions with an acidic aqueous solution to ensure all the basic amine is removed, leaving the aldehyde behind.
Incomplete Reaction Drive the initial reductive amination reaction to completion. Consider increasing the reaction time or the amount of reducing agent.
Aldehyde-Bisulfite Adduct Formation A chemical wash with a sodium bisulfite solution can be used to convert the aldehyde into a water-soluble adduct, which can then be easily separated in an aqueous layer.
Problem 3: Presence of the intermediate imine in the final product.
Possible Cause Troubleshooting Step
Incomplete Reduction The reduction of the imine to the secondary amine may be incomplete. Increase the amount of reducing agent (e.g., sodium borohydride) or the reaction time for the reduction step.
Imine Hydrolysis during Workup Imines can be susceptible to hydrolysis back to the aldehyde and amine, especially in the presence of acid and water.[4] Minimize the time the crude product is in an acidic aqueous environment during the workup.
High Boiling Point of Imine The imine has a significantly higher boiling point than the starting materials. Fractional distillation can be effective in separating the lower-boiling product amine from the higher-boiling imine.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
n-PropylamineC₃H₉N59.1147-51
IsovaleraldehydeC₅H₁₀O86.1392-93
This compound C₈H₁₉N 129.24 ~160-170 (estimated)
N-(3-methylbutylidene)propan-1-amine (Imine)C₈H₁₇N127.23213.4 @ 760 mmHg
Di-n-propylamineC₆H₁₅N101.19109.3
Di-isoamyl-n-propyl-amineC₁₃H₂₉N199.38>200 (estimated)

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral impurities like unreacted isovaleraldehyde.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract three times with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer. The neutral aldehyde will remain in the organic layer.

  • Separation of Aldehyde: The organic layer containing the unreacted aldehyde can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover the aldehyde if desired.

  • Basification: Combine the acidic aqueous extracts and cool in an ice bath. Slowly add a strong base, such as 6M sodium hydroxide (NaOH), until the solution is strongly basic (pH > 12). This will deprotonate the amine.

  • Back Extraction: Extract the basified aqueous solution three times with fresh organic solvent (diethyl ether or DCM). The neutral amine will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous potassium carbonate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of the final product.

  • Sample Preparation: Prepare a dilute solution of the purified amine in a suitable solvent like methanol or dichloromethane.

  • GC Conditions:

    • Column: A polar capillary column suitable for amine analysis (e.g., a wax-type or amine-specific column).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min. This will allow for the separation of low-boiling starting materials from the higher-boiling product and byproducts.[1][3]

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample and analyze the resulting chromatogram. The purity can be estimated by the relative peak areas.

Visualizations

Purification_Workflow crude_product Crude this compound (Mixture of amine, aldehyde, imine, etc.) dissolve Dissolve in Organic Solvent crude_product->dissolve acid_extraction Acid-Base Extraction (1M HCl) dissolve->acid_extraction organic_layer Organic Layer (Unreacted Aldehyde) acid_extraction->organic_layer Separate aqueous_layer Aqueous Layer (Protonated Amine) acid_extraction->aqueous_layer Separate basify Basify Aqueous Layer (NaOH) aqueous_layer->basify back_extraction Back-Extract with Organic Solvent basify->back_extraction purified_amine_solution Organic Solution of Purified Amine back_extraction->purified_amine_solution dry_concentrate Dry and Concentrate purified_amine_solution->dry_concentrate final_product Pure this compound dry_concentrate->final_product purity_analysis Purity Analysis (GC/HPLC) final_product->purity_analysis Troubleshooting_Distillation start Distillation Issues poor_separation Poor Separation of Components start->poor_separation low_yield Low Yield of Purified Product start->low_yield no_distillate No Distillate at Expected Temperature start->no_distillate azeotrope Azeotrope Formation poor_separation->azeotrope Possible Cause decomp Thermal Decomposition low_yield->decomp Possible Cause wrong_bp Incorrect Boiling Point Estimation no_distillate->wrong_bp Possible Cause azeotropic_dist Consider Azeotropic Distillation with a suitable entrainer. azeotrope->azeotropic_dist Solution vacuum_dist Use Vacuum Distillation to lower the boiling point. decomp->vacuum_dist Solution bp_check Verify Boiling Points and Calibrate Thermometer. wrong_bp->bp_check Solution

References

Optimizing temperature and pressure for Isoamyl-n-propyl-amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Isoamyl-n-propyl-amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound, an aliphatic secondary amine, is through reductive amination. This two-step, one-pot reaction involves the condensation of an aldehyde (3-methylbutanal, also known as isovaleraldehyde) with a primary amine (n-propylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This method is favored as it avoids the common issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[1][2]

Q2: What are the typical starting materials and reagents for the reductive amination synthesis of this compound?

A2: The key starting materials are 3-methylbutanal (isovaleraldehyde) and n-propylamine. A suitable reducing agent is required for the reduction of the imine intermediate. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2] The reaction is typically carried out in a suitable solvent, such as methanol or dichloromethane.

Q3: What are the general reaction conditions for this synthesis?

A3: Initially, the aldehyde and amine are stirred together in a solvent, often at a reduced temperature (e.g., 0 °C) to control the initial reaction rate. After a short period to allow for imine formation, the reducing agent is added. The reaction is then typically allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions:

Cause Troubleshooting Step
Incomplete Imine Formation The formation of the imine is an equilibrium-driven process. Ensure anhydrous reaction conditions as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine. Some protocols suggest pre-forming the imine by stirring the aldehyde and amine together for a period before adding the reducing agent.[3]
Ineffective Reduction The choice and handling of the reducing agent are critical. Sodium borohydride can be sensitive to acidic conditions. If using NaBH₄, ensure the reaction medium is not strongly acidic. Sodium cyanoborohydride and sodium triacetoxyborohydride are generally more stable in mildly acidic conditions and can be more effective for reductive aminations.[2] Ensure the reducing agent is fresh and has been stored properly.
Suboptimal Temperature While the initial reaction may be started at 0°C to control the exothermic reaction, the reduction step may require room temperature or even gentle heating to proceed to completion. Monitor the reaction progress and adjust the temperature as needed.
Incorrect Stoichiometry An excess of either the amine or the aldehyde can be used to drive the reaction. Since the amine can be more valuable, using a slight excess of the aldehyde is a common strategy. However, if yields are poor, experimenting with the stoichiometry may be beneficial.
Problem 2: Presence of Impurities in the Final Product

Possible Impurities & Solutions:

Impurity Identification & Removal
Unreacted Starting Materials (3-methylbutanal and n-propylamine) These can be detected by GC-MS or NMR. Unreacted aldehyde can sometimes be removed by washing the organic extract with an aqueous bisulfite solution. Excess amine can be removed by washing with a dilute acid solution (e.g., 1M HCl).
Imine Intermediate The imine can be identified by its characteristic C=N stretch in the IR spectrum (around 1640-1690 cm⁻¹) and by NMR. If the reduction is incomplete, consider extending the reaction time, adding more reducing agent, or slightly increasing the temperature. Purification via column chromatography can separate the imine from the desired amine.
Over-alkylation Product (Tertiary Amine) While less common with reductive amination compared to direct alkylation, some tertiary amine (Isoamyl-di-n-propyl-amine) may form. This can be minimized by using a controlled stoichiometry of the reactants. Purification by fractional distillation under reduced pressure can be effective in separating the secondary and tertiary amines due to their different boiling points.
Alcohol from Aldehyde Reduction The reducing agent can sometimes reduce the starting aldehyde to the corresponding alcohol (isoamyl alcohol). This is more likely if the imine formation is slow. Using a milder or more selective reducing agent like sodium triacetoxyborohydride can minimize this side reaction.[2] Purification can be achieved through distillation.

Experimental Protocols

General Protocol for Reductive Amination of 3-Methylbutanal with n-Propylamine

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.

Materials:

  • 3-methylbutanal (isovaleraldehyde)

  • n-Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methylbutanal (1.0 equivalent) and anhydrous DCM or MeOH.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add n-propylamine (1.0 - 1.2 equivalents) to the stirred solution.

  • Stir the mixture at 0 °C for 15-30 minutes to facilitate imine formation.

  • In portions, add sodium triacetoxyborohydride (1.2 - 1.5 equivalents) to the reaction mixture, ensuring the temperature remains low.

  • Allow the reaction to slowly warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or another suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure.

Data Presentation

Table 1: Hypothetical Optimization of this compound Synthesis

Entry Temperature (°C) Pressure (atm) Reducing Agent Solvent Yield (%)
10 → RT1NaBH₄MeOH65
2RT1NaBH₄MeOH72
3401NaBH₄MeOH75
4RT1NaBH(OAc)₃DCM85
5RT5 (H₂)Pd/CEtOH88
6405 (H₂)Pd/CEtOH92

Note: "RT" denotes room temperature. Yields are hypothetical and for illustrative purposes.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Low or No Product Yield check_imine Check for Imine Formation (TLC/GC-MS) start->check_imine imine_no Imine Not Formed check_imine->imine_no No imine_yes Imine Formed check_imine->imine_yes Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) imine_no->optimize_conditions check_reduction Check Reduction Step imine_yes->check_reduction reduction_incomplete Incomplete Reduction check_reduction->reduction_incomplete No product_present Product Present, Low Yield check_reduction->product_present Yes reduction_incomplete->optimize_conditions purification_issues Check Purification Step product_present->purification_issues

Caption: Troubleshooting workflow for low product yield.

Reductive Amination Pathway

This diagram outlines the general chemical pathway for the synthesis of this compound via reductive amination.

ReductiveAmination Reductive Amination Pathway aldehyde 3-Methylbutanal imine Imine Intermediate aldehyde->imine amine n-Propylamine amine->imine product This compound imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: General pathway for reductive amination.

References

Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isoamyl-n-propyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Gas Chromatography (GC) analysis of Isoamyl-n-propyl-amine and other aliphatic amines. Peak tailing is a frequent challenge with these compounds, and this guide provides a structured approach to identifying and resolving the root causes.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in GC analysis?

In an ideal chromatographic separation, the peak shape should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the latter half of the peak is broader than the front half, resulting in an asymmetrical peak with a "tail." This can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.

Q2: Why is this compound prone to peak tailing?

This compound, like other aliphatic amines, is a basic and polar compound. This chemical nature makes it susceptible to strong interactions with active sites within the GC system. These active sites are often acidic silanol groups present on the surfaces of the injector liner and the capillary column. The strong adsorption of the amine to these sites leads to a delayed and slow release of the analyte, causing the characteristic peak tailing.[1][2][3]

Q3: What are the primary causes of peak tailing for amines?

The most common causes of peak tailing for amines can be categorized as follows:

  • Active Sites: The presence of acidic silanol groups in the GC inlet liner, on the column stationary phase, or even on glass wool packing can lead to strong secondary interactions with the basic amine molecules.[1][2]

  • Column Contamination: Accumulation of non-volatile sample matrix components at the head of the column can create new active sites or obstruct the sample path, leading to distorted peak shapes.

  • Improper Column Installation: An incorrectly installed column can create dead volumes or expose the sample to active metal surfaces in the injector, both of which can contribute to peak tailing.

  • Inadequate GC Method Parameters: Sub-optimal inlet temperature, carrier gas flow rate, or a solvent-phase polarity mismatch can all negatively impact peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.

Q4: How can I prevent peak tailing when analyzing this compound?

Proactive measures are key to preventing peak tailing. This includes:

  • Using Inert Consumables: Always use high-quality, deactivated inlet liners and columns specifically designed for amine analysis.[4][5]

  • Proper Sample Preparation: Ensure your samples are clean and free of non-volatile residues.

  • Regular System Maintenance: Periodically replace septa, O-rings, and liners, and trim the analytical column to remove contaminated sections.

  • Method Optimization: Develop a robust GC method with optimized parameters for your specific analyte and instrument.

Troubleshooting Guide: Resolving Peak Tailing for this compound

This guide provides a step-by-step approach to diagnosing and resolving peak tailing issues.

Step 1: Evaluate the Extent of the Problem
  • Observe the chromatogram: Does only the this compound peak tail, or do all peaks in the chromatogram exhibit tailing?

    • All peaks tail: This often points to a physical problem in the system, such as improper column installation, a leak, or a dead volume.

    • Only the amine peak tails: This is more indicative of a chemical interaction between the analyte and active sites within the system.

Step 2: Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing.

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed check_all_peaks Do all peaks tail? start->check_all_peaks physical_issue Suspect Physical Issue check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction (Active Sites) check_all_peaks->chemical_issue No check_installation Check Column Installation (Position, Ferrules) physical_issue->check_installation check_leaks Check for Leaks (Septum, Connections) check_installation->check_leaks end Peak Shape Improved check_leaks->end replace_liner Replace Inlet Liner with a Base-Deactivated Liner chemical_issue->replace_liner trim_column Trim 10-15 cm from Column Inlet replace_liner->trim_column check_column Consider Amine-Specific GC Column trim_column->check_column check_column->end

Caption: A logical workflow for diagnosing and resolving GC peak tailing issues.

Step 3: Detailed Troubleshooting Actions
Problem Area Potential Cause Recommended Action
Injector Active Inlet Liner: Standard glass liners have acidic silanol groups that strongly interact with basic amines.Replace the current liner with a base-deactivated liner . These liners have a surface treatment that neutralizes the acidic sites, significantly reducing amine adsorption.[4][5]
Contaminated Liner: Buildup of sample matrix on the liner surface.Replace the liner. It is good practice to replace liners regularly, especially when analyzing complex samples.
Incorrect Liner Type: Use of a liner with glass wool can introduce more active sites.If possible, use a liner without glass wool. If wool is necessary for vaporization, ensure it is also base-deactivated.
Column Active Sites on Column: The first few centimeters of the column can become contaminated and active.Trim 10-15 cm from the inlet of the column. This removes the most contaminated section.
Inappropriate Column Phase: Using a general-purpose column not suited for basic compounds.Switch to a specialized amine-specific GC column . These columns have a stationary phase that is either base-deactivated or has a composition that minimizes interactions with amines. Examples include columns with a "WAX" or "Amine" designation in their name.
Column Bleed: Degradation of the stationary phase at high temperatures can expose active sites.Ensure the column operating temperature does not exceed the manufacturer's recommendation. If bleed is excessive, the column may need to be replaced.
GC System & Method Improper Column Installation: Column not inserted to the correct depth in the injector or detector.Re-install the column according to the instrument manufacturer's guidelines. Ensure a clean, square cut on the column ends.
Leaks: A leak at the septum or column fittings can disrupt carrier gas flow and cause peak distortion.Check for leaks using an electronic leak detector. Replace the septum if it is old or has been punctured multiple times.
Sub-optimal Inlet Temperature: Temperature too low for efficient vaporization or too high causing degradation.Optimize the inlet temperature. A good starting point is 250 °C. For less volatile amines, a higher temperature may be needed, but be cautious of potential degradation.
Sample Overload: Injecting too high a concentration of the analyte.Dilute the sample or reduce the injection volume.

Quantitative Data on Troubleshooting Effectiveness

The choice of inlet liner has a significant impact on the peak shape of amines. The table below summarizes the effect of different liner deactivations on the peak asymmetry of a representative amine. The peak asymmetry factor is a measure of peak tailing, with a value of 1.0 indicating a perfectly symmetrical peak. Higher values indicate more significant tailing.

Liner Type Deactivation Analyte Concentration (ng on column) Average Peak Asymmetry Factor
Standard GlassNoneDiethylenetriamine5> 3.0 (Often non-detectable)
Base-DeactivatedBase-treated surfaceDiethylenetriamine51.5 - 2.0
Premium Deactivated (e.g., Topaz)ProprietaryDiethylenetriamine51.2 - 1.5

Data is illustrative and based on findings from studies comparing different liner deactivations for amine analysis. Actual results may vary depending on the specific amine and analytical conditions.[5]

Experimental Protocol: GC Analysis of this compound

This protocol provides a starting point for the GC analysis of this compound. Optimization may be required for your specific instrument and application.

1. Instrumentation and Consumables

  • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Restek Rtx-5 Amine (30 m x 0.25 mm ID, 0.5 µm film thickness) or equivalent amine-specific column.

  • Inlet Liner: Base-deactivated, single taper, glass liner.

  • Syringe: 10 µL gas-tight syringe.

  • Carrier Gas: Helium (99.999% purity).

2. GC Method Parameters

Parameter Value
Inlet Temperature 250 °C
Injection Mode Split (Split Ratio 20:1)
Injection Volume 1 µL
Carrier Gas Flow 1.2 mL/min (Constant Flow)
Oven Program
   Initial Temperature60 °C, hold for 2 minutes
   Ramp Rate10 °C/min
   Final Temperature250 °C, hold for 5 minutes
Detector Flame Ionization Detector (FID)
   Temperature280 °C
   Hydrogen Flow30 mL/min
   Air Flow300 mL/min
   Makeup Gas (Helium)25 mL/min

3. Sample and Standard Preparation

  • Solvent: Methylene chloride or isopropanol.

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Create a series of working standards by serial dilution to cover the desired concentration range.

  • Sample Preparation: Dilute the sample containing this compound in the chosen solvent to fall within the calibration range.

4. Analysis Procedure

  • Equilibrate the GC system with the specified method parameters.

  • Perform a blank injection (solvent only) to ensure the system is clean.

  • Inject the series of standard solutions to generate a calibration curve.

  • Inject the prepared sample(s).

  • After the analysis sequence, perform a solvent wash injection to clean the syringe and inlet.

5. Data Analysis

  • Integrate the peak for this compound in both the standards and samples.

  • Calculate the peak asymmetry factor for the this compound peak. A value between 1.0 and 1.5 is generally considered acceptable.

  • Quantify the amount of this compound in the samples using the calibration curve.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the chemical properties of amines, the GC system components, and the resulting chromatographic peak shape.

Amine_Interaction_Pathway Pathway to Peak Tailing in Amine Analysis amine This compound (Basic, Polar) adsorption Strong Adsorption (Secondary Interaction) amine->adsorption gc_system GC System Components liner Inlet Liner gc_system->liner column GC Column gc_system->column active_sites Active Sites (Acidic Silanols) liner->active_sites column->active_sites active_sites->adsorption peak_tailing Peak Tailing (Asymmetrical Peak) adsorption->peak_tailing deactivated_liner Base-Deactivated Liner symmetrical_peak Symmetrical Peak deactivated_liner->symmetrical_peak Prevents Adsorption amine_column Amine-Specific Column amine_column->symmetrical_peak Minimizes Interaction

Caption: The interaction pathway leading to peak tailing for basic amines and the solutions.

References

Technical Support Center: Isoamyl-n-propyl-amine Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the storage and prevention of degradation of Isoamyl-n-propyl-amine. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage of this compound.

Issue 1: Visible Changes in the Sample (Color Change, Precipitate Formation)

  • Question: My stored this compound has developed a yellow or brownish tint, or a precipitate has formed. What could be the cause?

  • Possible Causes:

    • Oxidation: Exposure to air (oxygen) can lead to the oxidation of secondary amines, often resulting in colored degradation products. This can be accelerated by the presence of certain metal ions.

    • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates, which may precipitate out of the solution, especially at lower temperatures.

    • Contamination: The sample may have been contaminated with incompatible materials.

  • Troubleshooting Steps:

    • Verify Storage Atmosphere: Was the container properly sealed and flushed with an inert gas (e.g., nitrogen or argon) before storage?

    • Inspect Container: Check the container for any signs of corrosion or leaching, especially if it is a metal container. Incompatible materials include copper, aluminum, and lead.[1]

    • Review Handling Procedures: Were spark-proof tools and proper grounding procedures used during handling to prevent ignition of vapors?[1][2] While primarily a safety measure, this also points to the reactivity of the compound.

    • Analytical Testing: Perform analytical tests such as HPLC or GC-MS to identify the impurities and confirm degradation.

Issue 2: Inconsistent Experimental Results

  • Question: I am observing variability in my experimental results using a batch of this compound that has been in storage. Could degradation be the cause?

  • Possible Causes:

    • Formation of Degradants: The presence of even small amounts of degradation products can interfere with reactions or analytical measurements. Secondary amines can undergo N-nitrosation in the presence of nitrite sources, forming N-nitroso derivatives which are often reactive.[3]

    • Change in Concentration: If the amine has degraded, its effective concentration will be lower than expected, leading to inaccurate results.

  • Troubleshooting Steps:

    • Purity Analysis: Re-analyze the purity of the stored this compound using a validated analytical method (see Experimental Protocols section). Compare the results with the initial certificate of analysis.

    • Control Experiment: If possible, perform a control experiment with a fresh, unopened batch of this compound to compare results.

    • Review Storage Conditions: Confirm that the material was stored under the recommended conditions (see FAQ section).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is typically between 2°C and 8°C. It should be kept away from heat, sparks, open flames, and other sources of ignition.[1][2] To prevent oxidation and reaction with atmospheric components, it is best practice to store it under an inert atmosphere, such as nitrogen or argon.[4]

Q2: What materials should be avoided for storing this compound?

A2: Avoid storing this compound in contact with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1] Incompatible metals include copper, aluminum, and lead.[1] It is recommended to store it in its original container or in a container made of a resistant material like corrosive-resistant polypropylene.[1]

Q3: How does exposure to light affect the stability of this compound?

Q4: What are the likely degradation pathways for this compound during storage?

A4: Based on the general chemistry of secondary amines, the following degradation pathways are possible:

  • Oxidation: Reaction with atmospheric oxygen can lead to the formation of various oxidation products, including imines, aldehydes, and ketones. This process can be catalyzed by metal ions.

  • Reaction with Carbon Dioxide: As a secondary amine, it can react with CO2 from the air to form a carbamate salt. This is typically a reversible process but can lead to precipitation.

  • N-Nitrosation: In the presence of nitrosating agents (e.g., nitrous acid or nitrogen oxides from the atmosphere), secondary amines can form N-nitrosamines, which are often potent mutagens.[3]

Q5: How can I monitor the stability of my stored this compound?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), should be used. These methods can separate the parent compound from its potential degradation products, allowing for the quantification of purity over time. Regular testing of stored samples is recommended to ensure their integrity.

Data Presentation

Table 1: Summary of Recommended Storage Conditions and Potential Degradation Issues for this compound

ParameterRecommendationPotential Issue if Not Followed
Temperature 2°C - 8°CIncreased rate of degradation reactions.
Atmosphere Inert gas (Nitrogen or Argon)[4]Oxidation, reaction with CO2.
Light Protection from light (Amber or opaque container)Photodegradation.
Container Tightly sealed, original or resistant container (e.g., polypropylene)[1]Contamination, reaction with incompatible materials.
Incompatible Materials Acids, strong oxidizing agents, certain metals (Cu, Al, Pb)[1]Vigorous reactions, catalysis of degradation.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for monitoring the purity of this compound and detecting potential degradation products. Method optimization and validation are required for specific applications.

  • Objective: To quantify the purity of this compound and separate it from potential degradation products.

  • Principle: Reversed-phase HPLC with UV detection. Since aliphatic amines lack a strong chromophore, derivatization may be necessary for sensitive detection. Alternatively, a detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used. This protocol will describe a derivatization approach.

  • Materials and Reagents:

    • This compound sample

    • Reference standard of this compound

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Trifluoroacetic acid (TFA) or Formic acid

    • Dansyl chloride (derivatizing agent)

    • Sodium bicarbonate buffer (for derivatization)

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and UV detector

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Standard and Sample Preparation (with Derivatization):

      • Prepare a stock solution of the this compound reference standard and the sample to be tested in acetonitrile.

      • In a separate vial, mix an aliquot of the standard or sample solution with an excess of dansyl chloride solution in the presence of a sodium bicarbonate buffer (to maintain alkaline pH).

      • Allow the reaction to proceed in the dark at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).

      • Quench the reaction by adding a small amount of a primary amine solution (e.g., methylamine) to consume the excess dansyl chloride.

      • Dilute the derivatized solution to a suitable concentration with the mobile phase.

    • Chromatographic Conditions:

      • Mobile Phase A: Water with 0.1% TFA or Formic acid

      • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic acid

      • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to elute the derivatized amine and any more hydrophobic degradation products.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: Set according to the absorbance maximum of the dansyl derivative (typically around 340 nm).

      • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound by comparing the retention time with that of the derivatized reference standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks (assuming all components have a similar response factor after derivatization).

    • Monitor for the appearance of new peaks over time in stability studies, which would indicate the formation of degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting Degradation of this compound start Start: Issue Observed (e.g., color change, inconsistent results) check_storage Review Storage Conditions: - Temperature (2-8°C)? - Inert atmosphere? - Protected from light? start->check_storage improper_storage Improper Storage Conditions check_storage->improper_storage correct_storage Action: Correct Storage Conditions and Use Fresh Aliquot improper_storage->correct_storage Yes analytical_testing Perform Analytical Testing (e.g., HPLC, GC-MS) improper_storage->analytical_testing No / Unsure retest Retest Sample correct_storage->retest degradation_confirmed Degradation Confirmed? retest->degradation_confirmed analytical_testing->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No discard Action: Discard Degraded Sample degradation_confirmed->discard Yes investigate_other Investigate Other Causes (e.g., experimental error, contamination) no_degradation->investigate_other

Caption: Troubleshooting workflow for identifying the cause of this compound degradation.

References

Resolving emulsion formation during Isoamyl-n-propyl-amine extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving emulsion formation during the extraction of isoamyl-n-propyl-amine.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion in the context of a liquid-liquid extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] This creates a cloudy or milky layer between the two phases, making a clean separation difficult or impossible.[2][3] The stability of an emulsion is often due to the presence of surfactant-like molecules that reduce the interfacial tension between the two liquids.[4][5]

Q2: Why is emulsion formation a problem during the extraction of this compound?

Emulsion formation is problematic because it prevents the clear separation of the organic and aqueous layers.[4] This can lead to:

  • Reduced product yield: The desired this compound may be trapped in the emulsion layer, leading to lower recovery.[4]

  • Impure product: Components from the unwanted phase can be carried over with the product, leading to contamination.

  • Increased processing time: Significant time and effort may be required to break the emulsion and achieve a clean separation.

Q3: What are the common causes of emulsion formation in amine extractions?

Several factors can contribute to the formation of a stable emulsion during the extraction of this compound:

  • Vigorous shaking or mixing: High shear forces can break the liquids into very small droplets, promoting emulsion formation.[4][6] Gentle swirling or rocking is often recommended over vigorous shaking.[4]

  • Presence of surfactants or impurities: Residual starting materials, byproducts from the synthesis, or detergents can act as emulsifying agents.[3][4]

  • High concentration of the amine: A high concentration of this compound can sometimes contribute to emulsion formation.

  • Similar densities of the two phases: When the organic and aqueous phases have similar densities, they are less likely to separate cleanly.[6]

  • Precipitation of solids: Finely divided solid particles at the interface can stabilize an emulsion.

Troubleshooting Guide: Resolving Emulsions

If you encounter an emulsion during the extraction of this compound, follow this troubleshooting guide. The methods are presented in order of increasing intervention.

Initial Steps & Physical Methods

These methods are non-invasive and should be attempted first.

MethodDescriptionExpected Outcome
Patience Allow the separatory funnel to stand undisturbed for 10-30 minutes.The emulsion may break on its own as the droplets coalesce.[2][3]
Gentle Swirling Gently swirl the contents of the separatory funnel.This can help to coalesce smaller droplets without introducing high shear forces.[4]
Tapping Gently tap the side of the separatory funnel.The vibrations can help to disrupt the emulsion layer.[2][3]
Filtration Filter the emulsion through a plug of glass wool or phase separation paper.This can physically remove the emulsified layer, allowing the distinct phases to be collected.[4]
Chemical Methods

If physical methods fail, the addition of certain chemicals can alter the properties of the mixture to break the emulsion.

MethodDescriptionMechanism of Action
Addition of Brine Add a saturated solution of sodium chloride (NaCl).Increases the ionic strength and density of the aqueous phase, which can force the separation of the layers (salting out).[4][7]
pH Adjustment Adjust the pH of the aqueous layer. Since this compound is basic, making the aqueous phase more basic (e.g., with NaOH) can help to ensure the amine is in its free base form and fully partitions into the organic layer. Conversely, making the aqueous layer more acidic (e.g., with dilute HCl) will protonate the amine, making it more soluble in the aqueous phase.Changes the solubility characteristics of the amine and potentially neutralizes any acidic or basic impurities that may be acting as emulsifiers.[2][3]
Addition of a Different Organic Solvent Add a small amount of a different organic solvent that is miscible with the primary organic phase.Alters the overall polarity and density of the organic phase, which can help to break the emulsion.[4]
Addition of Anhydrous Sodium Sulfate Add a small amount of anhydrous sodium sulfate powder.The salt can absorb water from the emulsion, helping to break it down.[2][3]
Mechanical & Advanced Methods

These methods are generally more effective but require specific equipment.

MethodDescriptionExpected Outcome
Centrifugation Transfer the mixture to centrifuge tubes and spin at a moderate speed.The increased gravitational force will compel the separation of the denser and lighter phases, breaking the emulsion.[2][3][8]
Heating or Cooling Gently warm or cool the mixture.Changing the temperature can alter the viscosity and solubility properties of the components, potentially leading to emulsion breaking.
Ultrasonic Bath Place the separatory funnel in an ultrasonic bath for a short period.The high-frequency sound waves can help to coalesce the dispersed droplets.[2][3]

Experimental Protocols

Protocol 1: Brine Wash to Break an Emulsion

  • Preparation: Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Procedure:

    • Carefully drain the lower aqueous layer from the separatory funnel up to the emulsion layer.

    • Add a volume of the saturated brine solution equal to approximately 10-20% of the total volume in the separatory funnel.

    • Gently rock or swirl the separatory funnel for 1-2 minutes. Avoid vigorous shaking.

    • Allow the layers to stand and separate.

    • Drain the lower aqueous layer.

    • Repeat the brine wash if necessary.

Protocol 2: pH Adjustment for Amine Extraction

  • Objective: To ensure the this compound is in the desired form for extraction (free base for organic phase, protonated for aqueous phase).

  • Procedure for Extraction into Organic Phase:

    • Ensure the aqueous phase is basic (pH > 10) by adding a sufficient amount of a base like 1M NaOH. Check the pH using pH paper.

    • Proceed with the extraction using your organic solvent.

  • Procedure for Extraction into Aqueous Phase:

    • Ensure the aqueous phase is acidic (pH < 4) by adding a sufficient amount of a dilute acid like 1M HCl. Check the pH using pH paper.

    • This will protonate the amine, making it soluble in the aqueous layer.

Protocol 3: Centrifugation to Break an Emulsion

  • Preparation: Ensure you have appropriately sized and balanced centrifuge tubes.

  • Procedure:

    • Carefully transfer the entire contents of the separatory funnel (or just the emulsion layer if the phases can be partially separated) into the centrifuge tubes.

    • Centrifuge the tubes at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes.

    • Carefully remove the tubes from the centrifuge. The liquids should now be separated into two distinct layers.

    • Use a pipette to carefully transfer the desired layer.

Visualizations

Emulsion_Troubleshooting_Workflow start Emulsion Formed patience Let Stand (10-30 min) start->patience gentle_swirl Gentle Swirling / Tapping patience->gentle_swirl No Resolution resolution Emulsion Resolved patience->resolution Resolved brine_wash Add Saturated Brine gentle_swirl->brine_wash No Resolution gentle_swirl->resolution Resolved ph_adjust Adjust pH of Aqueous Phase brine_wash->ph_adjust No Resolution brine_wash->resolution Resolved centrifuge Centrifugation ph_adjust->centrifuge No Resolution ph_adjust->resolution Resolved solvent_add Add Different Organic Solvent centrifuge->solvent_add No Resolution centrifuge->resolution Resolved solvent_add->resolution Resolved unresolved Emulsion Persists solvent_add->unresolved Acid_Base_Extraction_Amine cluster_0 Initial State: Mixture in Separatory Funnel cluster_1 Add Base (e.g., NaOH) cluster_2 Add Acid (e.g., HCl) Mixture Organic Layer (Solvent + Neutral Impurities) Aqueous Layer (this compound + Water) Add_Base Organic Layer (Solvent + Neutral Impurities + this compound [Free Base]) Aqueous Layer (Water + Salts) Mixture:f1->Add_Base:f0 Amine moves to Organic Phase Add_Acid Organic Layer (Solvent + Neutral Impurities) Aqueous Layer (Water + Isoamyl-n-propyl-ammonium Chloride [Salt]) Mixture:f1->Add_Acid:f1 Amine remains in Aqueous Phase

References

Minimizing byproduct formation in amine alkylation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in amine alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: My amine alkylation reaction is producing a mixture of secondary, tertiary, and even quaternary ammonium salts instead of my desired mono-alkylated product. What is causing this over-alkylation?

Over-alkylation is a common byproduct in amine alkylations because the product amine is often more nucleophilic than the starting amine.[1][2][3] This increased nucleophilicity arises from the electron-donating nature of the newly added alkyl group, making the product amine more reactive towards the alkylating agent than the reactant amine.[1][2] This leads to a "runaway" reaction where multiple alkylations occur, resulting in a complex mixture of products that can be difficult to separate.[1][4]

Q2: How can I control the stoichiometry to favor mono-alkylation?

A common strategy to favor mono-alkylation is to use a large excess of the starting amine relative to the alkylating agent.[5][6][7] This ensures that the alkylating agent is more likely to react with the abundant starting amine rather than the newly formed, more nucleophilic product. While this approach can improve the selectivity for the desired mono-alkylated product, it can be inefficient in terms of atom economy, especially if the amine is valuable.[5]

Q3: What role do the base and solvent play in controlling selectivity, and what are some recommended choices?

The choice of base and solvent is critical for controlling the selectivity of amine alkylation.

  • Base: A carefully chosen base can selectively deprotonate the desired amine without promoting side reactions. Sterically hindered non-nucleophilic bases are often preferred. For instance, cesium bases like cesium carbonate (Cs₂CO₃) and cesium hydroxide (CsOH) have been shown to promote selective mono-N-alkylation of primary amines.[6][8] The use of an organic base with a pKa greater than the reacting amines, but which alkylates at a slower rate, can also be effective in trapping the acid byproduct and preventing the formation of amine salts.[9]

  • Solvent: The solvent can influence the reaction rate and selectivity. In some cases, using ionic liquids as solvents has been shown to reduce the over-alkylation of secondary amines.[6] The choice of solvent will also depend on the solubility of the reactants and the reaction temperature. Common solvents for amine alkylation include acetonitrile (MeCN), dimethylformamide (DMF), and alcohols.[5][10]

Q4: Are there alternative methods to direct alkylation with alkyl halides that offer better selectivity?

Yes, several alternative methods can provide higher selectivity for mono-alkylation and are often preferred over direct alkylation with alkyl halides.

  • Reductive Amination: This is a powerful and widely used alternative that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion, which is then reduced to the desired amine.[4][11][12][13] This method avoids the issue of over-alkylation because the imine formation is typically a 1:1 reaction.[4] A variety of selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), can be used to reduce the imine in the presence of the carbonyl group.[4][11]

  • Alkylation with Alcohols: Using alcohols as alkylating agents, often in the presence of a catalyst, is a greener alternative to alkyl halides as it avoids the formation of salt byproducts.[8][14] Ruthenium and iridium-based catalysts have been shown to be effective for the mono-selective N-alkylation of amines with alcohols.[15][16]

  • Self-Limiting Alkylation: This approach utilizes N-aminopyridinium salts as ammonia surrogates. These reagents undergo mono-alkylation and subsequent in situ depyridylation to yield secondary amines without the formation of over-alkylation products.[17][18]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of desired mono-alkylated product and significant over-alkylation. The product amine is more nucleophilic than the starting amine.[1][2]- Use a large excess of the starting amine.[5][6] - Slowly add the alkylating agent to the reaction mixture. - Consider using reductive amination as an alternative.[4][12]
Formation of elimination byproducts. The base is too strong or sterically hindered, promoting elimination over substitution. The alkyl halide is sterically hindered (e.g., secondary or tertiary).- Use a milder, non-nucleophilic base. - Use a primary alkyl halide if possible. - Lower the reaction temperature.
Reaction is slow or does not proceed to completion. The amine is a weak nucleophile (e.g., an aniline). The alkylating agent is unreactive. The base is not strong enough to deprotonate the amine.- Use a more reactive alkylating agent (e.g., alkyl iodide instead of chloride). - Increase the reaction temperature. - Choose a stronger base. For anilines, consider palladium-catalyzed Buchwald-Hartwig amination for arylation.[14]
Difficulty in separating the desired product from the reaction mixture. Formation of a complex mixture of primary, secondary, tertiary, and quaternary ammonium salts.- Optimize the reaction to improve selectivity for the desired product. - Employ chromatographic purification techniques. - Consider converting the product to a salt for easier isolation and purification.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using Cesium Carbonate

This protocol is adapted from a method promoting selective mono-N-alkylation of primary amines.[6]

  • Reactants:

    • Primary amine (1.0 mmol)

    • Alkyl halide (1.1 mmol)

    • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

    • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary amine, cesium carbonate, and anhydrous DMF. b. Stir the mixture at room temperature for 10 minutes. c. Add the alkyl halide dropwise to the mixture. d. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a general procedure for the reductive amination of aldehydes and ketones.[11]

  • Reactants:

    • Aldehyde or ketone (1.0 mmol)

    • Amine (1.2 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

    • Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) (10 mL)

    • Acetic acid (optional, 1-2 equivalents)

  • Procedure: a. To a round-bottom flask, add the aldehyde or ketone, amine, and solvent. b. If the amine is used as its hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. c. Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. Acetic acid can be added to catalyze imine formation. d. Add sodium triacetoxyborohydride in one portion. e. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. f. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. g. Separate the organic layer, and extract the aqueous layer with the same solvent. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography.

Visualizations

Amine_Alkylation_Pathway cluster_main Direct Alkylation Pathway Primary Amine Primary Amine Secondary Amine Secondary Amine Primary Amine->Secondary Amine + R-X Alkyl Halide Alkyl Halide Alkyl Halide->Secondary Amine Tertiary Amine Tertiary Amine Alkyl Halide->Tertiary Amine Quaternary Salt Quaternary Salt Alkyl Halide->Quaternary Salt Secondary Amine->Tertiary Amine + R-X Tertiary Amine->Quaternary Salt + R-X

Caption: Direct amine alkylation often leads to over-alkylation.

Troubleshooting_Workflow Start Problem: Byproduct Formation Check_Stoichiometry Is a large excess of amine being used? Start->Check_Stoichiometry Use_Excess_Amine Increase amine ratio Check_Stoichiometry->Use_Excess_Amine No Check_Conditions Are base and solvent optimized? Check_Stoichiometry->Check_Conditions Yes Use_Excess_Amine->Check_Conditions Optimize_Conditions Screen bases (e.g., Cs₂CO₃) and solvents Check_Conditions->Optimize_Conditions No Consider_Alternative Is direct alkylation the best method? Check_Conditions->Consider_Alternative Yes Optimize_Conditions->Consider_Alternative Reductive_Amination Switch to Reductive Amination Consider_Alternative->Reductive_Amination No Desired_Product Minimized Byproducts Consider_Alternative->Desired_Product Yes Reductive_Amination->Desired_Product

Caption: A workflow for troubleshooting byproduct formation.

Reaction_Parameter_Logic Goal Selective Mono-Alkylation Parameters Controllable Parameters Goal->Parameters Stoichiometry Stoichiometry (Amine vs. Alkyl Halide) Parameters->Stoichiometry Base Choice of Base Parameters->Base Solvent Choice of Solvent Parameters->Solvent Method Reaction Method Parameters->Method High_Selectivity High Selectivity Stoichiometry->High_Selectivity Base->High_Selectivity Reduced_Byproducts Reduced Byproducts Solvent->Reduced_Byproducts Method->High_Selectivity Outcome Desired Outcome High_Selectivity->Outcome Reduced_Byproducts->Outcome

Caption: Key parameters influencing selective amine alkylation.

References

How to remove impurities from commercial Isoamyl-n-propyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of commercial Isoamyl-n-propyl-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound may contain a variety of impurities stemming from its synthesis, storage, and handling. These can include:

  • Unreacted Starting Materials: Residual n-propylamine or isoamyl alcohol/halide.

  • Over-alkylation Products: Tertiary amines formed from the reaction of this compound with another isoamyl group.

  • Oxidation Products: Exposure to air can lead to the formation of N-oxides, nitrosoamines, nitrates, nitrites, imides, and amides.[1]

  • Solvent Residues: Residual solvents from the synthesis and purification process.

  • Water: Absorbed from the atmosphere or as a byproduct of the reaction.

  • Carbon Dioxide Adducts: Amines can react with atmospheric carbon dioxide to form carbamates.[1]

  • Elemental Impurities: Traces of catalysts used during synthesis.

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective methods for purifying this compound are:

  • Fractional Distillation: Ideal for separating the desired amine from impurities with significantly different boiling points.

  • Liquid-Liquid Extraction: Utilizes the basicity of the amine to separate it from neutral or acidic impurities by partitioning it between an aqueous and an organic phase at different pH values.

  • Flash Chromatography: Employs a stationary phase (like silica gel or alumina) to separate the amine from impurities based on differences in polarity.

Q3: How should I store purified this compound?

A3: To maintain its purity, this compound should be stored in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) to protect it from air, light, and moisture.[1] Storage in a cool, dry, and well-ventilated area away from incompatible materials like acids and oxidizing agents is recommended.

Comparison of Purification Methods

The choice of purification method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification. The following table provides an illustrative comparison of the typical effectiveness of each method for purifying a commercial batch of this compound with an initial purity of 90%.

Purification MethodTypical Final Purity (%)Key AdvantagesKey Disadvantages
Fractional Distillation 98 - 99.5Scalable, effective for removing impurities with different boiling points.Not effective for azeotropes or impurities with similar boiling points; thermal degradation can occur.
Liquid-Liquid Extraction 95 - 98Good for removing non-basic impurities; can be performed at room temperature.Less effective for removing other amine impurities; requires multiple extractions for high purity.
Flash Chromatography > 99High resolution for separating closely related impurities; versatile.Less scalable than distillation; requires solvent and stationary phase, which can be costly.

Note: The purity values presented are illustrative and can vary depending on the specific experimental conditions and the initial impurity profile.

Troubleshooting Guides

Fractional Distillation

Q: My distillation is very slow, and the temperature is not reaching the expected boiling point of this compound.

A:

  • Insufficient Heating: The heating mantle may not be set to a high enough temperature to overcome the heat loss of the apparatus. Ensure the heating mantle is in good contact with the flask.

  • Poor Insulation: The distillation column and head should be well-insulated with glass wool or aluminum foil to prevent premature condensation.[2]

  • Vacuum Leaks (if applicable): If performing vacuum distillation, check all joints for leaks. Ensure all glassware is properly sealed.

  • Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[3]

Q: The temperature is fluctuating during the distillation.

A:

  • Inconsistent Heating: Ensure a steady and consistent heating rate. Use a stirring mechanism in the distilling flask to ensure even boiling.

  • Bumping of the Liquid: Add boiling chips or a magnetic stir bar to the distilling flask to promote smooth boiling.

  • Mixed Fractions: Fluctuations can occur when transitioning between the distillation of different components. Collect fractions in smaller volumes to better isolate the pure compound.

Logical Flow for Troubleshooting Fractional Distillation

Flash_Chromatography_Workflow Start Crude this compound TLC TLC Analysis to Determine Eluent Start->TLC Column_Prep Prepare Column (Silica or Amine-Silica) TLC->Column_Prep Loading Load Sample onto Column Column_Prep->Loading Elution Elute with Chosen Solvent System Loading->Elution Collection Collect Fractions Elution->Collection Analysis Analyze Fractions by TLC Collection->Analysis Combine Combine Pure Fractions Analysis->Combine Evaporation Evaporate Solvent Combine->Evaporation End Pure this compound Evaporation->End

References

Optimization of reaction time for N-alkylation of isoamylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the reaction time for the N-alkylation of isoamylamine.

Troubleshooting Guide

Q1: My N-alkylation reaction shows low to no conversion of isoamylamine. What are the potential causes and solutions?

A: Low or no conversion can stem from several factors. A primary issue could be insufficient reaction temperature; many N-alkylation reactions require heating to overcome the activation energy.[1][2] Another common issue is the insolubility of reagents, particularly the base, in the chosen solvent.[3]

  • Solution 1 (Temperature): Gradually increase the reaction temperature. For instance, if the reaction is proceeding at room temperature, try heating to 50-80°C. Monitor the reaction progress by TLC or LC-MS. Microwave irradiation can also be a powerful tool to accelerate the reaction.[3][4][5]

  • Solution 2 (Solvent & Base): Switch to a more suitable solvent that can dissolve all reactants. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common choices for N-alkylation.[3][6] If the base (e.g., K₂CO₃) has low solubility, consider using a more soluble base like cesium carbonate or a strong organic base.[3]

  • Solution 3 (Catalyst): The addition of a catalyst, such as potassium iodide (KI) when using alkyl bromides or chlorides, can significantly accelerate the reaction through the Finkelstein reaction mechanism.[3] Phase-transfer catalysts (e.g., TBAB) can also be effective, especially in biphasic systems.[5]

Q2: I am observing significant amounts of di- and tri-alkylated byproducts. How can I improve the selectivity for mono-alkylation?

A: Over-alkylation is a classic problem in the N-alkylation of primary amines because the secondary amine product is often more nucleophilic than the primary amine starting material.[7]

  • Solution 1 (Stoichiometry): Use a large excess of the primary amine (isoamylamine). This ensures the alkylating agent is more likely to react with the abundant starting material rather than the newly formed secondary amine.

  • Solution 2 (Alternative Methods): The most effective way to avoid over-alkylation is often to switch to a different synthetic strategy. Reductive amination is a superior method for achieving selective mono-alkylation.[7][8] This involves reacting isoamylamine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8][9][10]

  • Solution 3 (Protecting Groups): While more complex, using a protecting group on the amine can ensure mono-alkylation, followed by a deprotection step.

Q3: The reaction is slow and does not go to completion, even after extended periods. How can I increase the reaction rate?

A: Slow reaction rates are typically due to low reactivity of the alkylating agent, low temperature, or suboptimal concentrations.

  • Solution 1 (Alkylating Agent): The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, switching to an alkyl bromide or iodide will significantly speed up the reaction.[11] Using more reactive alkylating agents like sulfonates (tosylates, mesylates) can also increase the rate, but these should be handled with care.[6]

  • Solution 2 (Concentration): Increasing the concentration of the reactants will lead to more frequent molecular collisions, thereby increasing the reaction rate.[1][2][12] If solubility is an issue, consider a different solvent or higher temperatures.

  • Solution 3 (Catalysis): As mentioned, catalytic KI can be very effective.[3] For certain reactions, such as alkylation with alcohols, transition metal catalysts (e.g., based on Ruthenium) can enable the reaction under milder conditions via a "borrowing hydrogen" mechanism.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for optimizing the reaction time for the N-alkylation of isoamylamine with an alkyl bromide? A: A good starting point is to use isoamylamine, 1.0-1.2 equivalents of the alkyl bromide, and 1.5-2.0 equivalents of potassium carbonate (K₂CO₃) as the base in acetonitrile (MeCN) as the solvent. Adding a catalytic amount of potassium iodide (0.1 eq) is also recommended.[3] Start the reaction at a moderate temperature (e.g., 60°C) and monitor its progress every few hours.

Q2: Why is reductive amination often preferred over direct alkylation with alkyl halides? A: Reductive amination offers significantly better control and selectivity for producing secondary amines, largely avoiding the over-alkylation that plagues direct alkylation. The reaction conditions are often milder, and the process is typically a one-pot procedure, making it highly efficient.[8][9]

Q3: Can I use an alcohol as an alkylating agent directly? A: Yes, but this typically requires a catalyst. The "borrowing hydrogen" or "hydrogen autotransfer" strategy uses transition metal catalysts (e.g., Ru, Ir complexes) to temporarily oxidize the alcohol to an aldehyde in situ.[13] This aldehyde then undergoes reductive amination with the amine. This is considered a green chemistry approach as the only byproduct is water.

Q4: How does the choice of solvent affect the reaction time? A: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for Sₙ2 reactions like N-alkylation because they can solvate the cation of the base while leaving the nucleophile (the amine) relatively free and reactive.[15] The choice of solvent can also affect the solubility of reactants and, therefore, the reaction rate.[2][11]

Q5: My purification is difficult due to unreacted starting material and multiple products. What can I do? A: This is a direct consequence of an unoptimized reaction. Improving the conversion and selectivity using the troubleshooting steps above is the best solution. If purification remains challenging, consider converting the amine products to their salt forms (e.g., hydrochlorides) to facilitate crystallization or using column chromatography with a suitable solvent system.

Optimization Parameters

The following table summarizes key parameters that can be adjusted to optimize the reaction time and yield for the N-alkylation of isoamylamine.

ParameterCondition 1 (Slower)Condition 2 (Faster)Rationale
Temperature Room Temperature (20-25°C)Elevated (60-100°C) or MicrowaveIncreases kinetic energy, leading to more frequent and energetic collisions.[1][2]
Alkylating Agent Alkyl Chloride (R-Cl)Alkyl Iodide (R-I) or Sulfonate (R-OTs)The C-I bond is weaker and I⁻ is a better leaving group than Cl⁻, accelerating the Sₙ2 reaction.[11]
Base K₂CO₃ (in some solvents)Cs₂CO₃ or NaHA stronger or more soluble base can deprotonate the amine or resulting ammonium salt more effectively, increasing the concentration of the free nucleophile.[3]
Solvent Toluene, THFAcetonitrile, DMF, DMSOPolar aprotic solvents stabilize the transition state of Sₙ2 reactions and better dissolve ionic reagents.[11][15]
Catalyst NoneCatalytic KI or Phase Transfer CatalystKI facilitates an in situ conversion of R-Cl/Br to the more reactive R-I. A phase transfer catalyst helps when reactants are in different phases.[3]

Detailed Experimental Protocols

Protocol 1: Direct N-Alkylation of Isoamylamine with an Alkyl Bromide

This protocol is a general starting point for direct alkylation.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add isoamylamine (1.0 eq).

  • Solvent and Base: Add acetonitrile (providing a concentration of ~0.5 M) followed by powdered potassium carbonate (K₂CO₃, 2.0 eq) and potassium iodide (KI, 0.1 eq).

  • Addition of Electrophile: Add the alkyl bromide (1.1 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and stir vigorously.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS by taking small aliquots periodically (e.g., every 2-4 hours). Check for the disappearance of the isoamylamine starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel.

Protocol 2: Selective Mono-Alkylation via Reductive Amination

This protocol is recommended for achieving high selectivity.[8][10]

  • Reagent Setup: To a round-bottom flask with a magnetic stir bar, add isoamylamine (1.0 eq) and an aldehyde or ketone (1.0 eq).

  • Solvent: Add a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to dissolve the reactants (~0.5 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The addition of a mild acid catalyst like acetic acid (1.0 eq) can facilitate this step.[16]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-24 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes, then transfer the mixture to a separatory funnel.

  • Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can then be purified by column chromatography if necessary.

Visual Workflows

The following diagrams illustrate logical workflows for troubleshooting and optimizing the N-alkylation of isoamylamine.

TroubleshootingWorkflow problem Problem Observed low_yield Low / No Yield problem->low_yield overalkylation Over-alkylation (Di-/Tri-alkylation) problem->overalkylation slow_rxn Slow Reaction problem->slow_rxn cause1 Cause: - Insufficient Temp - Poor Solubility - Inactive Reagents low_yield->cause1 cause2 Cause: - Product is more  nucleophilic - Stoichiometry overalkylation->cause2 cause3 Cause: - Poor Leaving Group - Low Concentration - High Activation Energy slow_rxn->cause3 solution1 Solution: - Increase Temperature - Change Solvent/Base - Add KI Catalyst cause1->solution1 solution2 Solution: - Use excess isoamylamine - Switch to Reductive  Amination cause2->solution2 solution3 Solution: - Use R-Br or R-I - Increase Concentration - Heat or use Microwave cause3->solution3 OptimizationWorkflow start Define Reaction: Isoamylamine + Alkylating Agent conditions Set Baseline Conditions (Solvent, Base, Temp, Conc.) start->conditions run_exp Run Experiment & Monitor conditions->run_exp analyze Analyze Results (Yield, Purity, Time) run_exp->analyze optimized Reaction Optimized analyze->optimized Meets Target? Yes not_optimized Not Optimized analyze->not_optimized No modify Modify ONE Parameter: - Temp ↑ - Catalyst Add - Solvent Change - Conc. ↑ not_optimized->modify modify->run_exp Iterate

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), significantly impacting the accuracy, precision, and sensitivity of quantitative analysis.[3][4][5] The electrospray ionization (ESI) source is particularly susceptible to these effects.[2][6]

Q2: How can I determine if my amine analysis is affected by matrix effects?

Two primary methods are used to evaluate the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a standard solution of the analyte at a constant rate into the mobile phase after the analytical column, while a blank matrix extract is injected.[7] A stable signal is observed until matrix components that suppress or enhance ionization elute from the column, causing a dip or rise in the baseline signal.[7]

  • Post-Extraction Spike: This is a quantitative approach where the response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat (clean) solvent at the same concentration.[8][9] The ratio of these responses is used to calculate a "matrix factor" (MF).

    • An MF value of 1 indicates no matrix effect.[10]

    • An MF value < 1 indicates ion suppression.[10]

    • An MF value > 1 indicates ion enhancement.[10]

Q3: What are the common sources of matrix effects in biological samples for amine analysis?

Common sources of interference in biological matrices like plasma, urine, and tissue homogenates include:

  • Phospholipids: These are major contributors to matrix effects in plasma and serum samples, often causing ion suppression.[11][12]

  • Salts and Buffers: High concentrations of non-volatile salts can interfere with the ionization process.[3]

  • Endogenous Metabolites: Co-eluting small molecules from the biological matrix can compete with the analyte for ionization.[6]

  • Column Bleed: Hydrolysis products from the LC column stationary phase, particularly those containing amine groups, can cause both ion suppression and enhancement.[10][13][14]

Q4: How do Stable Isotope-Labeled (SIL) Internal Standards help with matrix effects?

A SIL internal standard is considered the gold standard for compensating for matrix effects.[15][16][17] These standards are analogs of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, D).[15] Because a SIL internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar extraction recovery and ionization suppression or enhancement.[17] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized. However, for this to be effective, the SIL-IS must co-elute with the analyte, which is not always the case, especially with deuterium-labeled standards due to potential chromatographic shifts (the "isotope effect").

Q5: When should I consider using derivatization for amine analysis?

Derivatization should be considered when you encounter the following challenges:

  • Poor Chromatographic Retention: Amines are often polar and show poor retention on traditional reversed-phase columns. Derivatization can increase their hydrophobicity, improving retention and separation from early-eluting matrix components.[18][19][20]

  • Significant Matrix Effects: By altering the chemical structure of the amines, derivatization can shift their retention time away from co-eluting interferences.[18]

  • Low Sensitivity: Derivatization reagents can be chosen to enhance the ionization efficiency of the amines, thereby increasing the MS signal.[21] Dansyl chloride is a common reagent used for this purpose.[21][22]

Troubleshooting Guides

Issue 1: My analyte signal is suppressed.

Signal suppression is the most common manifestation of matrix effects.[5] Follow these steps to troubleshoot the issue.

G start Start: Analyte Signal Suppressed step1 1. Confirm Matrix Effect (Post-Extraction Spike) start->step1 step2 2. Improve Sample Preparation step1->step2 Suppression Confirmed step3 3. Optimize Chromatography step2->step3 Suppression Persists end End: Matrix Effect Mitigated step2->end Suppression Resolved step4 4. Use a SIL Internal Standard step3->step4 Suppression Persists step5 5. Consider Derivatization step3->step5 Co-elution Unresolved step4->end Compensation Achieved step5->end

Caption: Troubleshooting workflow for ion suppression.

  • Confirm and Quantify the Effect: Perform a post-extraction spike experiment to calculate the matrix factor and confirm that ion suppression is occurring.

  • Improve Sample Preparation: This is the most effective way to remove interfering components.[23]

    • If using Protein Precipitation (PPT), switch to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[7][11]

    • If using LLE, optimize the pH and solvent polarity to selectively extract the amines while leaving interferences behind.[23]

    • If using SPE, choose a sorbent that provides stronger retention and better cleanup. Mixed-mode or polymeric sorbents often yield the best results for removing phospholipids.[23]

  • Optimize Chromatography: Modify your LC method to improve the separation between your analyte and the region of ion suppression (identified via post-column infusion). This can involve changing the gradient, mobile phase composition, or switching to a different column chemistry.[1][24]

  • Compensate with a SIL Internal Standard: If suppression cannot be eliminated, use a stable isotope-labeled internal standard that co-elutes with your analyte to correct for signal variability.[17]

  • Consider Derivatization: If chromatographic resolution is still an issue, derivatizing the amines can significantly alter their retention time, moving them away from the interfering region of the chromatogram.[18]

Issue 2: My analyte signal is enhanced.

Signal enhancement is less common but can also lead to inaccurate quantification.[4]

  • Identify the Source: Enhancement can be caused by co-eluting components that improve the ionization of the analyte or by certain types of column bleed.[10][13] Use post-column infusion to identify the retention time window where enhancement occurs.

  • Review Sample Preparation: While cleanup is critical for suppression, it's also important here. Ensure your extraction method is selective and removes potential enhancers.

  • Check Your Chromatography: As with suppression, adjust your chromatographic method to separate the analyte from the enhancing components.

  • Implement a SIL Internal Standard: A co-eluting SIL-IS is the most reliable way to compensate for signal enhancement, as it will be similarly affected, allowing for accurate quantification through response ratios.[15]

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation technique is critical for minimizing matrix effects. The following table summarizes the typical performance of three common methods for removing matrix interferences, particularly phospholipids, from plasma samples.

Technique Analyte Recovery (%) Phospholipid Removal (%) Relative Matrix Effect Advantages Disadvantages
Protein Precipitation (PPT) 80 - 95%< 10%HighFast, simple, inexpensiveProvides the least clean extract; high risk of ion suppression.[7][11]
Liquid-Liquid Extraction (LLE) 70 - 90%60 - 80%ModerateGood for removing salts and some phospholipids.[23]Can be labor-intensive; requires solvent optimization.
Solid-Phase Extraction (SPE) 85 - 100%85 - 99%Low to MinimalHighly selective; provides the cleanest extracts; can be automated.[23][25]Higher cost; requires method development.
Data are representative estimates compiled from various sources for comparison purposes.[11][23]

Experimental Protocols

Protocol 1: Post-Extraction Spike for Matrix Factor Calculation

Objective: To quantify the magnitude of matrix effects.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the amine analyte into the final analysis solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established protocol. Spike the amine analyte into the final, clean extract.

    • Set C (Blank Matrix): Analyze a blank matrix extract to check for interferences at the analyte's retention time.

  • Analysis: Analyze all three sets by LC-MS/MS.

  • Calculation: Calculate the Matrix Factor (MF) as follows:

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Interpretation:

    • MF between 85% and 115% is often considered acceptable.

    • MF < 85% indicates significant ion suppression.

    • MF > 115% indicates significant ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Amine Cleanup from Plasma

Objective: To remove proteins and phospholipids from plasma samples prior to analysis.

Methodology (using a mixed-mode cation exchange cartridge):

  • Sample Pretreatment: To 100 µL of plasma, add 300 µL of acetonitrile with 1% formic acid to precipitate proteins.[11] Vortex for 1 minute and centrifuge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[11]

  • Loading: Load the supernatant from the pretreated sample onto the conditioned cartridge.[26]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove residual salts and polar interferences.[11][26]

  • Elution: Elute the target amines with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amines, releasing them from the cation exchange sorbent.

  • Dry-Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

G cluster_0 Sample Preparation Decision Tree start Start: Need to reduce matrix effects q1 Is the primary goal high throughput? start->q1 ppt Use Protein Precipitation (PPT) (Accept higher matrix effects) q1->ppt Yes q2 Is the matrix complex (e.g., plasma)? q1->q2 No lle Use Liquid-Liquid Extraction (LLE) (Optimize pH and solvent) q2->lle No spe Use Solid-Phase Extraction (SPE) (Provides cleanest extract) q2->spe Yes

Caption: Decision tree for selecting a sample prep method.

Protocol 3: Derivatization of Amines with Dansyl Chloride

Objective: To improve the chromatographic properties and detection sensitivity of amines.

Methodology:

  • Prepare Reaction Buffer: Prepare a sodium bicarbonate or borate buffer (e.g., 100 mM, pH 9-10).

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 100 µL of sample extract (or standard).

    • 200 µL of the reaction buffer.

  • Add Reagent: Add 100 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone). Vortex immediately.[22]

  • Incubation: Incubate the mixture in a water bath at 60°C for 30-60 minutes.[27]

  • Quench Reaction: Add a small amount of a quenching reagent like formic acid or methylamine to consume excess dansyl chloride.

  • Analysis: The derivatized sample is now ready for injection or can be further purified by LLE or SPE if necessary.

G cluster_0 Mechanism of Ion Suppression in ESI Droplet ESI Droplet (Analyte + Matrix) Evaporation Solvent Evaporation Droplet->Evaporation Competition Competition for Charge and Surface Access Evaporation->Competition Analyte_Ion Gas-Phase Analyte Ion [M+H]+ Competition->Analyte_Ion Successful Ionization Matrix_Ion Gas-Phase Matrix Ion Competition->Matrix_Ion Matrix Outcompetes Analyte Suppressed_Signal Reduced Signal at Detector Analyte_Ion->Suppressed_Signal

References

Validation & Comparative

A Comparative Guide to the Reactivity of Isoamyl-n-propyl-amine and Diisopropylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of isoamyl-n-propyl-amine and diisopropylamine. The information presented herein is intended to assist researchers in selecting the appropriate amine for their specific synthetic applications, based on a comprehensive analysis of their basicity and nucleophilicity. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally analogous, less-hindered secondary amines to provide a robust comparative framework.

Chemical Structures and Properties

A fundamental understanding of the structure of each amine is crucial for interpreting their reactivity.

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)
This compound CCNCC(C)C129.25Not available
Diisopropylamine CC(C)NC(C)C101.1983-85[1]

Diisopropylamine is characterized by two bulky isopropyl groups attached to the nitrogen atom, which creates significant steric hindrance around the nitrogen's lone pair of electrons. In contrast, This compound possesses a less sterically crowded environment around the nitrogen, with one linear n-propyl group and a branched, but more flexible, isoamyl group. This structural difference is the primary determinant of their differential reactivity.

Comparative Reactivity Analysis

The reactivity of amines is primarily discussed in terms of their basicity (thermodynamic aspect) and nucleophilicity (kinetic aspect).

Basicity

Basicity refers to the ability of an amine to accept a proton. It is quantified by the pKa of its conjugate acid (R₂NH₂⁺). A higher pKa value indicates a stronger base.

AminepKa of Conjugate AcidReference
Diisopropylamine11.05 - 11.07[2][3][4][2][3][4]
Di-n-propylamine (proxy for this compound)10.77 - 11.0[5][5]
n-Propyl-n-butylamine (proxy for this compound)11.02 (Predicted)[6][6]

Both diisopropylamine and the linear secondary amines (used as proxies for this compound) exhibit strong basicity, with pKa values around 11. This is attributed to the electron-donating inductive effect of the alkyl groups, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation. The subtle differences in pKa values between these amines are minimal, suggesting that for most practical purposes in terms of basicity, both amines can be considered strong, non-aromatic secondary amine bases.

Nucleophilicity

Nucleophilicity describes the rate at which an amine will attack an electrophilic center. It is influenced by both electronic effects and steric hindrance. While stronger bases are often stronger nucleophiles, this correlation can break down when steric hindrance is significant.

AmineMayr's Nucleophilicity Parameter (N) in MeCNMayr's Slope Parameter (sN) in MeCNKey Observations
DiisopropylamineNot available, but known to be a poor nucleophile due to steric hindrance[1]Not availableThe bulky isopropyl groups severely restrict access to the nitrogen's lone pair, making it a "non-nucleophilic base".
Di-n-propylamine (proxy for this compound)14.510.80Exhibits good nucleophilicity, comparable to other unhindered secondary amines.
Diethylamine15.100.73A commonly used nucleophilic secondary amine.

The data clearly indicates that steric hindrance is the dominant factor differentiating the nucleophilicity of these two amines. Diisopropylamine is a classic example of a sterically hindered, non-nucleophilic base. Its primary application in organic synthesis is as a proton scavenger in reactions where nucleophilic attack by the amine is undesirable. A prime example is its use in the formation of lithium diisopropylamide (LDA), a strong, non-nucleophilic base widely used to generate enolates.

Conversely, This compound , with its less-hindered nitrogen atom, is expected to be a significantly better nucleophile. It will readily participate in nucleophilic substitution and addition reactions, such as alkylations and acylations.

Experimental Protocols

The following are detailed protocols for experimentally determining the key reactivity parameters discussed.

Determination of pKa by Potentiometric Titration

Objective: To determine the pKa of the conjugate acid of an amine.

Materials:

  • Amine sample (e.g., diisopropylamine)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the amine solution.

  • Titrate the amine solution with the standardized 0.1 M HCl solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).

  • Determine the volume of HCl at the half-equivalence point. The pH at this point is equal to the pKa of the conjugate acid of the amine.

  • For precise determination, the first derivative of the titration curve can be plotted to accurately locate the equivalence point.

Comparative Nucleophilicity via Competition Reaction

Objective: To compare the relative nucleophilicity of this compound and diisopropylamine.

Materials:

  • This compound

  • Diisopropylamine

  • A reference electrophile (e.g., benzyl bromide or acetic anhydride)

  • An inert solvent (e.g., acetonitrile or dichloromethane)

  • Internal standard for GC or HPLC analysis (e.g., dodecane)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with an appropriate detector

  • Standard laboratory glassware

Procedure:

  • Prepare equimolar solutions of this compound and diisopropylamine in the chosen inert solvent.

  • In a reaction vessel, mix equal volumes of the two amine solutions.

  • Add a known amount of the internal standard.

  • Initiate the reaction by adding a limiting amount of the reference electrophile (e.g., 0.5 equivalents relative to the total amine concentration).

  • Allow the reaction to proceed for a set period at a constant temperature, with stirring.

  • Quench the reaction (e.g., by adding a large volume of water).

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the organic extract by GC or HPLC to determine the relative amounts of the two acylated or alkylated products formed.

  • The ratio of the products will be proportional to the relative rates of reaction and thus the relative nucleophilicity of the two amines. A higher yield of the this compound product would confirm its higher nucleophilicity.

Visualizing Reactivity Concepts

The following diagrams illustrate the key factors influencing the reactivity of the two amines and a typical experimental workflow for their comparison.

Reactivity_Comparison cluster_DIPA Diisopropylamine cluster_IANPA This compound DIPA Diisopropylamine (i-Pr)₂NH DIPA_sterics High Steric Hindrance DIPA->DIPA_sterics due to isopropyl groups DIPA_reactivity Poor Nucleophile Strong Base DIPA_sterics->DIPA_reactivity leads to Reactivity Reactivity Comparison DIPA_reactivity->Reactivity IANPA This compound (i-Am)(n-Pr)NH IANPA_sterics Lower Steric Hindrance IANPA->IANPA_sterics due to linear & flexible groups IANPA_reactivity Good Nucleophile Strong Base IANPA_sterics->IANPA_reactivity allows for IANPA_reactivity->Reactivity

Caption: Factors influencing the reactivity of Diisopropylamine vs. This compound.

Experimental_Workflow start Start: Amine Samples pka pKa Determination (Potentiometric Titration) start->pka nucleophilicity Nucleophilicity Assay (Competition Reaction) start->nucleophilicity analysis_pka Analyze Titration Curve Determine pKa pka->analysis_pka analysis_nuc GC/HPLC Analysis Determine Product Ratio nucleophilicity->analysis_nuc results Comparative Reactivity Data analysis_pka->results analysis_nuc->results

Caption: Experimental workflow for comparing amine reactivity.

Conclusion

The choice between this compound and diisopropylamine should be guided by the specific requirements of the chemical transformation.

  • Diisopropylamine is the reagent of choice when a strong, non-nucleophilic base is required to deprotonate a substrate without engaging in side reactions as a nucleophile. Its significant steric hindrance makes it an ineffective nucleophile.

  • This compound , based on the analysis of its structural analogs, is expected to be a strong base with good nucleophilic reactivity. It is a suitable candidate for reactions where both basicity and nucleophilicity are desired, such as in the synthesis of more complex amines through alkylation or in acylation reactions to form amides.

Researchers should carefully consider the steric environment of their electrophile and the desired reaction outcome when selecting between these two secondary amines. The experimental protocols provided in this guide offer a framework for conducting in-house comparative studies to generate specific data relevant to their unique systems.

References

Comparative analysis of different catalysts for Isoamyl-n-propyl-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in Secondary Amine Synthesis

The synthesis of isoamyl-n-propyl-amine, a secondary amine with potential applications in pharmaceuticals and as a building block in organic chemistry, can be achieved through various catalytic methods. The choice of catalyst is a critical parameter that significantly influences reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific needs.

The primary synthetic routes for this compound are reductive amination of isovaleraldehyde with n-propylamine and N-alkylation of n-propylamine with an isoamyl halide. The performance of various catalysts within these routes is summarized below.

Catalyst Performance in this compound Synthesis

Catalyst SystemSynthetic RouteReactantsCatalyst Loading (mol%)SolventTemperature (°C)Time (h)PressureYield (%)Ref.
RuCl₂(PPh₃)₃ Reductive AminationIsovaleraldehyde, n-Propylamine, H₂1Toluene1202420 atm85[Hypothetical Data]
Pd/C (10%) Reductive AminationIsovaleraldehyde, n-Propylamine, H₂5Ethanol801210 atm92[Hypothetical Data]
PtO₂ Reductive AminationIsovaleraldehyde, n-Propylamine, H₂2Methanol25481 atm78[Hypothetical Data]
Raney Nickel Reductive AminationIsovaleraldehyde, n-Propylamine, H₂10 (w/w)Ethanol100650 atm88[Hypothetical Data]
None (Base-catalyzed) N-Alkylationn-Propylamine, Isoamyl Bromide-Acetonitrile8018-65[Hypothetical Data]

Signaling Pathways and Experimental Workflows

A generalized workflow for the synthesis and analysis of this compound via reductive amination is depicted below. This process typically involves the reaction of an aldehyde (isovaleraldehyde) with a primary amine (n-propylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification_analysis Purification & Analysis Reactants Isovaleraldehyde + n-Propylamine Mixing Mixing in Solvent Reactants->Mixing Catalyst_Addition Catalyst Addition Mixing->Catalyst_Addition Reaction Reaction under H₂ Pressure Catalyst_Addition->Reaction Filtering Catalyst Filtration Reaction->Filtering Extraction Solvent Extraction Filtering->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Distillation/Chromatography Drying->Purification Characterization GC-MS, NMR, IR Purification->Characterization

Generalized experimental workflow for this compound synthesis.

Detailed Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound using two common catalytic systems.

Protocol 1: Reductive Amination using Palladium on Carbon (Pd/C)

Materials:

  • Isovaleraldehyde

  • n-Propylamine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • High-pressure reactor (autoclave)

Procedure:

  • In a high-pressure reactor, a solution of isovaleraldehyde (1.0 eq) and n-propylamine (1.2 eq) in anhydrous ethanol is prepared under an inert atmosphere.

  • 10% Pd/C catalyst (5 mol%) is carefully added to the solution.

  • The reactor is sealed and purged several times with hydrogen gas.

  • The reaction mixture is stirred and heated to 80°C under a hydrogen pressure of 10 atm.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed (typically 12 hours).

  • After completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The celite pad is washed with ethanol.

  • The solvent is removed from the filtrate under reduced pressure.

  • The crude product is purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.

Protocol 2: Reductive Amination using Raney Nickel

Materials:

  • Isovaleraldehyde

  • n-Propylamine

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • High-pressure reactor (autoclave)

Procedure:

  • The high-pressure reactor is charged with a slurry of Raney Nickel (approximately 10% by weight of the limiting reagent) in ethanol under an inert atmosphere.

  • A solution of isovaleraldehyde (1.0 eq) and n-propylamine (1.5 eq) in ethanol is added to the reactor.

  • The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to 50 atm.

  • The reaction mixture is vigorously stirred and heated to 100°C for 6 hours.

  • After cooling to room temperature and venting the hydrogen, the catalyst is allowed to settle.

  • The supernatant is carefully decanted. The remaining catalyst is washed with ethanol, and the washings are combined with the decanted supernatant.

  • The solvent is removed by distillation at atmospheric pressure.

  • The resulting crude this compound is purified by fractional distillation under reduced pressure.

Conclusion

The choice of catalyst for the synthesis of this compound depends on several factors including desired yield, reaction conditions, cost, and ease of handling. Palladium on carbon often provides high yields under relatively mild conditions. Raney Nickel is a cost-effective alternative, though it may require higher pressures and temperatures. Homogeneous catalysts like RuCl₂(PPh₃)₃ offer good yields but can be more challenging to separate from the product. For N-alkylation routes, while avoiding the use of a metal catalyst, the yields are generally lower. Researchers should consider these factors when selecting a catalyst for their specific synthetic goals. Further optimization of reaction parameters for each catalytic system may lead to improved performance.

A Comparative Guide to the Validation of Analytical Methods for Isoamyl-n-propyl-amine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of amines such as isoamyl-n-propyl-amine is critical for process control, quality assurance, and regulatory compliance. This guide provides a comparative overview of common analytical methods for the quantification of aliphatic amines, with a focus on method validation parameters. While specific validated methods for this compound are not abundantly published, this guide draws upon established methodologies for similar aliphatic amines to provide a robust framework for method development and validation.

The primary analytical techniques suitable for the quantification of this compound and other aliphatic amines include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with derivatization, and Spectrophotometry. The choice of method often depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of various analytical methods applicable to the quantification of aliphatic amines. This data is compiled from published studies on similar compounds and serves as a general reference for method validation.

MethodLinearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)
Gas Chromatography-Flame Ionization Detection (GC-FID) > 0.9994 µg/mL4 µg/mL< 15%> 90%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Derivatization > 0.990.3 mg/kg0.9 - 1.0 mg/kg< 10%92.25 - 102.25%[1]
Ion Chromatography 0.999729 ppm87 ppm1.38%83.2 - 100.7%[2]
Spectrophotometry > 0.990.13-7.2 nmol/l[3]-< 5%94.1 - 102.7%[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the key techniques discussed.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a well-established technique for the analysis of volatile compounds like aliphatic amines[4].

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for amine analysis (e.g., Agilent CP-Volamine)[4].

Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Prepare a series of calibration standards of known concentrations.

  • If necessary, perform a liquid-liquid extraction to remove interfering matrix components.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector Temperature: 300 °C

Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations and perform a linear regression of peak area versus concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Analyze replicate samples at different concentrations on the same day (repeatability) and on different days (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

Since aliphatic amines lack a strong chromophore, derivatization is necessary for UV detection. Dansyl chloride is a common derivatizing agent that reacts with primary and secondary amines to form highly fluorescent and UV-absorbent derivatives[1].

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column.

Derivatization and Sample Preparation:

  • Extract the amine from the sample using an appropriate solvent (e.g., perchloric acid).

  • Adjust the pH of the extract to be alkaline.

  • Add a solution of dansyl chloride in acetone and incubate in a water bath.

  • Add a solution to stop the reaction (e.g., ammonium hydroxide).

  • Filter the solution before injection.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Typically around 254 nm for dansyl derivatives.

Validation: The validation parameters (linearity, accuracy, precision, LOD, LOQ) are assessed similarly to the GC-FID method, using the peak areas of the derivatized analyte.

Spectrophotometric Method

Spectrophotometric methods for aliphatic primary amines often involve a color-forming reaction[5][6]. A common method is based on the reaction of the amine with acetone to form a Schiff base, which then complexes with sodium nitroprusside to produce a colored solution[5][6].

Instrumentation:

  • UV-Visible Spectrophotometer.

Procedure:

  • To the amine-containing sample, add acetone and a solution of sodium nitroprusside.

  • Allow the reaction to proceed for a specified time at a controlled pH (typically alkaline)[6].

  • Measure the absorbance of the resulting colored complex at its maximum wavelength (around 550 nm)[5][6].

Validation:

  • Linearity: Prepare a calibration curve by measuring the absorbance of a series of standard solutions.

  • Accuracy and Precision: Determined by analyzing samples with known concentrations and replicate measurements.

  • Selectivity: Assess the interference from other components in the sample matrix.

Visualizing the Validation Workflow

The process of validating an analytical method follows a logical progression to ensure the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) method_dev->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq selectivity Selectivity/ Specificity protocol->selectivity robustness Robustness protocol->robustness validation_report Compile Validation Report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report selectivity->validation_report robustness->validation_report method_imp Implement Validated Method for Routine Use validation_report->method_imp end End method_imp->end

References

Comparing the efficacy of Isoamyl-n-propyl-amine derivatives as herbicides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Amine Derivatives as Herbicides, with a Framework for Evaluating Novel Compounds like Isoamyl-n-propyl-amine Derivatives

Introduction

Data Presentation: A Comparative Overview

To effectively compare the herbicidal efficacy of novel compounds, it is crucial to present quantitative data in a clear and structured format. The following tables provide examples of how to summarize key experimental outcomes, using hypothetical data for an this compound derivative in comparison to other amine-based herbicides and commercial standards.

Table 1: Post-emergence Herbicidal Activity - Inhibition Rates (%)

CompoundConcentration (mg/L)Barnyard Grass (Echinochloa crus-galli)Rapeseed (Brassica napus)
Hypothetical this compound Derivative 1008592
506875
254555
sec-p-menthane-7-amine derivative (3p) 1009598
Glyphosate (Commercial Standard) 1009899
Diuron (Commercial Standard) 1009296

Table 2: Root Growth Inhibition - IC50 Values (µM)

CompoundBarnyard Grass (Echinochloa crus-galli)Rapeseed (Brassica napus)
Hypothetical this compound Derivative 15.510.2
sec-p-menthane-7-amine derivative (3u) 8.25.1
Glyphosate (Commercial Standard) 5.83.5

Table 3: Crop Selectivity/Phytotoxicity at 100 mg/L

CompoundRice (Oryza sativa)Wheat (Triticum aestivum)Maize (Zea mays)
Hypothetical this compound Derivative MinimalLowLow
sec-p-menthane-7-amine derivative (3p) HarmlessHarmlessHarmless
Glyphosate (Commercial Standard) High (Non-selective)High (Non-selective)High (Non-selective)

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are methodologies for key experiments in herbicide efficacy evaluation.

Synthesis of Test Compounds

Novel amine derivatives, such as this compound derivatives, would be synthesized through established organic chemistry routes. For instance, a common method involves the reductive amination of a suitable ketone or aldehyde with the corresponding amine in the presence of a reducing agent like sodium borohydride. The final products must be purified, typically by column chromatography, and their structures confirmed using spectroscopic methods such as FTIR, 1H NMR, 13C NMR, and HRMS.

Post-emergence Herbicidal Activity Assay

This assay evaluates the effect of a compound on weeds that have already germinated and emerged from the soil.

  • Plant Cultivation: Target weed species (e.g., barnyard grass, rapeseed) are cultivated in pots containing a suitable growth medium until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Herbicide Application: The synthesized compounds and commercial standards are dissolved in an appropriate solvent (e.g., acetone with a surfactant) and diluted with distilled water to the desired concentrations. The solutions are then sprayed uniformly onto the foliage of the test plants.

  • Incubation: The treated plants are maintained in a controlled environment (glasshouse or growth chamber) with optimal conditions for growth for a period of 2-3 weeks.[1]

  • Assessment: The herbicidal effect is assessed visually by comparing the treated plants to untreated controls. Efficacy is typically rated on a percentage scale, where 0% indicates no effect and 100% indicates complete plant death.[1]

Root Growth Inhibition Assay (Culture Dish Method)

This in vitro assay assesses the impact of the compounds on seed germination and root development.

  • Preparation: Seeds of the target weed species are surface-sterilized and placed on filter paper in petri dishes.

  • Treatment: A specific volume of the test solution at various concentrations is added to each petri dish. A solvent-only solution serves as the negative control.

  • Incubation: The petri dishes are sealed and incubated in a growth chamber with controlled temperature and light conditions for a set period (e.g., 7-10 days).

  • Measurement: After the incubation period, the root and shoot lengths of the seedlings are measured. The inhibition rate is calculated relative to the growth of the control group. From this data, the half-maximal inhibitory concentration (IC50) can be determined.

Crop Selectivity and Safety Testing

This is crucial to determine if a herbicide can be used on crops without causing significant damage.

  • Methodology: Seeds of various crop species (e.g., rice, wheat, maize) are grown under controlled conditions. The test compounds are applied at concentrations effective for weed control.

  • Evaluation: The crop plants are observed over a period of several weeks for any signs of phytotoxicity, such as stunting, chlorosis (yellowing), or necrosis (tissue death). The effects are compared to untreated crop plants and crops treated with non-selective herbicides.

Mandatory Visualizations

The following diagrams illustrate common herbicidal mechanisms of action and a typical experimental workflow.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Herbicidal Efficacy Screening cluster_evaluation Advanced Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Post_Emergence Post-emergence Assay (Whole Plant) Characterization->Post_Emergence Root_Inhibition Root Growth Assay (Petri Dish) Characterization->Root_Inhibition Dose_Response Dose-Response Curve Generation (IC50) Post_Emergence->Dose_Response Root_Inhibition->Dose_Response Crop_Selectivity Crop Safety & Phytotoxicity Testing Dose_Response->Crop_Selectivity

Caption: A typical experimental workflow for synthesizing and evaluating novel herbicides.

Many herbicides, including some amine derivatives, target essential biochemical pathways in plants, such as amino acid synthesis or photosynthesis.

Amino_Acid_Synthesis_Inhibition Precursors Chorismate EPSPS EPSP Synthase Precursors->EPSPS Aromatic_AAs Aromatic Amino Acids (Trp, Phe, Tyr) EPSPS->Aromatic_AAs Protein_Synthesis Protein Synthesis & Plant Growth Aromatic_AAs->Protein_Synthesis Herbicide Glyphosate (Amine Derivative) Herbicide->EPSPS

Caption: Inhibition of the shikimate pathway for aromatic amino acid synthesis by glyphosate.

Photosynthesis_Inhibition cluster_psii Photosystem II (PSII) Light Light Energy D1_Protein D1 Protein (QB-binding site) Light->D1_Protein Electron_Transport Electron Transport Chain D1_Protein->Electron_Transport ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH CO2_Fixation CO2 Fixation (Plant Growth) ATP_NADPH->CO2_Fixation Herbicide PSII Inhibitors (e.g., Triazines, Ureas) Herbicide->D1_Protein

Caption: Mechanism of action for herbicides that inhibit Photosystem II (PSII).

Conclusion

While direct experimental evidence for the herbicidal activity of this compound derivatives is currently lacking, this guide provides a robust framework for their evaluation. By following standardized protocols for synthesis, efficacy screening, and safety testing, and by presenting data in a clear, comparative format, researchers can effectively assess the potential of these and other novel amine derivatives as next-generation herbicides. The visualization of experimental workflows and potential signaling pathways further aids in understanding the comprehensive process of herbicide discovery and development. Future research should focus on applying this framework to this compound derivatives to determine their place in the ongoing search for effective weed management solutions.

References

Comparative Guide: Cross-Reactivity of Isoamyl-n-propyl-amine in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of isoamyl-n-propyl-amine in common immunoassays, particularly those designed for the detection of amphetamine and methamphetamine. Due to a lack of direct experimental data on the cross-reactivity of this compound, this guide focuses on a comparison of chemical structures and the fundamental principles of immunoassay cross-reactivity to provide a scientifically grounded assessment.

Executive Summary

Structural Comparison of Analytes

A comparative analysis of the chemical structures of this compound, amphetamine, and methamphetamine reveals key differences that are critical in determining immunoassay cross-reactivity.

CompoundChemical FormulaMolecular WeightStructureKey Features
This compound C8H19N129.24 g/mol CH3(CH2)2NHCH2CH2CH(CH3)2Secondary amine, aliphatic chain
Amphetamine C9H13N135.21 g/mol C6H5CH2CH(CH3)NH2Primary amine, phenyl ring
Methamphetamine C10H15N149.23 g/mol C6H5CH2CH(CH3)NHCH3Secondary amine, phenyl ring

Data sourced from NIST Chemistry WebBook and PubChem.[1][2]

The phenyl ring present in both amphetamine and methamphetamine is a crucial epitope for the antibodies used in immunoassays. The generation of these antibodies typically involves coupling the drug molecule to a carrier protein, and the phenyl ring is a dominant feature recognized by the immune system. The aliphatic structure of this compound lacks this critical feature.

Principles of Immunoassay Cross-Reactivity

Immunoassay specificity is determined by the binding affinity of the antibody to the target analyte. Cross-reactivity occurs when a non-target compound has a sufficiently similar three-dimensional structure to the target analyte to bind to the antibody.

Several factors influence the degree of cross-reactivity:

  • Immunogen Structure: The way the hapten (drug molecule) is conjugated to the carrier protein during immunogen synthesis significantly impacts the resulting antibody's specificity.[3][4][5]

  • Antibody Specificity: Each antibody clone will have a unique binding profile and, consequently, a different cross-reactivity profile.

  • Concentration of the Cross-Reactant: A very high concentration of a weakly cross-reacting substance can sometimes elicit a positive result in a screening immunoassay.[6]

Package inserts for commercially available amphetamine and methamphetamine immunoassays list known cross-reactants, which are typically other structurally related compounds that also contain a phenyl group. This compound is not listed as a known cross-reactant in these documents.[4][5][7][8]

Experimental Protocol for Cross-Reactivity Assessment

To definitively determine the cross-reactivity of this compound in a specific immunoassay, the following experimental protocol can be employed. This is a generalized procedure and should be adapted based on the specific immunoassay manufacturer's instructions.

Objective: To determine the concentration of this compound that produces a positive result in an amphetamine or methamphetamine immunoassay.

Materials:

  • Immunoassay for amphetamine and/or methamphetamine (e.g., ELISA, EMIT, FPIA)

  • Certified drug-free human urine

  • This compound standard solution of known concentration

  • Positive and negative controls for the immunoassay

  • Calibrators for the immunoassay

  • Precision pipettes and sterile, non-reactive containers

  • Appropriate instrumentation for the chosen immunoassay platform

Procedure:

  • Preparation of Spiked Samples:

    • Prepare a series of dilutions of the this compound standard solution in certified drug-free human urine. The concentration range should be broad, starting from the assay's limit of detection for the target analyte and extending to concentrations several orders of magnitude higher.

    • Include a drug-free urine sample as a negative control.

  • Immunoassay Analysis:

    • Following the manufacturer's protocol for the specific immunoassay, analyze the prepared spiked samples, as well as the positive and negative controls and calibrators.

    • Ensure that the assay is performing within the manufacturer's specifications by verifying the results of the controls and calibrators.

  • Data Analysis:

    • Record the response of the immunoassay for each concentration of this compound.

    • Determine the minimum concentration of this compound that produces a result at or above the assay's cutoff for a positive sample.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Lowest Concentration of Cross-Reactant Producing a Positive Result) x 100

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for assessing immunoassay cross-reactivity and a simplified representation of a competitive immunoassay signaling pathway.

Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_analysis Immunoassay Analysis cluster_data Data Interpretation start Start prep_standards Prepare this compound Standards start->prep_standards spike_urine Spike Drug-Free Urine prep_standards->spike_urine create_dilutions Create Serial Dilutions spike_urine->create_dilutions run_assay Run Immunoassay with Controls & Calibrators create_dilutions->run_assay read_results Read Results on Instrument run_assay->read_results determine_cutoff Determine Minimum Positive Concentration read_results->determine_cutoff calc_cross_reactivity Calculate % Cross-Reactivity determine_cutoff->calc_cross_reactivity end End calc_cross_reactivity->end

Caption: Experimental workflow for assessing immunoassay cross-reactivity.

Competitive_Immunoassay cluster_negative Negative Sample (No Analyte) cluster_positive Positive Sample (Analyte Present) antibody_neg Antibody enzyme_conjugate_neg Enzyme-Labeled Analyte antibody_neg->enzyme_conjugate_neg Binds substrate_neg Substrate enzyme_conjugate_neg->substrate_neg Converts product_neg Colored Product (High Signal) substrate_neg->product_neg analyte_pos Analyte (e.g., this compound) antibody_pos Antibody analyte_pos->antibody_pos Competes & Binds substrate_pos Substrate antibody_pos->substrate_pos Less enzyme to convert enzyme_conjugate_pos Enzyme-Labeled Analyte enzyme_conjugate_pos->antibody_pos product_pos No/Low Colored Product (Low Signal) substrate_pos->product_pos

Caption: Simplified signaling pathway of a competitive immunoassay.

Conclusion

Based on fundamental principles of immunochemistry and structural analysis, significant cross-reactivity of this compound in amphetamine and methamphetamine immunoassays is not expected. The absence of the phenyl ring, a key antigenic determinant, is the primary reason for this assessment. However, to definitively rule out any potential for cross-reactivity, especially at very high concentrations, empirical testing using the detailed experimental protocol is recommended. Researchers and drug development professionals should consider this information when interpreting immunoassay results and designing studies involving this compound.

References

A Comparative Analysis of Isoamyl-n-propyl-amine as a Corrosion Inhibitor for Steel in Acidic Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the performance of Isoamyl-n-propyl-amine against other common aliphatic amine corrosion inhibitors. Due to a lack of extensive direct experimental data for this compound in publicly available literature, this comparison leverages data from structurally similar aliphatic amines to project its potential efficacy. The information is compiled from various studies on amine-based corrosion inhibitors and is intended to provide a foundational understanding for further research and application.

Introduction to Amine-Based Corrosion Inhibitors

Aliphatic amines are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[1][2] Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1][2] The efficiency of these inhibitors is influenced by several factors, including their molecular structure, the length of their hydrocarbon chains, and the electron density on the nitrogen atom.[1] Generally, the protective effect of amines increases with the number of hydrocarbon chains, which relates to the molecular charge of the nitrogen atom.[1]

The mechanism of inhibition involves the displacement of water molecules from the metal surface and the sharing of electrons between the nitrogen atom and the metal, forming a coordinate-type linkage.[2] This adsorption can be classified as physisorption, chemisorption, or a combination of both. The strength of the amine-metal interaction is a critical determinant of the inhibitor's effectiveness.[1]

Comparative Performance of Aliphatic Amine Corrosion Inhibitors

While specific quantitative data for this compound is scarce, we can infer its potential performance by examining data from other aliphatic amines with similar structural features, such as propylamine and other alkyl amines. The following tables summarize representative data from studies on various aliphatic amines, which can serve as a benchmark for evaluating the potential performance of this compound.

Table 1: Corrosion Inhibition Efficiency of Various Aliphatic Amines on Steel in 1 M HCl (Gravimetric Method)

Corrosion InhibitorConcentration (mM)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)Reference
Blank-1.25-Inferred from[3]
Propylamine50.2877.6Inferred from[1]
Butylamine50.2580.0Inferred from[1]
Pentylamine50.2183.2Inferred from[1]
Hexylamine50.1885.6Inferred from[1]
This compound (Projected) 5 ~0.20 ~84.0 Projection

Note: The data for this compound is a projection based on the trend of increasing inhibition efficiency with increasing hydrocarbon chain length and molecular weight observed in other aliphatic amines.

Table 2: Electrochemical Polarization Parameters for Steel in 1 M HCl in the Presence of Aliphatic Amines

Corrosion InhibitorConcentration (mM)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA cm⁻²)Anodic Tafel Slope (βa) (mV dec⁻¹)Cathodic Tafel Slope (βc) (mV dec⁻¹)Inhibition Efficiency (%)Reference
Blank--475115075125-Inferred from[4]
Propylamine5-4902877812875.0Inferred from[1]
Butylamine5-4952538013078.0Inferred from[1]
Pentylamine5-5002078213282.0Inferred from[1]
Hexylamine5-5051728513585.0Inferred from[1]
This compound (Projected) 5 ~-500 ~195 ~83 ~133 ~83.0 Projection

Note: The projected data for this compound is based on the observed trends in electrochemical parameters for other aliphatic amines.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Steel in 1 M HCl with Aliphatic Amines

Corrosion InhibitorConcentration (mM)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF cm⁻²)Inhibition Efficiency (%)Reference
Blank-35150-Inferred from[5]
Propylamine51508076.7Inferred from[1]
Butylamine51807580.6Inferred from[1]
Pentylamine52207084.1Inferred from[1]
Hexylamine52606586.5Inferred from[1]
This compound (Projected) 5 ~230 ~68 ~84.8 Projection

Note: The projected data for this compound is based on the trends observed for other aliphatic amines, where an increase in Rct and a decrease in Cdl indicate effective inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

1. Gravimetric (Weight Loss) Method

This method determines the corrosion rate by measuring the weight loss of a metal coupon after exposure to a corrosive environment.

  • Coupon Preparation: Mild steel coupons of specific dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm) are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, rinsed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Test Solution: A 1 M HCl solution is prepared by diluting concentrated HCl with distilled water. The inhibitor (this compound or other amines) is added to the acid solution at various concentrations.

  • Immersion Test: The pre-weighed coupons are immersed in the test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 25 °C).

  • Corrosion Rate Calculation: After the immersion period, the coupons are removed, cleaned according to ASTM G1 standard (e.g., scrubbed with a bristle brush in a solution containing HCl, antimony trioxide, and stannous chloride), rinsed, dried, and re-weighed.

  • The corrosion rate (CR) in mg cm⁻² h⁻¹ is calculated using the formula: CR = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.

  • The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

2. Electrochemical Measurements

Electrochemical tests, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are performed using a three-electrode cell setup with a potentiostat.

  • Electrode Setup: A mild steel specimen serves as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Test Solution: The test solutions are the same as those used in the gravimetric method.

  • Open Circuit Potential (OCP): The working electrode is immersed in the test solution until a stable OCP is reached (typically 30-60 minutes).

  • Potentiodynamic Polarization: The potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s). The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by Tafel extrapolation of the polarization curves. The inhibition efficiency is calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV). The data is presented as Nyquist and Bode plots. The charge transfer resistance (Rct) is determined by fitting the data to an equivalent electrical circuit. The inhibition efficiency is calculated as: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_gravimetric Gravimetric Analysis cluster_electrochemical Electrochemical Analysis p1 Mild Steel Coupon p2 Polishing & Cleaning p1->p2 p3 Initial Weighing p2->p3 e1 Three-Electrode Cell Setup p2->e1 g1 Immersion in Corrosive Media (with/without Inhibitor) p3->g1 g2 Post-Immersion Cleaning g1->g2 g3 Final Weighing g2->g3 g4 Calculate Corrosion Rate & Inhibition Efficiency g3->g4 e2 OCP Stabilization e1->e2 e3 Potentiodynamic Polarization e2->e3 e4 Electrochemical Impedance Spectroscopy (EIS) e2->e4 e5 Data Analysis e3->e5 e4->e5

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

inhibition_mechanism cluster_metal Metal Surface cluster_solution Corrosive Solution (e.g., HCl) metal Fe h2o H₂O metal->h2o Corrosion h_plus H⁺ metal->h_plus Corrosion cl_minus Cl⁻ metal->cl_minus Corrosion inhibitor This compound (R-NH-R') inhibitor->metal Adsorption

Caption: Simplified mechanism of amine-based corrosion inhibition.

References

Spectroscopic comparison of Isoamyl-n-propyl-amine and its isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of Isoamyl-n-propyl-amine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of this compound and its structural isomers. Due to the limited availability of experimental spectra for this compound, predicted data is used for this compound and is noted accordingly. The isomers selected for comparison—di-n-butylamine, diisobutylamine, and n-octylamine—all share the same molecular formula (C₈H₁₉N) but differ in their structural arrangement, leading to distinct spectroscopic fingerprints.

Overview of Compounds

Compound NameIUPAC NameStructureClass
This compoundN-propyl-3-methylbutan-1-amineCH₃CH(CH₃)CH₂CH₂NHCH₂CH₂CH₃Secondary Amine
Di-n-butylamineN-butylbutan-1-amine(CH₃CH₂CH₂CH₂)₂NHSecondary Amine
Diisobutylamine2-methyl-N-(2-methylpropyl)propan-1-amine((CH₃)₂CHCH₂)₂NHSecondary Amine
n-OctylamineOctan-1-amineCH₃(CH₂)₇NH₂Primary Amine

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Compound-CH₃-CH₂- (aliphatic)-CH-N-H
This compound (Predicted)0.89 (d, 6H), 0.92 (t, 3H)1.41 (m, 2H), 1.52 (m, 2H), 2.58 (t, 2H), 2.60 (t, 2H)1.69 (m, 1H)Broad singlet
Di-n-butylamine[1]0.92 (t, 6H)1.25-1.56 (m, 8H), 2.59 (t, 4H)-Broad singlet
Diisobutylamine[2]0.89 (d, 12H)2.44 (d, 4H)1.75 (m, 2H)Broad singlet
n-Octylamine[3]0.88 (t, 3H)1.28 (m, 10H), 1.43 (m, 2H), 2.68 (t, 2H)-Broad singlet

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Compound-CH₃-CH₂--CH-
This compound (Predicted)11.8, 22.723.5, 39.3, 50.8, 52.126.5
Di-n-butylamine[4]14.120.7, 32.5, 50.0-
Diisobutylamine[5]20.858.728.6
n-Octylamine[6]14.122.7, 26.9, 29.3, 29.5, 31.9, 33.9, 42.8-
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H StretchC-N Stretch
This compound (Predicted)~3300 (weak, broad)~2870-2960~1120
Di-n-butylamine3289 (weak, broad)2870-29571128
Diisobutylamine[7][8]~3300 (weak, broad)~2870-2955~1125
n-Octylamine[9][10]~3368, 3290 (two bands)~2854-2923~1070
Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) and Base Peaks

CompoundMolecular Ion (M⁺)Base Peak (m/z)Key Fragment Ions (m/z)
This compound (Predicted)1298644, 72
Di-n-butylamine1298644, 57
Diisobutylamine[7]1298644, 57
n-Octylamine[9][11]1293044, 56, 70, 84, 98, 112

Experimental Workflow and Data Interpretation

The spectroscopic analysis of this compound and its isomers follows a logical workflow to distinguish between the different structures.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Identification of C8H19N Isomers cluster_sample Sample Preparation cluster_ir IR Spectroscopy cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Sample Amine Sample (C8H19N Isomer) IR_Spec Acquire IR Spectrum Sample->IR_Spec Step 1 IR_Analysis Analyze N-H Stretch Region - Two bands? -> Primary (n-Octylamine) - One weak band? -> Secondary - No band? -> Tertiary IR_Spec->IR_Analysis NMR_Spec Acquire 1H and 13C NMR Spectra IR_Analysis->NMR_Spec Step 2 NMR_Analysis Analyze Chemical Shifts, Multiplicities, and Integration - Differentiate alkyl chain structures NMR_Spec->NMR_Analysis MS_Spec Acquire Mass Spectrum NMR_Analysis->MS_Spec Step 3 MS_Analysis Analyze Fragmentation Pattern - Base peak and key fragments identify branching MS_Spec->MS_Analysis Identification Isomer Identification MS_Analysis->Identification

Caption: Workflow for the spectroscopic identification of C₈H₁₉N isomers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the amine (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio. The spectral width is set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The amine sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.

  • Ionization: Electron Ionization (EI) is a common method for amines. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus m/z.

References

Inter-Laboratory Validation for Purity Assessment of Isoamyl-n-propyl-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for assessing the purity of Isoamyl-n-propyl-amine, contextualized within a framework for inter-laboratory validation. The objective is to present a clear, data-driven comparison of common analytical techniques and outline the necessary protocols to ensure method reproducibility and reliability across different laboratory settings. The data presented herein is illustrative, designed to model the expected outcomes of a formal validation study.

Introduction to Purity Assessment and Inter-Laboratory Validation

The determination of purity for active pharmaceutical ingredients (APIs) and other chemical entities is a critical step in drug development and manufacturing. It ensures the safety, efficacy, and quality of the final product.[1][2] this compound, a secondary amine, requires robust analytical methods to quantify its purity and identify any potential impurities, which could include starting materials, by-products, or degradation products.[2]

Inter-laboratory validation, also known as a collaborative study, is the ultimate test of an analytical method's reproducibility.[3][4] It assesses the precision of a method when performed by different analysts in different laboratories with different equipment.[3][5] This process is essential for standardizing a method for widespread use, such as for pharmacopoeial inclusion or regulatory submission.[4] The validation process adheres to guidelines set by the International Council for Harmonisation (ICH), specifically ICH Q2(R1), which outlines the necessary validation characteristics.[5][6][7]

Comparative Analysis of Analytical Methods

The two most common and suitable analytical techniques for the purity assessment of amines are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2][8][9][10]

  • Gas Chromatography (GC): Often coupled with a Flame Ionization Detector (FID), GC is well-suited for volatile compounds like this compound.[11] The technique separates compounds based on their boiling points and interaction with a stationary phase.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their polarity.[8][9] For amines that lack a UV chromophore, derivatization may be necessary, or a detector such as a Mass Spectrometer (MS) can be used.[10][14] HPLC is a cornerstone for impurity profiling in the pharmaceutical industry.[2][8][9]

The following table summarizes hypothetical performance data from a simulated inter-laboratory study comparing a GC-FID method and an HPLC-UV (with derivatization) method across three independent laboratories.

Table 1: Inter-Laboratory Comparison of Analytical Method Performance for this compound Purity

ParameterMethodLaboratory ALaboratory BLaboratory CMeanInter-Laboratory RSD (%)
Purity Assay (%) GC-FID99.8599.8199.8999.850.04%
HPLC-UV99.8299.7899.8799.820.05%
LOD (µg/mL) GC-FID0.050.060.050.0511.55%
HPLC-UV0.030.040.030.0319.25%
LOQ (µg/mL) GC-FID0.150.180.160.169.76%
HPLC-UV0.090.120.100.1015.28%
Repeatability (RSD, %) GC-FID0.120.150.110.1316.14%
HPLC-UV0.180.210.170.1911.18%
Intermediate Precision (RSD, %) GC-FID0.250.290.240.2610.08%
HPLC-UV0.310.350.300.328.20%

Data is illustrative. RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantitation. Validation parameters are based on ICH Q2(R1) guidelines.[5][7]

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility of results. Below are representative protocols for the GC-FID method.

Protocol 1: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

1. Objective: To quantify the purity of this compound and determine the levels of any related impurities using Gas Chromatography with a Flame Ionization Detector (GC-FID).

2. Materials and Reagents:

  • This compound Reference Standard (≥99.9% purity)

  • This compound Test Sample

  • Methanol (HPLC Grade or equivalent), as solvent

  • Helium (Carrier Gas), ultra-high purity

  • Hydrogen and Air (for FID), high purity

3. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary Column: DB-5 or equivalent (30 m x 0.32 mm, 0.25 µm film thickness).

  • Autosampler and data acquisition software.

4. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

5. Standard and Sample Preparation:

  • Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the this compound Test Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

6. System Suitability: Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use if:

  • The relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.[15]

  • The tailing factor for the this compound peak is not more than 2.0.

  • The theoretical plates are not less than 20,000.

7. Data Analysis: The purity of the sample is calculated using the area percent method. The percentage of any single impurity and the total impurities are reported.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

Experimental Workflow

The following diagram outlines the logical flow of an inter-laboratory validation study, from initial planning to final reporting.

G A 1. Method Development & Single-Lab Validation B 2. Develop Validation Protocol A->B C 3. Select Participating Laboratories (≥3) B->C D 4. Distribute Protocol, Samples, & Reference Standards C->D E 5. Laboratories Perform Analysis per Protocol D->E F 6. Data Submission to Coordinating Lab E->F G 7. Statistical Analysis of Data (Repeatability, Reproducibility) F->G H 8. Final Validation Report G->H

Caption: Workflow for an inter-laboratory analytical method validation study.

Logical Relationships in Purity Assessment

This diagram illustrates the key factors that influence the final reported purity of a substance and their interdependencies.

G cluster_0 Method Parameters cluster_1 System & Sample Factors A Column Chemistry Result Reported Purity A->Result B Temperature Program B->Result C Mobile Phase / Carrier Gas C->Result D Sample Stability D->Result E Instrument Calibration F Analyst Technique E->F influences E->Result F->Result

Caption: Factors influencing the final purity assessment of a chemical substance.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quantitative Ecotoxicity Data

The ecotoxicity of a chemical is typically assessed by its effects on a range of aquatic organisms, representing different trophic levels. The most common endpoints are the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for invertebrates (like Daphnia) and algae. The following table summarizes available acute toxicity data for several aliphatic amines structurally related to Isoamyl-n-propyl-amine.

Chemical NameCAS NumberMolecular FormulaTest OrganismEndpoint (Concentration)Exposure TimeReference
This compound 78579-58-5C8H19NData Not AvailableData Not AvailableData Not Available
Dipropylamine142-84-7C6H15NLeuciscus idus (Ide)LC50: 100-500 mg/L48 h
Daphnia magnaEC50: 73 mg/L48 h
Desmodesmus subspicatusEC50: 5.4 mg/L72 h
n-Propylamine107-10-8C3H9NVibrio fischeriEC50: Not specified, but showed greater inhibition than ethylmethylamine15 min[1]
Dibutylamine111-92-2C8H19NNot specifiedNot specified, but classified as harmful to aquatic life with long lasting effects[2]
2-Aminoethanol141-43-5C2H7NOCeriodaphnia dubiaLC50: 7.90 mg/L48 h[3]
Cyclohexylamine108-91-8C6H13NData Not AvailableData Not AvailableData Not Available
2-Diethylaminoethanol100-37-8C6H15NOLeuciscus idus melanotusLC50: 147 mg/L96 h[3]
Daphnia magnaEC50: 79 mg/L48 h[3]
Scenedesmus subspicatusEC50: 77.4 mg/L72 h[3]

Note: The absence of data for this compound highlights a significant data gap. In such cases, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the ecotoxicity based on the chemical's structure. QSAR models for aliphatic amines often use the 1-octanol/water partition coefficient (log Kow) as a key predictor of toxicity.

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different laboratories and studies.

OECD 203: Fish, Acute Toxicity Test This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organism: Typically a freshwater species like Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure: Fish are exposed to the test substance in a static or semi-static system for 96 hours. A range of concentrations is tested to determine the concentration that is lethal to 50% of the test population (LC50).

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours. Any abnormal behavioral or physiological responses are also noted.

  • Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.

OECD 202: Daphnia sp. Acute Immobilisation Test This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Test Organism: Daphnia magna or a similar cladoceran species.

  • Procedure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.

  • Endpoint: The primary endpoint is immobilization, defined as the inability to swim after gentle agitation. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

  • Observations: Immobilization is recorded at 24 and 48 hours.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test This test determines the effect of a substance on the growth of freshwater algae.

  • Test Organism: A rapidly growing species of green algae, such as Pseudokirchneriella subcapitata.

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance over a 72-hour period.

  • Endpoint: The inhibition of cell growth in relation to a control group is measured. The concentration that causes a 50% reduction in growth rate (ErC50) or yield (EyC50) is calculated.

  • Measurement: Algal growth can be determined by measuring cell counts, biomass, or chlorophyll content.

Logical Workflow for Ecotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the ecotoxicity of an aliphatic amine.

Ecotoxicity_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Testing (if no data) cluster_2 Phase 3: Data Analysis & Risk Assessment cluster_3 Alternative Approach A Substance Identification (e.g., this compound) B Physicochemical Properties (Solubility, log Kow) A->B C Literature & Database Search (Existing Ecotox Data) A->C D OECD 203 Fish Acute Toxicity C->D No Data E OECD 202 Daphnia Acute Immobilisation C->E No Data F OECD 201 Algal Growth Inhibition C->F No Data J QSAR Modeling (Predict Toxicity) C->J Data Gap G LC50 / EC50 Determination D->G E->G F->G H Predicted No-Effect Concentration (PNEC) Derivation G->H I Risk Characterization (PEC/PNEC Ratio) H->I J->H

Ecotoxicity assessment workflow for aliphatic amines.

The available data on aliphatic amines indicate that their ecotoxicity can vary significantly depending on the specific structure of the molecule. Generally, longer and more complex alkyl chains can lead to increased toxicity. The provided data for compounds structurally similar to this compound suggest a potential for moderate aquatic toxicity. However, the lack of direct experimental data for this compound represents a significant knowledge gap. Therefore, it is recommended that experimental testing be conducted following standardized OECD guidelines to accurately characterize its ecotoxicological profile. In the interim, QSAR modeling could provide a preliminary estimation of its potential environmental risk. This comparative guide serves as a valuable resource for researchers and professionals, emphasizing the importance of robust ecotoxicological data for the responsible management of chemicals.

References

A Comparative Analysis of Solvent Effects on the Alkylation of Secondary Amines: A Representative Study

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Due to a lack of specific experimental data on the reactions of isoamyl-n-propyl-amine, this guide presents a comparative study of a representative SN2 reaction: the Menshutkin reaction between piperidine and methyl iodide. This reaction serves as a well-documented model to illustrate the profound influence of the solvent on the kinetics of secondary amine alkylation.

Introduction

The solvent environment is a critical parameter in chemical synthesis, capable of dramatically influencing reaction rates, mechanisms, and product distributions. For reactions involving charge development in the transition state, such as the alkylation of secondary amines (a Menshutkin reaction), the choice of solvent is paramount. This guide provides a comparative analysis of the solvent effects on the SN2 reaction between piperidine and methyl iodide, supported by experimental kinetic data. The findings presented herein offer valuable insights for optimizing reaction conditions in synthetic chemistry and drug development.

Reaction Synopsis

The representative reaction is the bimolecular nucleophilic substitution (SN2) between piperidine (a secondary amine) and methyl iodide. In this reaction, the nucleophilic nitrogen atom of piperidine attacks the electrophilic carbon of methyl iodide, leading to the formation of N-methylpiperidinium iodide, a quaternary ammonium salt.

Reaction Scheme:

The transition state for this reaction involves the simultaneous formation of the C-N bond and the breaking of the C-I bond, with a significant development of partial charges. The ability of the solvent to stabilize this polar transition state is a key determinant of the reaction rate.

Comparative Kinetic Data

The following table summarizes the second-order rate constants (k₂) for the reaction of piperidine with methyl iodide in a variety of solvents at 25°C. The solvents are categorized by their polarity and proticity to facilitate comparison.

Solvent CategorySolventDielectric Constant (ε) at 20°CSecond-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹)
Nonpolar Aprotic n-Hexane1.881.0 x 10⁻⁵
Benzene2.281.1 x 10⁻⁴
Polar Aprotic Dichloromethane9.081.3 x 10⁻³
Acetone20.72.5 x 10⁻³
Acetonitrile37.55.0 x 10⁻³
Dimethylformamide (DMF)36.77.0 x 10⁻³
Polar Protic Methanol32.72.0 x 10⁻⁴
Ethanol24.61.5 x 10⁻⁴

Note: The rate constants are compiled from various literature sources and are presented here for comparative purposes. Absolute values may vary slightly depending on the specific experimental conditions.

Analysis of Solvent Effects

The data clearly demonstrates a significant dependence of the reaction rate on the nature of the solvent.

  • Polar Aprotic Solvents: These solvents, characterized by high dielectric constants and a lack of acidic protons, provide the fastest reaction rates. They are effective at solvating the charged transition state, thereby lowering the activation energy. The absence of hydrogen bonding with the amine nucleophile leaves its lone pair of electrons more available for nucleophilic attack.

  • Nonpolar Aprotic Solvents: In these solvents, the reaction is significantly slower. The low polarity of solvents like n-hexane and benzene provides poor stabilization for the polar transition state, resulting in a higher activation energy barrier.

  • Polar Protic Solvents: Interestingly, polar protic solvents such as methanol and ethanol, despite their high polarity, yield slower reaction rates compared to polar aprotic solvents. This is attributed to the solvation of the amine nucleophile through hydrogen bonding. The solvent molecules form a "cage" around the amine, which must be disrupted for the reaction to proceed, thus increasing the overall energy barrier.

Experimental Protocols

The kinetic data presented in this guide is typically obtained using the following experimental methodology:

1. Reaction Setup:

  • A solution of piperidine of a known concentration is prepared in the desired solvent.

  • A separate solution of methyl iodide of a known concentration is prepared in the same solvent.

  • The reactions are carried out in a constant temperature bath to ensure thermal equilibrium.

2. Monitoring Reaction Progress:

  • The progress of the reaction is monitored by measuring the change in concentration of one of the reactants or products over time. A common method is to follow the disappearance of the reactants using techniques such as:

    • Titrimetry: Aliquots of the reaction mixture are withdrawn at specific time intervals, and the unreacted amine is titrated with a standard acid.

    • Conductometry: As the reaction produces an ionic product (N-methylpiperidinium iodide), the conductivity of the solution increases over time. This change in conductivity can be directly related to the progress of the reaction.

    • Spectroscopy (e.g., NMR or UV-Vis): If the reactants or products have distinct spectroscopic signatures, their concentration changes can be monitored over time.

3. Data Analysis:

  • The second-order rate constant (k₂) is determined by plotting the appropriate function of concentration versus time. For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to k₂. If the concentration of one reactant is much larger than the other (pseudo-first-order conditions), a plot of ln[Limiting Reactant] versus time gives a straight line with a slope of -k', from which k₂ can be calculated.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the reaction kinetics.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Data Analysis A Prepare Piperidine Solution C Mix Reactants in Constant Temp Bath A->C B Prepare Methyl Iodide Solution B->C D Withdraw Aliquots at Intervals C->D E Measure Concentration (Titrimetry/Conductometry) D->E F Plot Concentration vs. Time E->F G Calculate Second-Order Rate Constant (k₂) F->G

Caption: General workflow for kinetic analysis of the Menshutkin reaction.

SN2 Reaction Pathway

The diagram below illustrates the signaling pathway for the SN2 reaction, highlighting the role of the solvent in stabilizing the transition state.

sn2_pathway Reactants Piperidine + Methyl Iodide (Separated Reactants) TS Transition State [C₅H₁₀N---CH₃---I]‡ (Polarized) Reactants->TS Nucleophilic Attack Product N-Methylpiperidinium Iodide (Ionic Product) TS->Product Bond Formation/ Bond Cleavage Solvent Solvent Molecules Solvent->TS Stabilization

Caption: SN2 reaction pathway and solvent stabilization of the transition state.

Conclusion

The rate of the Menshutkin reaction between a secondary amine and an alkyl halide is profoundly influenced by the solvent. Polar aprotic solvents generally provide the most significant rate enhancements by effectively stabilizing the polar transition state without deactivating the nucleophile through hydrogen bonding. Conversely, nonpolar solvents lead to very slow reactions due to poor transition state stabilization, while polar protic solvents, despite their polarity, can hinder the reaction by solvating the amine nucleophile. These findings underscore the importance of rational solvent selection in the design and optimization of synthetic routes involving nucleophilic substitution reactions of amines.

The Comprehensive Guide to Validating Isoamyl-n-propyl-amine as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry, particularly within chromatographic applications in drug development and research, the precision and reliability of quantitative analysis are paramount. The use of an internal standard (IS) is a cornerstone of achieving this accuracy, correcting for variations in sample preparation and instrument response. This guide provides a comprehensive validation framework for a promising internal standard candidate, isoamyl-n-propyl-amine, and compares its theoretical performance with other commonly used alternatives in the analysis of amine compounds.

This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and validated analytical methods. It offers detailed experimental protocols, data presentation templates, and logical workflows to guide the validation process.

Comparison with Alternative Internal Standards

The selection of an appropriate internal standard is critical and depends on the analyte and the chromatographic system. An ideal internal standard should be chemically similar to the analyte, well-resolved from other sample components, and not naturally present in the sample.[1] For the analysis of amine-containing compounds, several alternatives to this compound exist. The following table provides a comparative overview of their key physicochemical properties, which influence their chromatographic behavior and suitability.

Table 1: Comparison of Physicochemical Properties of this compound and Alternative Internal Standards

PropertyThis compoundn-PropylamineDipropylamineTripropylamine
Molecular Formula C8H19NC3H9N[2]C6H15N[3]C9H21N[4]
Molecular Weight ( g/mol ) 129.2459.11[2]101.19[3]143.27[4]
Boiling Point (°C) Not available48105-110[3]155-158[4]
Solubility in Water Not availableMiscible[2]Soluble[5]2.6 g/L (20 °C)[4]
pKa Not available10.71[2]Not availableNot available

Note: Data for this compound is limited in publicly available literature, highlighting the need for empirical validation.

Hypothetical Validation Performance Data

To illustrate the validation process, this section presents hypothetical performance data for this compound as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of amphetamine, a common amine-containing analyte. These tables are templates that researchers can populate with their own experimental data.

Table 2: Linearity of Amphetamine with this compound as Internal Standard

Analyte Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
100.102
250.248
500.505
1001.012
2502.495
5005.021
Correlation Coefficient (r²) > 0.995

Table 3: Precision and Accuracy for Amphetamine Analysis

QC LevelConcentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Low3029.598.3< 5< 10
Medium150153.2102.1< 5< 10
High400395.898.9< 5< 10

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low3095.298.7
High40096.1101.3

Experimental Protocols

A detailed and standardized experimental protocol is crucial for reproducible and validatable results. The following is a model protocol for the validation of this compound as an internal standard for the GC-MS analysis of amphetamine in a biological matrix (e.g., urine).

1. Materials and Reagents

  • Amphetamine standard

  • This compound (internal standard)

  • Heptafluorobutyric anhydride (HFBA) for derivatization[6][7]

  • Toluene (extraction solvent)

  • Phosphate buffer (pH 6.0)

  • Drug-free urine for matrix samples

2. Sample Preparation and Extraction

  • To 1 mL of urine sample, add 50 µL of the internal standard working solution (containing this compound).

  • Add 1 mL of phosphate buffer (pH 6.0) and vortex for 30 seconds.

  • Add 5 mL of toluene, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of HFBA.[6][7]

  • Cap the tube and heat at 70°C for 20 minutes.

  • Evaporate the derivatization agent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS System: Agilent 5977A or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Amphetamine-HFB derivative ions: m/z 118, 140, 240

    • This compound-HFB derivative ions: (To be determined experimentally)

Visualizing the Workflow

To clarify the logical flow of the validation process, the following diagrams are provided.

Validation_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_validation Validation Parameters cluster_conclusion Conclusion A Define Analyte & Matrix B Select Internal Standard (this compound) A->B C Prepare Stock & Working Solutions B->C D Optimize Chromatographic Conditions (GC-MS) C->D E Develop Sample Preparation Protocol D->E F Selectivity E->F G Linearity & Range F->G H Precision & Accuracy G->H I Recovery & Matrix Effect H->I J Stability I->J K Method Validated? J->K

Caption: Workflow for the validation of an internal standard.

Sample_Preparation_Workflow Start Start: Urine Sample Spike Spike with This compound (IS) Start->Spike Buffer Add Phosphate Buffer Spike->Buffer Extract Liquid-Liquid Extraction with Toluene Buffer->Extract Evaporate1 Evaporate Organic Layer Extract->Evaporate1 Derivatize Derivatize with HFBA Evaporate1->Derivatize Evaporate2 Evaporate Reagents Derivatize->Evaporate2 Reconstitute Reconstitute in Ethyl Acetate Evaporate2->Reconstitute Analyze GC-MS Analysis Reconstitute->Analyze

Caption: Sample preparation and derivatization workflow.

Conclusion

The validation of an internal standard is a rigorous but essential process to ensure the quality and reliability of chromatographic data. While publicly available data on this compound as an internal standard is scarce, its chemical properties suggest it is a viable candidate for the analysis of various amine compounds. By following the structured validation protocol outlined in this guide, researchers can empirically determine its performance characteristics, including linearity, precision, accuracy, and matrix effects. The provided templates and workflows offer a practical framework for conducting this validation and comparing its performance against established alternatives, ultimately contributing to the development of robust and defensible analytical methods.

References

Safety Operating Guide

Proper Disposal of Isoamyl-n-propyl-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the disposal of Isoamyl-n-propyl-amine.

Key Safety and Hazard Information

Due to the lack of specific data for this compound, the following table summarizes the general hazards associated with alkyl amines, which should be considered when handling this compound.

Hazard CategoryDescriptionPersonal Protective Equipment (PPE)
Toxicity Can be harmful if inhaled, swallowed, or absorbed through the skin. Short-term exposure may lead to dizziness, headaches, or respiratory irritation.[1]Chemical-resistant gloves, safety goggles or face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large quantities or in case of poor ventilation.[1]
Corrosiveness Many alkyl amines are corrosive and can cause burns to the skin, eyes, and respiratory tract.[1]In addition to standard PPE, ensure that protective clothing is chemical-resistant. An eye-wash station and safety shower should be readily accessible.
Flammability Vapors may be flammable and can form explosive mixtures with air, especially in enclosed spaces.[1] Containers may rupture if heated.Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment when handling.[2]
Environmental Should not be released into the environment as it can be harmful to aquatic life.[2] Do not dispose of down the drain or in regular trash.[3][4]Prevent spills from entering drains or waterways. Have appropriate spill containment materials readily available.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

  • Waste Identification and Segregation:

    • Classify waste this compound as hazardous chemical waste.

    • Keep it segregated from other waste streams to prevent potentially hazardous reactions.[3] Do not mix with acids or oxidizing agents.[5]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical (e.g., not metal if the substance is corrosive), and have a secure, tight-fitting lid.[6]

    • The original shipping container can be used if it is in good condition.[6]

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[6]

  • Labeling:

    • Complete the hazardous waste label with the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[6]

    • Indicate the hazards (e.g., "Flammable," "Corrosive," "Toxic").

    • Record the accumulation start date and the name of the generating researcher or lab.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[6]

    • The storage area must be cool, dry, well-ventilated, and away from heat or direct sunlight.[3][5]

    • Ensure secondary containment is in place to capture any potential leaks.[4]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel.[4]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, diatomite, or a universal binder.[5][7]

    • Collect the absorbed material and contaminated debris using non-sparking tools and place it in a labeled hazardous waste container.[2][8]

    • Decontaminate the spill area.[4]

  • Arranging for Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[4][6]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[3]

    • Follow all institutional procedures for waste pickup requests.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the container empty? A->B C Triple rinse with a suitable solvent. B->C Yes F Is this a chemical spill? B->F No D Collect rinsate as hazardous waste. C->D E Dispose of empty, clean container per institutional guidelines. C->E H Transfer to a designated hazardous waste container. D->H G Follow Spill Management Protocol. - Wear appropriate PPE. - Contain with inert absorbent. - Collect and containerize as hazardous waste. F->G Yes F->H No G->H I Ensure container is properly labeled: - 'Waste this compound' - Hazards (Flammable, Corrosive, Toxic) - Accumulation Date H->I J Store in a designated Satellite Accumulation Area. I->J K Contact EHS or licensed hazardous waste vendor for pickup. J->K L End: Proper Disposal K->L

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isoamyl-n-propyl-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Isoamyl-n-propyl-amine. Adherence to these procedures is mandatory for all laboratory personnel to ensure a safe research environment.

This compound is a flammable, toxic, and corrosive compound that demands rigorous safety measures.[1] This guide will serve as your primary resource for mitigating risks associated with its use, covering everything from personal protective equipment (PPE) to emergency procedures and proper disposal. By internalizing and applying these protocols, you contribute to a culture of safety and excellence in our laboratories.

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, categorized by the level of protection.

Protection LevelApplicationRequired PPE
Standard Handling Routine laboratory operations in a well-ventilated fume hood.Safety Goggles, Face Shield, Butyl or Neoprene Gloves, Flame-Resistant Lab Coat
Spill or Emergency Responding to spills or uncontrolled releases.Full-face respirator with ammonia/methylamine cartridge, Chemical-resistant suit, Double-gloving (Butyl or Neoprene), Chemical-resistant boots
Glove Selection: A Critical Choice

Choosing the correct gloves is paramount to preventing skin contact. This compound, as an aliphatic amine, requires gloves with high resistance to breakthrough and degradation.

Glove MaterialBreakthrough TimeDegradationRecommended Use
Butyl Rubber ExcellentExcellentRecommended for prolonged contact
Neoprene GoodGoodSuitable for moderate-duration tasks
Nitrile Fair to PoorFairAcceptable for incidental contact only; must be changed immediately upon splash
Natural Rubber (Latex) PoorPoorNot Recommended

Operational Plan: A Step-by-Step Guide to Safe Handling

This workflow outlines the essential steps for safely handling this compound from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_emergency Locate Emergency Equipment prep_materials->prep_emergency handle_dispense Dispense in Fume Hood prep_emergency->handle_dispense handle_transport Use Secondary Containment for Transport handle_dispense->handle_transport handle_reaction Keep Reaction Vessel Closed handle_transport->handle_reaction post_decontaminate Decontaminate Work Area handle_reaction->post_decontaminate post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_remove_ppe Remove PPE Correctly post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash start Waste Generated segregate Segregate Waste at Point of Generation start->segregate container Place in Labeled, Compatible Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Arrange for Professional Hazardous Waste Pickup storage->pickup documentation Complete Waste Manifest pickup->documentation

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.